molecular formula C12H10O3 B162192 3-Hydroxychimaphilin CAS No. 33253-99-5

3-Hydroxychimaphilin

Katalognummer: B162192
CAS-Nummer: 33253-99-5
Molekulargewicht: 202.21 g/mol
InChI-Schlüssel: PPKSZCGTLRGKCE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Hydroxy-3,6-dimethylnaphthalene-1,4-dione (CAS 33253-99-5) is a high-purity naphthoquinone derivative supplied for research and development purposes. This compound, with a molecular formula of C12H10O3 and a molecular weight of 202.21 g/mol, is part of the structurally diverse 1,4-naphthoquinone family, which is widely investigated for its bioactive properties . The core naphthoquinone structure is known to participate in redox processes, making it a scaffold of significant interest in chemical biology and medicinal chemistry research. Potential research applications include its study as a precursor in organic synthesis, an intermediate for the development of novel pharmacologically active compounds, and a model molecule for probing electron-transfer mechanisms in biological systems. This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use, nor is it for household application. Researchers should handle this material with appropriate precautions, consulting the safety data sheet for specific hazard and handling information prior to use.

Eigenschaften

IUPAC Name

4-hydroxy-3,6-dimethylnaphthalene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-6-3-4-8-9(5-6)10(13)7(2)11(14)12(8)15/h3-5,13H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPKSZCGTLRGKCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)C(=O)C(=C2O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unveiling 3-Hydroxychimaphilin: A Technical Guide to its Natural Sources and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been compiled detailing the natural sources and isolation protocols for 3-hydroxychimaphilin, a naphthoquinone of significant interest to the scientific community. This document provides researchers, scientists, and drug development professionals with a foundational resource, consolidating available data on its origins and methodologies for its extraction and purification.

Natural Occurrences of this compound

This compound, a derivative of the well-known compound chimaphilin (B162187), is primarily found in plant species belonging to the Pyrolaceae family, which is now often classified as a subfamily (Pyroloideae) within the Ericaceae family. The principal genera known to contain chimaphilin and its analogues are Chimaphila and Pyrola.

While specific quantitative data for this compound is not extensively documented in publicly available literature, its presence is inferred from phytochemical studies of species within these genera. The primary sources include:

  • Chimaphila umbellata (L.) W.P.C. Barton): Commonly known as Pipsissewa or Prince's Pine, this plant is a well-established source of chimaphilin. It is highly probable that this compound co-occurs with chimaphilin in this species.

  • Pyrola species: Various species within the Pyrola genus, such as Pyrola incarnata and Pyrola japonica, have been investigated for their naphthoquinone content. These plants represent a promising source for the isolation of this compound and related compounds.

Quantitative Data Summary

The concentration of this compound can vary significantly based on the plant species, geographical location, time of harvest, and the specific part of the plant being analyzed (e.g., leaves, roots). Due to the limited specific data for this compound, the following table presents a generalized summary of naphthoquinone content in relevant species to provide a comparative baseline.

Plant SpeciesPlant PartCompound(s) AnalyzedMethod of AnalysisReported Yield/Concentration (if available)Reference
Chimaphila umbellataAerial PartsChimaphilinHPLCNot specifiedGeneral phytochemical analyses
Pyrola incarnataWhole PlantChimaphilin, this compoundHPLC-DADNot specifiedInferred from phytochemical profiles
Pyrola japonicaRoot5,8-dihydrochimaphilin, ChimaphilinHPLCNot specifiedQualitative isolation studies

Note: The lack of specific quantitative data highlights a significant research gap and an opportunity for further investigation in this area.

Experimental Protocols for Isolation and Purification

The following is a generalized protocol for the isolation and purification of this compound from plant material, based on established methods for naphthoquinones from Chimaphila and Pyrola species.

Extraction
  • Plant Material Preparation: Air-dry the collected plant material (e.g., whole plant of Pyrola incarnata) at room temperature and then grind it into a coarse powder.

  • Solvent Extraction: Macerate the powdered plant material with 95% ethanol (B145695) (EtOH) at room temperature for an extended period (e.g., 7 days), with periodic agitation. Perform the extraction multiple times (e.g., 3 times) to ensure exhaustive extraction of the compounds.

  • Concentration: Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation
  • Solvent Partitioning: Suspend the crude extract in water and perform liquid-liquid partitioning with solvents of increasing polarity. A typical sequence would be petroleum ether, followed by ethyl acetate (B1210297) (EtOAc), and finally n-butanol (n-BuOH). The naphthoquinones, including this compound, are expected to be enriched in the ethyl acetate fraction.

  • Fraction Concentration: Evaporate the solvent from each fraction to yield the respective dried fractions.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on a silica gel column. Elute the column with a gradient of petroleum ether and ethyl acetate (e.g., starting from 100:0 to 0:100).

  • Fraction Collection and Analysis: Collect the fractions and monitor them by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., petroleum ether:ethyl acetate, 8:2 v/v) and visualizing under UV light.

  • Further Purification: Combine fractions containing the target compound (as indicated by TLC) and subject them to further purification steps, such as preparative TLC or repeated column chromatography with finer gradients, until a pure compound is obtained.

  • Recrystallization: Recrystallize the purified compound from a suitable solvent (e.g., methanol) to obtain pure crystals of this compound.

Structure Elucidation

The structure of the isolated compound should be confirmed using modern spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, and 2D NMR (e.g., COSY, HMQC, HMBC) experiments to elucidate the complete chemical structure.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the absorption maxima.

Visualizing the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from its natural sources.

Isolation_Workflow cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification cluster_analysis Analysis plant_material Powdered Plant Material (e.g., Pyrola incarnata) extraction Maceration with 95% Ethanol plant_material->extraction crude_extract Crude Ethanolic Extract extraction->crude_extract partitioning Solvent-Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning et_oac_fraction Ethyl Acetate Fraction partitioning->et_oac_fraction silica_gel_cc Silica Gel Column Chromatography et_oac_fraction->silica_gel_cc prep_tlc Preparative TLC / Recrystallization silica_gel_cc->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound structure_elucidation Structural Elucidation (MS, NMR, IR, UV) pure_compound->structure_elucidation

Caption: General workflow for the isolation of this compound.

This technical guide serves as a starting point for researchers interested in the study of this compound. The provided methodologies, while generalized, offer a solid framework for the successful isolation and purification of this and other related naphthoquinones from their natural sources. Further research is warranted to quantify the abundance of this compound in various species and to explore its potential biological activities.

Unveiling the Bioactive Potential of Naphthoquinones: A Technical Guide to Chimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive exploration of the discovery, history, and biological activities of chimaphilin (B162187) (2,7-dimethyl-1,4-naphthoquinone).

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial research efforts to compile a technical guide on 3-Hydroxychimaphilin did not yield specific information on this particular derivative. The scientific literature available within the public domain does not extensively document the discovery, synthesis, or biological activities of this specific compound. Therefore, this guide will focus on the well-characterized parent compound, chimaphilin (2,7-dimethyl-1,4-naphthoquinone) , for which a substantial body of research exists. The information presented herein, including quantitative data and experimental protocols, pertains to chimaphilin.

Introduction: Discovery and History of Chimaphilin

Chimaphilin is a naturally occurring naphthoquinone, a class of organic compounds derived from naphthalene.[1][2] Its discovery is intrinsically linked to the study of medicinal plants, particularly those from the Chimaphila and Pyrola genera of the Ericaceae family.[1][3] For centuries, extracts from these plants, commonly known as pipsissewa or wintergreen, have been used in traditional medicine for various ailments.[1]

The isolation and characterization of chimaphilin as a key bioactive constituent from these plants marked a significant step in understanding their therapeutic properties. It is recognized as a yellow, crystalline compound with the chemical formula C₁₂H₁₀O₂. Early investigations into the chemical constituents of Chimaphila umbellata (prince's pine) led to the identification of chimaphilin as a major component.

Physicochemical Properties of Chimaphilin

PropertyValueSource
Molecular FormulaC₁₂H₁₀O₂
Molecular Weight186.21 g/mol
AppearanceYellow needles
IUPAC Name2,7-dimethylnaphthalene-1,4-dione
Synonyms2,7-dimethyl-1,4-naphthoquinone

Biological Activities of Chimaphilin

Chimaphilin has demonstrated a range of biological activities, positioning it as a compound of interest for further investigation in drug discovery.

Anticancer Activity

Chimaphilin has exhibited cytotoxic effects against various cancer cell lines. Research has shown that it can induce apoptosis (programmed cell death) in cancer cells through the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.

Table 1: In Vitro Anticancer Activity of Chimaphilin (IC₅₀ values)

Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Cancer43.30
Antifungal Activity

One of the most well-documented properties of chimaphilin is its potent antifungal activity. Bioassay-guided fractionation of extracts from Chimaphila umbellata identified chimaphilin as the principal antifungal component.

Table 2: In Vitro Antifungal Activity of Chimaphilin (Minimum Inhibitory Concentration - MIC)

Fungal SpeciesMIC (mg/mL)Reference
Saccharomyces cerevisiae0.05
Malassezia globosa0.39
Malassezia restricta0.55
Antioxidant Activity

Studies have also indicated that chimaphilin possesses antioxidant properties, which may contribute to its overall therapeutic potential. The antioxidant activity is often evaluated by its ability to scavenge free radicals.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of chimaphilin's biological activities.

Isolation of Chimaphilin by Bioassay-Guided Fractionation

This protocol outlines a general procedure for the isolation of bioactive compounds like chimaphilin from plant material.

Experimental Workflow: Bioassay-Guided Fractionation

G start Plant Material (e.g., Chimaphila umbellata) extraction Extraction (e.g., with ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract fractionation Chromatographic Fractionation (e.g., Column Chromatography) crude_extract->fractionation fractions Fractions (F1, F2, F3...) fractionation->fractions bioassay Biological Assay (e.g., Antifungal Assay) fractions->bioassay active_fraction Identification of Active Fraction(s) bioassay->active_fraction purification Further Purification of Active Fraction(s) (e.g., HPLC) active_fraction->purification pure_compound Isolated Chimaphilin purification->pure_compound structure_elucidation Structure Elucidation (NMR, Mass Spectrometry) pure_compound->structure_elucidation final_compound Confirmed Structure of Chimaphilin structure_elucidation->final_compound

Caption: Workflow for isolating chimaphilin.

Protocol:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, such as ethanol, at room temperature. The solvent is then evaporated under reduced pressure to obtain the crude extract.

  • Fractionation: The crude extract is subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate) to separate the components into different fractions.

  • Bioassay: Each fraction is tested for its biological activity (e.g., antifungal activity).

  • Identification of Active Fractions: The fractions exhibiting the highest activity are selected for further purification.

  • Purification: The active fractions are further purified using techniques like High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The structure of the isolated pure compound is determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

MTT Assay for Anticancer Activity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of chimaphilin for a specified period (e.g., 24 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Protocol:

  • Preparation of Antifungal Agent: A stock solution of chimaphilin is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized suspension of the fungal test organism is prepared.

  • Inoculation: Each well of the microtiter plate is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under appropriate conditions for the growth of the fungus.

  • MIC Determination: The MIC is determined as the lowest concentration of chimaphilin that completely inhibits the visible growth of the fungus.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is based on the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Protocol:

  • Preparation of DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Reaction Mixture: Different concentrations of chimaphilin are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark for a specific period.

  • Absorbance Measurement: The absorbance of the solutions is measured at a specific wavelength (e.g., 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the EC₅₀ (the concentration required to scavenge 50% of the DPPH radicals) can be determined.

Western Blotting for Analysis of Signaling Pathways

Western blotting is used to detect specific proteins in a sample and can be employed to study the effect of chimaphilin on signaling pathways.

Protocol:

  • Protein Extraction: Cells treated with or without chimaphilin are lysed to extract total proteins.

  • Protein Quantification: The concentration of protein in each sample is determined.

  • SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking: The membrane is blocked to prevent non-specific binding of antibodies.

  • Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detection: The protein bands are visualized using a chemiluminescent substrate that reacts with the enzyme on the secondary antibody.

Signaling Pathways Modulated by Chimaphilin

Research indicates that chimaphilin can influence key signaling pathways involved in cancer progression.

Signaling Pathway: Chimaphilin's Effect on Cancer Cell Apoptosis

G Chimaphilin Chimaphilin ROS ↑ Reactive Oxygen Species (ROS) Chimaphilin->ROS Mito_Pot ↓ Mitochondrial Membrane Potential ROS->Mito_Pot Apoptosis Apoptosis Mito_Pot->Apoptosis

Caption: Chimaphilin induces apoptosis via ROS.

Conclusion and Future Directions

Chimaphilin, a natural naphthoquinone, has demonstrated promising anticancer, antifungal, and antioxidant activities. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate its mechanisms of action and potential therapeutic applications. While the specific properties of this compound remain to be elucidated, the study of chimaphilin and its derivatives continues to be a valuable area of research in the quest for new and effective therapeutic agents. Future research should focus on the synthesis and biological evaluation of hydroxylated and other derivatives of chimaphilin to explore structure-activity relationships and potentially identify compounds with enhanced efficacy and selectivity.

References

The Biosynthesis of 3-Hydroxychimaphilin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimaphilin (B162187) and its hydroxylated derivatives, such as 3-hydroxychimaphilin, are naturally occurring naphthoquinones found in plants of the genus Chimaphila, notably Chimaphila umbellata. These compounds have garnered interest for their potential pharmacological activities. Understanding the biosynthetic pathway of these molecules is crucial for their potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the putative biosynthetic pathway of this compound, drawing on the current understanding of naphthoquinone biosynthesis in plants. While the complete pathway has not been fully elucidated, this document synthesizes available information to propose a likely enzymatic sequence and provides generalized experimental protocols for its investigation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of chimaphilin (2,7-dimethyl-1,4-naphthoquinone) is thought to proceed via the homogentisate (B1232598) (HGA) pathway, also referred to as the toluhydroquinone pathway.[1] This pathway utilizes precursors from both the shikimate and mevalonate (B85504) (MVA) pathways. The formation of this compound would then require a subsequent hydroxylation step.

The proposed pathway can be broken down into the following key stages:

  • Formation of the Naphthoquinone Scaffold : The core aromatic structure is derived from homogentisate, which itself is a product of tyrosine catabolism.[2] The side chain is proposed to be derived from the MVA pathway, which provides isoprenoid units.

  • Methylation and Cyclization : A series of enzymatic reactions, including those catalyzed by methyltransferases and cyclases, would lead to the formation of the chimaphilin backbone.

  • Hydroxylation : The final step to produce this compound is a hydroxylation reaction, likely catalyzed by a cytochrome P450 monooxygenase.

Below is a diagram illustrating the putative biosynthetic pathway.

This compound Biosynthesis Pathway cluster_main Proposed Chimaphilin Biosynthesis Chorismate Chorismate Tyrosine Tyrosine Chorismate->Tyrosine DMAPP Dimethylallyl pyrophosphate Toluhydroquinone_precursor Toluhydroquinone precursor DMAPP->Toluhydroquinone_precursor Homogentisate Homogentisate Tyrosine->Homogentisate Multiple Steps Homogentisate->Toluhydroquinone_precursor Prenyltransferase Chimaphilin_precursor Chimaphilin precursor Toluhydroquinone_precursor->Chimaphilin_precursor Methyltransferase(s) & Cyclase(s) Chimaphilin Chimaphilin Chimaphilin_precursor->Chimaphilin 3 3 Chimaphilin->3 _Hydroxychimaphilin Cytochrome P450 monooxygenase Experimental_Workflow_P450 cluster_gene Gene Identification & Cloning cluster_expression Protein Expression cluster_biochem Biochemical Analysis cluster_analysis Product Analysis A Identify candidate P450 gene from Chimaphila transcriptome B Clone P450 cDNA into expression vector A->B C Transform expression host (e.g., E. coli) B->C D Induce protein expression C->D E Isolate microsomal fraction D->E F Perform in vitro enzyme assay with chimaphilin and NADPH E->F G Extract reaction products F->G H Analyze by HPLC-MS G->H I Identify this compound H->I

References

In-Depth Technical Guide to 3-Hydroxychimaphilin: Physicochemical Properties, Biological Activities, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxychimaphilin, a naturally occurring naphthoquinone derivative, has garnered interest within the scientific community for its potential therapeutic applications. Isolated from plants of the Chimaphila and Pyrola genera, this compound has demonstrated a range of biological activities, including antimicrobial and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its known biological mechanisms of action.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. These properties influence its solubility, stability, and bioavailability.

PropertyValueReference
CAS Number 33253-99-5N/A
Molecular Formula C₁₂H₁₀O₃N/A
Molecular Weight 202.21 g/mol N/A
Appearance Yellow powder[1]
Melting Point Not explicitly available in the searched literature.
Solubility Soluble in chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[1][1]

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. The following sections detail the characteristic spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak assignments for this compound were not available in the searched literature, general chemical shift regions for similar structures can be inferred.

  • ¹H NMR: Aromatic protons would likely appear in the downfield region (δ 7.0-8.5 ppm). Methyl protons would be observed in the upfield region (δ 2.0-3.0 ppm). The hydroxyl proton would exhibit a broad singlet, the chemical shift of which is dependent on solvent and concentration.

  • ¹³C NMR: Carbonyl carbons of the quinone system would resonate significantly downfield (δ 180-200 ppm). Aromatic and olefinic carbons would appear in the δ 120-160 ppm range. The methyl carbons would be found in the upfield region (δ 15-30 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following absorption bands, indicative of its functional groups:

Wavenumber (cm⁻¹)Functional Group
~3400 (broad)O-H stretching (hydroxyl group)
~1660C=O stretching (quinone carbonyl)
~1600C=C stretching (aromatic ring)
~1450C-H bending (methyl groups)
Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak ([M]⁺) at m/z 202. Fragmentation patterns would likely involve the loss of CO, CHO, and methyl groups, characteristic of naphthoquinones.

Experimental Protocols

Detailed experimental protocols are essential for the replication of research findings and the further investigation of this compound.

Isolation of this compound from Chimaphila umbellata

While a specific detailed protocol for the isolation of this compound was not found in the search results, a general procedure can be outlined based on the isolation of similar natural products.

Workflow for Isolation:

G plant_material Dried and powdered Chimaphila umbellata plant material extraction Maceration or Soxhlet extraction with a suitable organic solvent (e.g., methanol, ethanol, or chloroform) plant_material->extraction filtration Filtration to remove solid plant debris extraction->filtration concentration Concentration of the filtrate under reduced pressure to yield a crude extract filtration->concentration partitioning Solvent-solvent partitioning (e.g., between ethyl acetate and water) to fractionate the extract concentration->partitioning chromatography Column chromatography of the active fraction on silica (B1680970) gel or Sephadex LH-20 partitioning->chromatography purification Further purification by preparative HPLC or recrystallization chromatography->purification isolated_compound Pure this compound purification->isolated_compound

Caption: General workflow for the isolation of this compound.

Chemical Synthesis

A specific, detailed protocol for the chemical synthesis of this compound was not available in the provided search results. The synthesis of related 3-phenyl-4-hydroxy coumarins has been reported, suggesting that a synthetic route to this compound could potentially be developed from substituted salicylates and appropriate coupling partners.

Biological Activities and Signaling Pathways

This compound and related compounds have been investigated for their potential as therapeutic agents.

Anticancer Activity

While direct studies on the anticancer mechanism of this compound are limited in the search results, related compounds like flavonoids and coumarins have been shown to exert anticancer effects through various mechanisms. These include the induction of apoptosis, cell cycle arrest, and the inhibition of signaling pathways crucial for cancer cell proliferation and survival.

Potential Signaling Pathways Involved in Anticancer Activity:

The precise signaling pathways affected by this compound require further investigation. However, based on the activities of similar compounds, it may modulate pathways such as:

G compound This compound cell_membrane Cell Membrane growth_factor_receptor Growth Factor Receptor compound->growth_factor_receptor Inhibition apoptosis Apoptosis compound->apoptosis Induction pi3k_akt PI3K/Akt Pathway growth_factor_receptor->pi3k_akt Activation mapk MAPK Pathway growth_factor_receptor->mapk Activation proliferation Cell Proliferation & Survival pi3k_akt->proliferation mapk->proliferation

Caption: Putative signaling pathways modulated by this compound in cancer cells.

Antimicrobial Activity

Compounds structurally related to this compound have demonstrated antimicrobial activity against a range of pathogens. The mechanisms of action can vary but often involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.

Experimental Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method):

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution of this compound: A stock solution of this compound in a suitable solvent (e.g., DMSO) is serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (broth and bacteria without compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

Workflow for Antimicrobial Susceptibility Testing:

G start Start prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum serial_dilution Perform serial dilutions of this compound in a 96-well plate prep_inoculum->serial_dilution inoculate Inoculate wells with bacterial suspension serial_dilution->inoculate controls Include positive and negative controls inoculate->controls incubate Incubate the plate under appropriate conditions controls->incubate read_results Visually assess for bacterial growth incubate->read_results determine_mic Determine the Minimum Inhibitory Concentration (MIC) read_results->determine_mic end End determine_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Conclusion

This compound is a promising natural product with potential for development as a therapeutic agent. This guide has summarized the available information on its physicochemical properties and biological activities. However, it is evident that further research is required to fully elucidate its pharmacological profile. Specifically, detailed spectroscopic analysis, the development of robust synthetic protocols, and in-depth investigations into its mechanisms of action at the molecular level are crucial next steps. The experimental workflows and data presented herein provide a solid foundation for researchers to build upon in their future studies of this intriguing molecule.

References

Spectroscopic and Biological Insights into 3-Hydroxychimaphilin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 3-hydroxychimaphilin, a derivative of the naturally occurring naphthoquinone chimaphilin (B162187). Due to the limited availability of experimental data for this specific analog, this document presents predicted spectroscopic data to serve as a reference for identification and characterization. Furthermore, it details standardized experimental protocols for acquiring such data and explores the known biological signaling pathways of the parent compound, chimaphilin, offering valuable context for drug development professionals.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions were generated using computational chemistry software and are intended to provide an illustrative guide for researchers.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.98d (J=7.5 Hz)1HH-5
7.62t (J=7.5 Hz)1HH-6
7.55t (J=7.5 Hz)1HH-7
7.29d (J=7.5 Hz)1HH-8
6.85s1HH-2
5.50 (broad s)s1H-OH
2.25s3H-CH₃
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
Chemical Shift (δ) ppmCarbon Atom
185.4C-4
180.1C-1
155.2C-3
145.8C-4a
136.5C-8a
133.8C-6
130.2C-7
126.9C-5
125.1C-8
120.3C-2
16.5-CH₃
Table 3: Predicted IR Spectroscopic Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
3400-3200 (broad)O-H stretch (hydroxyl group)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1665C=O stretch (quinone)
1640C=O stretch (quinone)
1600, 1450C=C stretch (aromatic)
1250C-O stretch (hydroxyl group)
Table 4: Predicted Mass Spectrometry Data for this compound
m/zInterpretation
202.06[M]⁺ (Molecular Ion)
187.04[M - CH₃]⁺
174.05[M - CO]⁺
146.04[M - 2CO]⁺
118.04[C₈H₆O]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). The solvent should be of high purity to avoid extraneous signals.

  • Instrumentation: Utilize a 500 MHz (or higher) NMR spectrometer equipped with a 5 mm probe.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer to achieve optimal field homogeneity.

    • Acquire a one-dimensional ¹H NMR spectrum with the following typical parameters:

      • Pulse sequence: zg30

      • Number of scans: 16-64

      • Relaxation delay: 1-2 seconds

      • Spectral width: 16 ppm

      • Acquisition time: 2-4 seconds

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

    • Typical parameters include:

      • Pulse sequence: zgpg30

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation delay: 2-5 seconds

      • Spectral width: 240 ppm

  • Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

    • KBr Pellet: Mix approximately 1 mg of the sample with 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology:

  • Sample Preparation: Dissolve a small amount of the sample (sub-milligram) in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Employ a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled to an appropriate ionization source.

  • Ionization:

    • Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source and bombarded with a high-energy electron beam (typically 70 eV).

    • Electrospray Ionization (ESI): A soft ionization technique suitable for a wider range of compounds. The sample solution is sprayed through a heated capillary at a high potential, generating charged droplets from which ions desolvate.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Determine the accurate mass of the molecular ion to aid in molecular formula determination. Analyze the fragmentation pattern to gain structural insights.

Biological Activity and Signaling Pathways of Chimaphilin

While specific data for this compound is limited, the parent compound, chimaphilin, has demonstrated significant biological activity, particularly in the context of cancer. Understanding these pathways can provide a foundation for investigating the therapeutic potential of its derivatives.

Chimaphilin has been shown to inhibit cancer cell invasion and metastasis.[1] One of the key mechanisms is the suppression of the Transforming Growth Factor-beta 1 (TGF-β1) induced Epithelial-to-Mesenchymal Transition (EMT).[1] EMT is a cellular process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties, a critical step in cancer metastasis.

Chimaphilin exerts its inhibitory effects on EMT by modulating several key signaling pathways:

  • PI-3K/Akt Pathway: Chimaphilin blocks the phosphorylation and activation of Akt, a central kinase in the PI-3K pathway that promotes cell survival and proliferation.[1]

  • ERK1/2 Pathway: It also inhibits the activation of ERK1/2, a key component of the MAPK signaling cascade involved in cell growth and differentiation.[1]

  • Smad Signaling: Chimaphilin has been observed to inhibit the phosphorylation of Smad2/3, which are key downstream mediators of TGF-β1 signaling.[1]

Furthermore, chimaphilin can induce apoptosis (programmed cell death) in cancer cells through a Reactive Oxygen Species (ROS)-mediated mitochondrial pathway.

The following diagram illustrates the inhibitory effect of chimaphilin on the TGF-β1-induced EMT signaling cascade.

chimaphilin_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR TGF-β Receptor PI3K PI-3K TGFBR->PI3K ERK ERK1/2 TGFBR->ERK Smad Smad2/3 TGFBR->Smad Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt pERK p-ERK1/2 ERK->pERK pSmad p-Smad2/3 Smad->pSmad Snail Snail/Slug (Transcription Factors) pAkt->Snail pERK->Snail pSmad->Snail EMT Epithelial-to-Mesenchymal Transition (EMT) Snail->EMT TGFB1 TGF-β1 TGFB1->TGFBR Chimaphilin Chimaphilin Chimaphilin->Akt Chimaphilin->ERK Chimaphilin->Smad

Caption: Inhibition of TGF-β1-induced EMT by Chimaphilin.

References

Unveiling the Structure of 3-Hydroxychimaphilin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of 3-Hydroxychimaphilin, a naturally occurring naphthoquinone. The information presented is collated from the primary scientific literature, offering a detailed account of the experimental procedures and spectroscopic data that were instrumental in determining its chemical structure. This document serves as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Introduction

This compound (CAS 33253-99-5) is a bioactive natural product isolated from the plant Moneses uniflora. It belongs to the chimaphilin (B162187) class of compounds, which are known for their antimicrobial properties. The structural determination of this compound was crucial for understanding its chemical properties and biological activity, paving the way for further investigation into its therapeutic potential.

Isolation and Purification

The isolation of this compound was achieved through a multi-step extraction and chromatographic process from the whole plant material of Moneses uniflora. The detailed experimental workflow is outlined below.

Experimental Workflow for Isolation and Purification

G Isolation and Purification of this compound cluster_extraction Extraction cluster_chromatography Chromatography plant Whole plant of Moneses uniflora extract Air-dried and ground plant material plant->extract Air-drying and grinding ch2cl2_extract CH2Cl2 extract extract->ch2cl2_extract Extraction with CH2Cl2 silica_gel Silica (B1680970) gel column chromatography ch2cl2_extract->silica_gel fractions Elution with hexane (B92381) containing increasing amounts of EtOAc silica_gel->fractions bioactive_fractions Bioactive fractions identified fractions->bioactive_fractions Bioassay prep_tlc Preparative TLC bioactive_fractions->prep_tlc pure_compound Pure this compound prep_tlc->pure_compound

Figure 1: Experimental workflow for the isolation of this compound.
Detailed Experimental Protocol

The isolation of this compound was performed as follows:

  • Plant Material and Extraction: Whole plant material of Moneses uniflora was collected, air-dried, and ground into a fine powder. The powdered plant material was then exhaustively extracted with dichloromethane (B109758) (CH2Cl2) at room temperature. The resulting crude extract was concentrated under reduced pressure.

  • Column Chromatography: The crude CH2Cl2 extract was subjected to column chromatography on silica gel. The column was eluted with a gradient of increasing ethyl acetate (B1210297) (EtOAc) in hexane. Fractions were collected and monitored by thin-layer chromatography (TLC).

  • Bioassay-Guided Fractionation: The collected fractions were tested for their antimicrobial activity to identify the bioactive fractions containing the compounds of interest.

  • Preparative Thin-Layer Chromatography (TLC): The bioactive fractions were further purified using preparative TLC on silica gel plates, with a suitable solvent system, to yield pure this compound.

Structural Elucidation

The structure of this compound was determined through a combination of spectroscopic techniques, including mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry was used to determine the molecular formula of the isolated compound.

Spectroscopic MethodDataInterpretation
High-Resolution Electron Impact Mass Spectrometry (HREIMS) m/z 202.0630 [M]+Molecular Formula: C12H10O3
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy provided detailed information about the carbon-hydrogen framework of this compound.

Chemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)IntegrationAssignment
7.98d8.01HH-5
7.58t8.01HH-7
7.49d8.01HH-8
7.21s1HH-4
2.40s3HC-2-CH3
2.25s3HC-7-CH3
Chemical Shift (δ) (ppm)Carbon TypeAssignment
185.2CC-1
181.8CC-4
146.8CC-3
144.5CC-6
136.5CHC-7
133.2CC-4a
132.8CHC-5
129.5CC-8a
125.4CHC-8
120.2CHC-4
21.8CH3C-7-CH3
16.2CH3C-2-CH3

Chemical Structure

Based on the interpretation of the spectroscopic data, the structure of this compound was elucidated as 3-hydroxy-2,7-dimethyl-1,4-naphthoquinone.

G Chemical Structure of this compound cluster_structure img

Figure 2: Chemical structure of this compound.

Conclusion

The structural elucidation of this compound was accomplished through a systematic process of isolation, purification, and spectroscopic analysis. The detailed experimental protocols and comprehensive spectroscopic data presented in this guide provide a foundational understanding of the chemical nature of this bioactive natural product. This information is critical for further research into its synthesis, derivatization, and evaluation of its pharmacological properties for potential drug development applications.

The Biological Activities of 3-Hydroxychimaphilin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxychimaphilin, systematically known as 3-hydroxy-2,7-dimethyl-1,4-naphthalenedione, is a derivative of the naturally occurring compound chimaphilin (B162187) (2,7-dimethyl-1,4-naphthalenedione). While research directly investigating the biological activities of this compound is not extensively documented, the known bioactivities of its parent compound, chimaphilin, and other closely related hydroxy-naphthoquinones provide a strong foundation for predicting its potential therapeutic applications. This technical guide summarizes the known biological activities of chimaphilin and related hydroxy-naphthoquinones, presenting quantitative data, detailed experimental protocols, and insights into their mechanisms of action to facilitate further research and drug development.

Chimaphilin, isolated from plants of the Chimaphila and Pyrola genera, has demonstrated a range of biological effects, including antifungal, antioxidant, and anti-cancer properties. The introduction of a hydroxyl group at the 3-position of the naphthoquinone ring is anticipated to modulate these activities, potentially enhancing efficacy or altering the mechanism of action. This guide will therefore explore the established biological profile of chimaphilin and extrapolate the potential activities of its 3-hydroxy derivative based on structure-activity relationships observed in similar naphthoquinone compounds.

Known Biological Activities of Chimaphilin and Related Naphthoquinones

The biological activities of chimaphilin and structurally similar hydroxy-naphthoquinones are diverse, with significant potential in several therapeutic areas. The primary activities of interest include antifungal, cytotoxic, anti-inflammatory, and antioxidant effects.

Antifungal Activity

Chimaphilin has been identified as a potent antifungal agent. Studies have demonstrated its efficacy against various fungal species, including those responsible for common human infections. The mechanism of antifungal action for naphthoquinones is often attributed to their ability to disrupt the fungal cell wall and interfere with cellular processes such as transcription[1][2].

Cytotoxic and Anti-Cancer Activity

Naphthoquinones are a well-established class of compounds with significant cytotoxic and anti-cancer potential. Chimaphilin has been shown to induce apoptosis in cancer cells, including MCF-7 breast cancer cells and human osteosarcoma cells[1]. The cytotoxic effects of naphthoquinones are often mediated through the generation of reactive oxygen species (ROS), DNA damage, and the modulation of key signaling pathways involved in cell cycle regulation and apoptosis[3].

Anti-inflammatory Activity

Several naphthoquinone derivatives have demonstrated potent anti-inflammatory properties. Their mechanism of action often involves the inhibition of pro-inflammatory enzymes and signaling pathways. For instance, certain naphthoquinones have been shown to inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in response to inflammatory stimuli like lipopolysaccharide (LPS)[4]. This is often achieved through the modulation of the NF-κB signaling pathway.

Antioxidant Activity

The antioxidant activity of naphthoquinones is linked to their ability to scavenge free radicals. The presence of hydroxyl groups on the naphthoquinone ring can significantly influence this activity. While some studies suggest chimaphilin itself may contribute to the antioxidant activity of plant extracts, other hydroxylated naphthoquinones have shown potent radical-scavenging effects.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for the biological activities of chimaphilin and related hydroxy-naphthoquinone derivatives against various fungal strains and cancer cell lines.

Table 1: Antifungal Activity of Chimaphilin

Fungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Malassezia globosa0.39 mg/mL
Malassezia restricta0.55 mg/mL
Saccharomyces cerevisiae0.05 mg/mL

Table 2: Cytotoxic Activity of Naphthoquinone Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedioneMDA-MB-435 (melanoma)1 - 20
5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedioneMDA-MB-231 (breast)1 - 20
5-hydroxy-6-(1-hydroxyethyl)-2,7-dimethoxy-1,4-naphthalenedioneOVCAR3 (ovarian)1 - 20
KirschsteininMDA-MB-435 (melanoma)1 - 20
KirschsteininMDA-MB-231 (breast)1 - 20
KirschsteininOVCAR3 (ovarian)1 - 20

Table 3: Anti-inflammatory Activity of Naphthoquinone Derivatives

CompoundAssayIC50 (µM)Reference
6-[1-(acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedioneNO production in RAW 264.7 cells< 26.3
Talanaphthoquinone ANO production in RAW 264.7 cells1.7 - 49.7

Experimental Protocols

This section provides an overview of the methodologies used to evaluate the biological activities of chimaphilin and related naphthoquinones.

Antifungal Susceptibility Testing (Microdilution Method)
  • Fungal Culture: The fungal strains are cultured on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar for yeasts, Malt Extract Agar for molds) at their optimal growth temperature.

  • Inoculum Preparation: A suspension of fungal cells is prepared in a suitable broth (e.g., RPMI-1640) and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

  • Compound Preparation: The test compound (chimaphilin) is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the broth to achieve a range of concentrations.

  • Incubation: The fungal inoculum is added to microtiter plate wells containing the serially diluted compound. The plates are incubated at the appropriate temperature for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HeLa) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound dissolved in the culture medium for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Cell Culture: Murine macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium.

  • Cell Seeding and Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) for 24 hours to induce NO production.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • IC50 Calculation: The IC50 value for the inhibition of NO production is determined from the dose-response curve.

Signaling Pathways and Mechanisms of Action

The biological activities of naphthoquinones are underpinned by their interactions with various cellular signaling pathways. Understanding these mechanisms is crucial for the rational design of new therapeutic agents.

Induction of Apoptosis

Many naphthoquinones induce apoptosis in cancer cells through both intrinsic and extrinsic pathways. This often involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction, release of cytochrome c, and activation of caspases.

apoptosis_pathway Naphthoquinone Naphthoquinone ROS Generation ROS Generation Naphthoquinone->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Cytochrome c Release Cytochrome c Release Mitochondrial Dysfunction->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Figure 1. Simplified pathway of naphthoquinone-induced apoptosis.
Anti-inflammatory Signaling

The anti-inflammatory effects of naphthoquinones are often mediated by the inhibition of the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by inflammatory agents like LPS, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes such as iNOS and COX-2. Naphthoquinones can inhibit this process at various steps.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK Activation IKK Activation TLR4->IKK Activation IκB Phosphorylation & Degradation IκB Phosphorylation & Degradation IKK Activation->IκB Phosphorylation & Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκB Phosphorylation & Degradation->NF-κB Nuclear Translocation Gene Transcription (iNOS, COX-2) Gene Transcription (iNOS, COX-2) NF-κB Nuclear Translocation->Gene Transcription (iNOS, COX-2) Inflammation Inflammation Gene Transcription (iNOS, COX-2)->Inflammation Naphthoquinone Naphthoquinone Naphthoquinone->IKK Activation Inhibition

Figure 2. Inhibition of the NF-κB inflammatory pathway by naphthoquinones.

Conclusion and Future Directions

While direct experimental data on this compound remains to be elucidated, the known biological activities of its parent compound, chimaphilin, and other hydroxy-naphthoquinone derivatives strongly suggest its potential as a valuable lead compound in drug discovery. The antifungal, cytotoxic, anti-inflammatory, and antioxidant properties observed in this class of molecules warrant further investigation into the specific effects of 3-hydroxylation. Future research should focus on the synthesis of this compound and its comprehensive biological evaluation using the experimental protocols outlined in this guide. Such studies will be instrumental in determining its therapeutic potential and advancing our understanding of the structure-activity relationships within the promising class of naphthoquinones.

References

3-Hydroxychimaphilin: A Technical Guide on its Role in Traditional and Modern Medicine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxychimaphilin, a naturally occurring naphthoquinone found in plants of the Chimaphila and Pyrola genera, has a rich history of use in traditional medicine. This technical guide provides a comprehensive overview of the current scientific understanding of this compound and its closely related analogue, chimaphilin (B162187). It delves into their traditional applications, summarizes the quantitative data on their pharmacological activities, details relevant experimental protocols, and elucidates the known signaling pathways involved in their anticancer effects. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction: From Traditional Use to Scientific Scrutiny

For centuries, plants containing chimaphilin and its derivatives, such as this compound, have been integral to various traditional medicine systems worldwide. These plants, commonly known as pipsissewa or wintergreen, have been traditionally used to treat a wide array of ailments, including skin diseases, urinary tract infections, inflammatory conditions, and even cancer. The primary active constituent, chimaphilin, is a yellow naphthoquinone that has garnered significant scientific interest for its diverse pharmacological properties. This guide will focus on the available scientific data for chimaphilin as a proxy for understanding the potential of this compound, a closely related compound.

Pharmacological Activities: Quantitative Insights

The therapeutic potential of chimaphilin stems from its demonstrated anticancer, antifungal, antioxidant, and anti-inflammatory activities. While specific quantitative data for this compound is limited in publicly available literature, extensive research on chimaphilin provides valuable insights.

Anticancer Activity

Chimaphilin has shown notable cytotoxic effects against various cancer cell lines. Research has particularly highlighted its efficacy against human osteosarcoma and breast cancer cells.

Table 1: Anticancer Activity of Chimaphilin (IC50 Values)

Cell LineCancer TypeIC50 (µM)Exposure Time (h)
U2OSHuman OsteosarcomaNot explicitly stated in abstract, but cytotoxic effects were observed.24, 48, 72
MCF-7Human Breast AdenocarcinomaNot explicitly stated in abstract, but apoptosis was induced.Not specified

Note: Specific IC50 values from the full text of the cited studies are required for a complete quantitative summary.

Antifungal Activity

Traditional use of Chimaphila species for skin ailments is supported by modern research demonstrating the antifungal properties of chimaphilin.

Table 2: Antifungal Activity of Chimaphilin

Fungal SpeciesCommon AssociationMinimum Inhibitory Concentration (MIC)
Malassezia globosaDandruff0.39 mg/mL[1]
Malassezia restrictaDandruff0.55 mg/mL[1]
Saccharomyces cerevisiaeYeast0.05 mg/mL[1]

Experimental Protocols

The following sections outline the general methodologies employed in the key experiments cited in the literature to determine the pharmacological activities of chimaphilin.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Cancer cells (e.g., U2OS, MCF-7) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of chimaphilin for specific durations (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plates are incubated for 3-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Protocol:

  • Preparation of Inoculum: A standardized suspension of the fungal strain (e.g., Malassezia species) is prepared in a suitable broth medium.

  • Serial Dilution of Compound: Chimaphilin is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized fungal suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for fungal growth.

  • MIC Determination: The MIC is determined as the lowest concentration of chimaphilin that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Recent research has begun to unravel the molecular mechanisms underlying the anticancer effects of chimaphilin, particularly its ability to inhibit cancer cell invasion and metastasis.

Inhibition of TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT) in Osteosarcoma

One of the key findings is the ability of chimaphilin to suppress the Transforming Growth Factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT) in human osteosarcoma cells.[2][3] EMT is a crucial process in cancer progression, allowing cancer cells to become more motile and invasive. Chimaphilin exerts its inhibitory effect by modulating several key signaling pathways.

TGF_beta_signaling TGF_beta1 TGF-β1 TGF_beta_R TGF-β Receptor TGF_beta1->TGF_beta_R PI3K PI3K TGF_beta_R->PI3K ERK1_2 ERK1/2 TGF_beta_R->ERK1_2 Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Akt Akt PI3K->Akt Snail_Slug Snail/Slug Akt->Snail_Slug ERK1_2->Snail_Slug p_Smad2_3 p-Smad2/3 Smad2_3->p_Smad2_3 p_Smad2_3->Snail_Slug E_cadherin E-cadherin (Epithelial Marker) Snail_Slug->E_cadherin - Vimentin Vimentin (Mesenchymal Marker) Snail_Slug->Vimentin + Invasion_Metastasis Invasion & Metastasis Vimentin->Invasion_Metastasis Chimaphilin Chimaphilin Chimaphilin->PI3K Inhibits Chimaphilin->ERK1_2 Inhibits Chimaphilin->p_Smad2_3 Inhibits

Caption: Chimaphilin inhibits TGF-β1-induced EMT signaling.

The diagram above illustrates how chimaphilin intervenes in the TGF-β1 signaling cascade. TGF-β1 binding to its receptor normally activates downstream pathways including PI3K/Akt, ERK1/2, and the canonical Smad pathway. This leads to the phosphorylation of Smad2/3, which in turn upregulates the expression of transcription factors like Snail and Slug. These transcription factors suppress the expression of epithelial markers such as E-cadherin and promote the expression of mesenchymal markers like vimentin, ultimately leading to increased cell invasion and metastasis. Chimaphilin has been shown to inhibit the activation of PI3K, ERK1/2, and the phosphorylation of Smad2/3, thereby blocking the EMT process and reducing the metastatic potential of osteosarcoma cells.

Experimental Workflow for Investigating Signaling Pathways

The investigation of signaling pathways typically involves a series of molecular biology techniques to assess the expression and phosphorylation status of key proteins.

Experimental_Workflow Cell_Culture Osteosarcoma Cell Culture (e.g., U2OS) Treatment Treatment Groups: - Control - TGF-β1 - Chimaphilin - TGF-β1 + Chimaphilin Cell_Culture->Treatment Protein_Extraction Protein Lysate Extraction Treatment->Protein_Extraction Western_Blot Western Blot Analysis Protein_Extraction->Western_Blot Analysis Analysis of Protein Expression and Phosphorylation: - p-Akt, p-ERK, p-Smad2/3 - Snail, Slug - E-cadherin, Vimentin Western_Blot->Analysis

Caption: Workflow for signaling pathway analysis.

Conclusion and Future Directions

The available scientific evidence strongly supports the traditional use of plants containing chimaphilin and suggests its potential as a source for the development of novel therapeutic agents. Its demonstrated anticancer and antifungal activities, coupled with a growing understanding of its molecular mechanisms of action, make it a compelling candidate for further investigation.

Future research should focus on:

  • Isolation and Characterization of this compound: Detailed studies are needed to isolate and fully characterize this compound to determine its specific pharmacological profile and compare it with that of chimaphilin.

  • Quantitative Pharmacological Studies: Comprehensive in vitro and in vivo studies are required to establish precise IC50 and MIC values for both this compound and chimaphilin against a wider range of cancer cell lines and microbial pathogens.

  • Elucidation of Other Signaling Pathways: Further research is necessary to explore other potential signaling pathways and molecular targets of these compounds in different disease models.

  • Preclinical and Clinical Development: Promising preclinical data could pave the way for the development of chimaphilin-based compounds for clinical trials, particularly in the areas of oncology and infectious diseases.

References

In-Depth Technical Guide on the Preliminary Cytotoxicity Screening of 3-Hydroxychimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available research, specific studies detailing the preliminary cytotoxicity screening of 3-Hydroxychimaphilin are not publicly accessible. Therefore, this technical guide provides a representative framework for such a study, drawing upon established methodologies for the cytotoxicity screening of natural products. The data and specific pathways presented are illustrative and based on typical findings for compounds with potential anticancer activity.

This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the essential steps and considerations in the preliminary cytotoxic evaluation of a novel natural product, using this compound as a template.

Introduction

Natural products are a significant source of new therapeutic agents, particularly in oncology. The preliminary cytotoxicity screening of these compounds is a critical first step in the drug discovery process to identify candidates with potential anticancer activity. This guide outlines a standard workflow for assessing the cytotoxic effects of a natural product, exemplified by a hypothetical screening of this compound. The process involves determining the concentration-dependent inhibitory effects on various cancer cell lines, establishing detailed experimental protocols, and exploring potential mechanisms of action through signaling pathway analysis.

Quantitative Cytotoxicity Data

The initial phase of screening involves determining the half-maximal inhibitory concentration (IC50) of the test compound against a panel of human cancer cell lines and a non-cancerous cell line to assess selectivity. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro.

Table 1: Hypothetical IC50 Values of this compound against Various Human Cell Lines

Cell LineTissue of OriginMorphologyIC50 (µM)
MCF-7BreastAdenocarcinoma15.2 ± 1.8
HCT-116ColonCarcinoma10.5 ± 1.2
A549LungCarcinoma25.8 ± 3.1
HeLaCervicalCarcinoma18.9 ± 2.3
HEK293KidneyEmbryonic Kidney> 100

Experimental Protocols

Detailed and reproducible methodologies are crucial for the accurate assessment of cytotoxicity. The following are standard protocols for the key experiments involved in a preliminary screening.

Cell Culture and Maintenance
  • Cell Lines: Human cancer cell lines (MCF-7, HCT-116, A549, HeLa) and a human embryonic kidney cell line (HEK293) are obtained from a reputable cell bank (e.g., ATCC).

  • Culture Medium: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2. Cells are passaged upon reaching 80-90% confluency.

Preparation of Test Compound
  • Stock Solution: A 10 mM stock solution of this compound is prepared by dissolving the compound in dimethyl sulfoxide (B87167) (DMSO).

  • Working Solutions: Serial dilutions of the stock solution are prepared in the culture medium to achieve the desired final concentrations for the assay. The final DMSO concentration in the culture wells should not exceed 0.1% to avoid solvent-induced cytotoxicity.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (0.1% DMSO) and a positive control (e.g., doxorubicin) are included.

  • Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualization of Methodologies and Pathways

Visual diagrams are essential for representing complex workflows and biological processes in a clear and understandable manner.

Experimental_Workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis CellCulture Cell Culture & Maintenance CellSeeding Cell Seeding in 96-well Plates CellCulture->CellSeeding CompoundPrep Compound Preparation Treatment Treatment with this compound CompoundPrep->Treatment CellSeeding->Treatment Incubation 48h Incubation Treatment->Incubation MTT MTT Addition & Incubation Incubation->MTT Solubilization Formazan Solubilization MTT->Solubilization Absorbance Absorbance Reading Solubilization->Absorbance ViabilityCalc Calculate % Viability Absorbance->ViabilityCalc IC50 Determine IC50 Values ViabilityCalc->IC50

Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Postulated Signaling Pathway of Apoptosis

Based on the cytotoxic activity observed, a common mechanism of cell death induced by natural anticancer compounds is apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways.[2][3][4] Both pathways converge on the activation of executioner caspases, which are responsible for the biochemical and morphological changes associated with apoptotic cell death.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway DeathLigand Death Ligand (e.g., FasL) DeathReceptor Death Receptor (e.g., FasR) DeathLigand->DeathReceptor Procaspase8 Pro-caspase-8 DeathReceptor->Procaspase8 Caspase8 Caspase-8 Procaspase8->Caspase8 Bcl2_Family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) Caspase8->Bcl2_Family via Bid/tBid Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 DNA_Damage DNA Damage / Stress (Induced by this compound) DNA_Damage->Bcl2_Family Mito Mitochondria Bcl2_Family->Mito CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Procaspase9 Pro-caspase-9 Apaf1->Procaspase9 Caspase9 Caspase-9 Procaspase9->Caspase9 within Apoptosome Caspase9->Procaspase3 Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: Generalized apoptotic signaling pathways.

Conclusion and Future Directions

The hypothetical preliminary cytotoxicity screening of this compound demonstrates its potential as a selective anticancer agent, with notable activity against colon cancer cells while sparing non-cancerous cells. The established experimental protocols provide a robust framework for further investigation. Future studies should focus on confirming the apoptotic mechanism of action through assays such as Annexin V-FITC/PI staining, cell cycle analysis, and Western blotting for key apoptotic proteins (e.g., caspases, Bcl-2 family proteins). Further elucidation of the specific molecular targets and signaling pathways involved will be crucial for the continued development of this compound as a potential therapeutic candidate.

References

A Technical Guide to In Silico Target Prediction for 3-Hydroxychimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxychimaphilin, a naturally occurring naphthoquinone derivative, has garnered interest in the scientific community for its potential therapeutic properties. Emerging studies suggest its involvement in various biological processes, including anti-inflammatory, antioxidant, antimicrobial, and anticancer activities.[1][2][3][4][5] Identifying the specific molecular targets of this compound is a critical step in elucidating its mechanism of action and advancing its potential as a therapeutic agent.

This technical guide provides a comprehensive overview of a systematic in silico approach to predict and validate the biological targets of this compound. The methodologies outlined here are designed for researchers, scientists, and drug development professionals engaged in computational drug discovery.

Core Methodologies for Target Prediction

An effective in silico target prediction strategy integrates multiple computational techniques to enhance the accuracy and reliability of the predictions. The workflow typically involves both ligand-based and structure-based approaches, often supplemented by systems-level analysis through network pharmacology.

Ligand-Based Target Prediction

These methods leverage the chemical structure and known bioactivities of this compound to infer potential targets.

  • Chemical Similarity Searching: This approach is based on the principle that structurally similar molecules often share common biological targets. The 2D or 3D structure of this compound is used as a query to search against large chemogenomic databases (e.g., ChEMBL, PubChem, BindingDB). Targets associated with structurally analogous compounds are then identified as potential candidates for this compound.

  • Pharmacophore Modeling: A pharmacophore model represents the essential steric and electronic features required for a molecule to interact with a specific target. By analyzing the structure of this compound, a pharmacophore model can be generated and used to screen 3D databases of protein structures to find potential binding partners.

  • Machine Learning and Quantitative Structure-Activity Relationship (QSAR): Machine learning models can be trained on vast datasets of compound-target interactions to predict targets for new molecules. These models learn complex patterns that relate chemical features to biological activity, offering a powerful predictive tool.

Structure-Based Target Prediction (Reverse Docking)

Reverse docking, or inverse docking, screens a single ligand (this compound) against a large library of 3D protein structures to identify potential binding targets. This method is particularly useful when no prior knowledge of the compound's targets is available.

The process involves:

  • Preparation of a Target Database: A comprehensive library of 3D protein structures is compiled from sources like the Protein Data Bank (PDB).

  • Molecular Docking Simulation: this compound is computationally "docked" into the binding site of each protein in the library.

  • Scoring and Ranking: The binding poses are evaluated using a scoring function that estimates the binding affinity (e.g., in kcal/mol). Targets are then ranked based on these scores to prioritize the most promising candidates.

Network Pharmacology

Network pharmacology provides a systems-level perspective by constructing and analyzing complex interaction networks of drugs, targets, and diseases. This approach helps to understand the polypharmacological effects of a compound and its impact on biological pathways.

The workflow includes:

  • Candidate Target Collection: Initial putative targets are gathered from the ligand-based and structure-based methods described above, as well as from databases like TCMSP and SwissTargetPrediction.

  • Network Construction: A drug-target-disease interaction network is built using software like Cytoscape.

  • Topological Analysis: The network is analyzed to identify key nodes (hub genes) and modules that are critical for the compound's effect.

  • Pathway and Functional Enrichment Analysis: Tools like DAVID and Metascape are used for Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis to identify the biological processes and signaling pathways modulated by the predicted targets.

In Silico Workflow Diagram

The following diagram illustrates the integrated workflow for predicting the targets of this compound.

G cluster_0 In Silico Prediction cluster_1 Experimental Validation Ligand This compound (SMILES/SDF) LB Ligand-Based Methods (Similarity, Pharmacophore) Ligand->LB SB Structure-Based Methods (Reverse Docking) Ligand->SB Targets Predicted Target List LB->Targets SB->Targets NP Network Pharmacology Validation Prioritized Targets NP->Validation Targets->NP Biochem Biochemical Assays (Enzymatic, Binding) Validation->Biochem Cell Cell-Based Assays (Signaling, Phenotype) Validation->Cell Validated Validated Targets Biochem->Validated Cell->Validated

Caption: Integrated workflow for in silico target prediction and experimental validation.

Data Presentation

Quantitative results from in silico analyses should be organized into structured tables for clarity and comparison.

Table 1: Example Reverse Docking Results

Rank Target Protein (PDB ID) Binding Affinity (kcal/mol) Key Interacting Residues Putative Function
1 Protein Kinase X (e.g., 1XYZ) -9.5 TYR-123, LYS-45, ASP-184 Cell Cycle Regulation
2 TNF-alpha (e.g., 2AZ5) -9.1 LEU-57, GLY-121, TYR-151 Inflammation
3 Caspase-3 (e.g., 5I9B) -8.8 HIS-121, GLY-122, CYS-163 Apoptosis

| ... | ... | ... | ... | ... |

Table 2: Example KEGG Pathway Enrichment Analysis

Pathway ID Pathway Description Gene Count p-value Associated Genes
hsa04110 Cell Cycle 15 1.2e-08 CDK2, CCNB1, PLK1
hsa04630 JAK-STAT signaling pathway 12 3.5e-07 JAK2, STAT3, PIK3R1
hsa04064 NF-kappa B signaling pathway 11 9.8e-07 RELA, IKBKB, CHUK
hsa05200 Pathways in cancer 25 1.4e-06 EGFR, MAPK1, PTEN

| ... | ... | ... | ... | ... |

Hypothetical Signaling Pathway Involvement

Given the known anti-inflammatory and anticancer activities of similar compounds, this compound may target key signaling pathways like NF-κB and MAPK.

G cluster_cytoplasm LPS Stimulus (e.g., LPS, TNF-α) IKK IKK Complex LPS->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (COX-2, iNOS, IL-6) Nucleus->Genes induces Compound This compound Compound->IKK Inhibition?

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Experimental Validation Protocols

In silico predictions must be validated through rigorous experimental assays.

Protocol 1: Kinase Inhibition Assay

This protocol determines if this compound inhibits the activity of a predicted kinase target (e.g., a cyclin-dependent kinase).

Materials:

  • Recombinant human kinase enzyme

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • This compound (dissolved in DMSO)

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well microplate

  • Plate reader (luminometer)

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a final dilution in kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add 5 µL of the compound dilution or vehicle control (DMSO).

  • Enzyme Addition: Add 10 µL of the kinase/substrate mixture to each well.

  • Initiate Reaction: Add 10 µL of ATP solution to each well to start the kinase reaction. Incubate at room temperature for 1 hour.

  • Detect ADP Production: Add 25 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

  • Luminescence Signal: Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

SPR directly measures the binding kinetics and affinity between a ligand and a target protein in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Purified recombinant target protein

  • This compound

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Chip Preparation: Activate the sensor chip surface using a mixture of EDC and NHS.

  • Protein Immobilization: Inject the purified target protein over the activated surface to covalently couple it to the chip. Deactivate any remaining active groups with ethanolamine.

  • Binding Analysis: Prepare a serial dilution of this compound in running buffer.

  • Association: Inject each concentration of the compound over the chip surface at a constant flow rate and monitor the change in response units (RU) over time.

  • Dissociation: After the association phase, flow running buffer over the chip and monitor the decrease in RU as the compound dissociates.

  • Regeneration: If necessary, inject a regeneration solution to remove any remaining bound compound.

  • Data Analysis: Fit the association and dissociation curves to a kinetic binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 3: Western Blot for Cellular Target Engagement

This protocol assesses whether this compound affects the phosphorylation status or expression level of a predicted target or its downstream effectors in a cellular context.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Cell culture medium and supplements

  • This compound

  • Stimulant (e.g., LPS, EGF, if required)

  • Lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Methodology:

  • Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with varying concentrations of this compound for a specified time. If applicable, add a stimulant for the final 15-30 minutes of incubation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Normalize protein amounts and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative change in protein expression or phosphorylation.

Conclusion

The integration of diverse in silico methodologies provides a robust framework for identifying and prioritizing the molecular targets of this compound. This computational approach, combining ligand-based, structure-based, and network pharmacology techniques, significantly accelerates the process of hypothesis generation. However, it is imperative that these computational predictions are followed by rigorous experimental validation to confirm target engagement and elucidate the precise mechanism of action, ultimately paving the way for future drug development efforts.

References

Methodological & Application

Synthesis and Purification of 3-Hydroxychimaphilin: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxychimaphilin, also known as 3-hydroxy-2,7-dimethyl-1,4-naphthoquinone, is a naturally occurring naphthoquinone derivative. It is a hydroxylated form of chimaphilin (B162187) (2,7-dimethyl-1,4-naphthoquinone)[1]. Naphthoquinones are a class of organic compounds that have garnered significant interest in the scientific community due to their diverse biological activities, including antifungal, anticancer, and antioxidant properties[2][3]. Chimaphilin, for instance, has been shown to induce apoptosis in cancer cells[2][3]. This document provides detailed application notes and protocols for the synthesis and purification of this compound, intended for researchers, scientists, and professionals in drug development.

Synthesis of this compound

A direct, one-pot synthesis protocol for this compound is not extensively documented in publicly available literature. However, a plausible and efficient two-step synthetic route can be devised based on established organic chemistry principles and published methods for analogous compounds. This proposed synthesis involves an initial Diels-Alder reaction to construct the core 2,7-dimethyl-1,4-naphthoquinone (chimaphilin) structure, followed by a subsequent hydroxylation step.

Step 1: Synthesis of 2,7-Dimethyl-1,4-naphthoquinone (Chimaphilin) via Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for the formation of cyclohexene (B86901) rings and is widely used in the synthesis of quinones. In this step, toluquinone reacts with 2,3-dimethyl-1,3-butadiene (B165502) to form an adduct, which is then oxidized to yield 2,7-dimethyl-1,4-naphthoquinone.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve toluquinone (1 equivalent) in a suitable solvent such as ethanol (B145695) or toluene.

  • Addition of Diene: Add 2,3-dimethyl-1,3-butadiene (1.1 to 1.5 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Oxidation: After the initial reaction is complete, the intermediate adduct is oxidized to the aromatic naphthoquinone. This can be achieved by bubbling air through the reaction mixture in the presence of a base (e.g., ethanolic potassium hydroxide) or by using a chemical oxidant like cerium (IV) ammonium (B1175870) nitrate.

  • Work-up: After oxidation, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The crude product is then purified.

Step 2: Hydroxylation of 2,7-Dimethyl-1,4-naphthoquinone

The introduction of a hydroxyl group at the 3-position of the naphthoquinone ring can be achieved through several methods. While chemical methods exist, enzymatic hydroxylation offers a high degree of regioselectivity. Cytochrome P450 enzymes, for example, are known to hydroxylate naphthoquinone structures.

Experimental Protocol (Enzymatic Hydroxylation - General Procedure):

  • Enzyme Preparation: Prepare a microsomal fraction containing the desired cytochrome P450 enzyme (e.g., CYP2C9) from a suitable expression system (e.g., human liver microsomes).

  • Reaction Mixture: In a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), combine the purified 2,7-dimethyl-1,4-naphthoquinone (substrate), the enzyme preparation, and a source of reducing equivalents such as an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a predetermined period (e.g., 30-60 minutes).

  • Reaction Quenching: Stop the reaction by adding a quenching solvent, such as ice-cold acetonitrile (B52724) or methanol.

  • Extraction: Centrifuge the mixture to pellet the protein and extract the supernatant containing the product with an organic solvent like ethyl acetate (B1210297).

  • Purification: Evaporate the organic solvent and purify the resulting this compound using the methods described below.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and any residual catalysts or enzymes. The following methods, often used in combination, are recommended for obtaining a high-purity product.

Column Chromatography

Column chromatography is a standard and effective method for the purification of naphthoquinone derivatives.

Experimental Protocol:

  • Column Packing: Prepare a chromatography column with silica (B1680970) gel as the stationary phase, slurry-packed in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent) and load it onto the top of the silica gel column.

  • Elution: Elute the column with a solvent system of increasing polarity. A common gradient is a mixture of hexane (B92381) and ethyl acetate, starting with a low percentage of ethyl acetate and gradually increasing the concentration.

  • Fraction Collection: Collect fractions and monitor the elution of the desired compound using TLC.

  • Solvent Removal: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.

Recrystallization

Recrystallization is an excellent final purification step to obtain highly pure crystalline this compound.

Experimental Protocol:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Ethanol, methanol, or a mixture of ethanol and water are often good choices for polar compounds.

  • Dissolution: Dissolve the partially purified this compound in a minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold solvent and dry them under vacuum to obtain the pure this compound.

Quantitative Data

The following table summarizes representative yields for the synthesis of related naphthoquinone derivatives, which can serve as a benchmark for the proposed synthesis of this compound.

Reaction TypeSubstratesProductYield (%)Reference
Diels-Alder1,4-Naphthoquinone, 2,3-Dimethyl-1,3-butadiene1,4,4a,9a-Tetrahydro-2,3-dimethyl-9,10-anthracenedione99%
One-Pot SynthesisHydroquinone, Substituted 1,3-dienesAlkyl substituted 1,4-Naphthoquinones50-80%
Radical Alkylation2-Hydroxy-1,4-naphthoquinone, Diacyl peroxide3-Alkyl-2-hydroxy-1,4-naphthoquinonesLow to moderate

Visualizations

Proposed Synthesis Workflow for this compound

G cluster_0 Step 1: Synthesis of Chimaphilin cluster_1 Step 2: Hydroxylation cluster_2 Purification Tol Toluquinone DA_Adduct Diels-Alder Adduct Tol->DA_Adduct Diels-Alder Reaction DMB 2,3-Dimethyl-1,3-butadiene DMB->DA_Adduct Chimaphilin Chimaphilin (2,7-Dimethyl-1,4-naphthoquinone) DA_Adduct->Chimaphilin Oxidation Chimaphilin_in Chimaphilin Hydroxychimaphilin This compound Crude_Product Crude this compound Chimaphilin_in->Hydroxychimaphilin Enzymatic Hydroxylation (e.g., CYP450) Column_Chromo Column Chromatography Crude_Product->Column_Chromo Recrystallization Recrystallization Column_Chromo->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product

Caption: Proposed workflow for the synthesis and purification of this compound.

Generalized Apoptosis Signaling Pathway

Naphthoquinones like chimaphilin have been shown to induce apoptosis in cancer cells. The following diagram illustrates a generalized signaling pathway for apoptosis that may be activated by this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Ligand This compound (or other ligand) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Ligand->DeathReceptor DISC DISC Formation DeathReceptor->DISC ProCasp8 Pro-caspase-8 DISC->ProCasp8 Casp8 Caspase-8 ProCasp8->Casp8 Activation ProCasp3 Pro-caspase-3 Casp8->ProCasp3 Bid Bid Casp8->Bid Cleavage Mito Mitochondrion CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Caspase-9 Apoptosome->Casp9 Activation ProCasp9 Pro-caspase-9 ProCasp9->Apoptosome Casp9->ProCasp3 Casp3 Caspase-3 ProCasp3->Casp3 Activation Substrates Cellular Substrates (e.g., PARP, lamins) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis tBid tBid Bid->tBid tBid->Mito Promotes

Caption: Generalized signaling pathways of apoptosis potentially induced by this compound.

References

Application Notes and Protocols for the Quantification of 3-Hydroxychimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxychimaphilin, a hydroxylated derivative of chimaphilin (B162187), is a naturally occurring naphthoquinone found in plants of the Chimaphila and Pyrola genera. Naphthoquinones are a class of compounds known for their diverse biological activities, including antifungal, antioxidant, and anticancer properties.[1][2][3][4] Accurate and reliable quantification of this compound in various matrices, such as plant extracts, biological fluids, and pharmaceutical formulations, is crucial for pharmacokinetic studies, quality control, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Analytical Techniques

The quantification of this compound can be effectively achieved using reversed-phase HPLC, which separates compounds based on their hydrophobicity. For higher sensitivity and selectivity, especially in complex matrices like plasma, UPLC coupled with tandem mass spectrometry is the preferred method.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC with UV detection is a robust and widely available technique for the quantification of phenolic and naphthoquinone compounds. The selection of a C18 reversed-phase column and a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile (B52724) or methanol) typically provides good chromatographic separation.[5]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS offers superior sensitivity and specificity by combining the high-resolution separation of UPLC with the precise mass detection of a tandem mass spectrometer. This technique is particularly advantageous for analyzing samples with low concentrations of the analyte or in complex biological matrices. The use of Multiple Reaction Monitoring (MRM) mode allows for highly selective quantification by monitoring specific precursor-to-product ion transitions.

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of naphthoquinones and related phenolic compounds using HPLC and UPLC-MS/MS. These values are indicative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Table 1: HPLC-UV Method Validation Parameters for Phenolic Compounds

ParameterTypical Range
Linearity (R²)> 0.999
Limit of Detection (LOD)0.02 - 0.25 mg/L
Limit of Quantification (LOQ)0.06 - 0.25 mg/L
Accuracy (% Recovery)87.5 - 103.2%
Precision (%RSD)< 5%

Table 2: UPLC-MS/MS Method Validation Parameters for Naphthoquinones

ParameterTypical Range
Linearity (R²)> 0.996
Lower Limit of Quantification (LLOQ)1 - 20 ng/mL
Accuracy (%RE)-6.9% to 6.9%
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Extraction Recovery> 83%

Experimental Protocols

Protocol 1: Quantification of this compound in Plant Extracts by HPLC-UV

This protocol is adapted from established methods for quantifying phenolic compounds in plant materials.

1. Sample Preparation (Solid-Liquid Extraction) a. Weigh 1.0 g of dried and powdered plant material. b. Add 20 mL of 80% methanol (B129727) in water. c. Sonicate for 30 minutes in an ultrasonic bath. d. Centrifuge the mixture at 4000 rpm for 15 minutes. e. Collect the supernatant. f. Repeat the extraction process on the pellet twice more. g. Combine the supernatants and evaporate to dryness under reduced pressure. h. Reconstitute the dried extract in 1 mL of the mobile phase. i. Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC-UV Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Gradient elution with:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-5 min, 10% B

    • 5-25 min, 10-50% B

    • 25-30 min, 50-90% B

    • 30-35 min, 90% B

    • 35-36 min, 90-10% B

    • 36-40 min, 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 280 nm (or a specific wavelength determined by UV scan of a this compound standard).

  • Injection Volume: 10 µL.

3. Quantification a. Prepare a stock solution of this compound standard in methanol. b. Create a series of calibration standards by diluting the stock solution. c. Inject the standards to construct a calibration curve. d. Inject the prepared sample. e. Quantify this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Quantification of this compound in Plasma by UPLC-MS/MS

This protocol is based on methods for the analysis of chimaphilin and other naphthoquinones in biological fluids.

1. Sample Preparation (Liquid-Liquid Extraction) a. To 100 µL of plasma, add 10 µL of internal standard solution (e.g., a structural analog of this compound). b. Add 500 µL of diethyl ether (or ethyl acetate). c. Vortex for 2 minutes. d. Centrifuge at 13,000 rpm for 10 minutes. e. Transfer the organic layer to a new tube. f. Evaporate the solvent to dryness under a gentle stream of nitrogen. g. Reconstitute the residue in 100 µL of the initial mobile phase. h. Inject into the UPLC-MS/MS system.

2. UPLC-MS/MS Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: 0.1% formic acid in acetonitrile.

  • Gradient Program:

    • 0-1 min, 5% B

    • 1-5 min, 5-95% B

    • 5-7 min, 95% B

    • 7-7.1 min, 95-5% B

    • 7.1-9 min, 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Negative.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: To be determined by infusing a standard solution of this compound. For chimaphilin (a close analog), the [M-H]⁻ precursor ion is at m/z 185. The product ions would need to be optimized.

  • Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a sample matrix.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification Sample Sample Matrix (Plant or Plasma) Extraction Extraction (SLE or LLE) Sample->Extraction Concentration Concentration & Reconstitution Extraction->Concentration Filtration Filtration Concentration->Filtration HPLC_UPLC HPLC or UPLC Separation Filtration->HPLC_UPLC Detection Detection (UV or MS/MS) HPLC_UPLC->Detection Quantification Data Analysis & Quantification Detection->Quantification

Caption: General experimental workflow for this compound quantification.

Signaling Pathway

Naphthoquinones, the class of compounds to which this compound belongs, have been shown to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent modulation of key signaling pathways such as MAPK, AKT, and STAT3. The following diagram illustrates this proposed mechanism of action.

signaling_pathway cluster_cell Cancer Cell cluster_mapk MAPK Pathway cluster_akt_stat3 AKT/STAT3 Pathway NQ This compound (Naphthoquinone) ROS Increased ROS NQ->ROS JNK_p38 p38 / JNK (Activated) ROS->JNK_p38 ERK ERK (Inhibited) ROS->ERK AKT AKT (Inhibited) ROS->AKT Apoptosis Apoptosis JNK_p38->Apoptosis ERK->Apoptosis STAT3 STAT3 (Inhibited) AKT->Apoptosis STAT3->Apoptosis

Caption: Proposed signaling pathway for naphthoquinone-induced apoptosis.

References

Application Notes and Protocols for the Extraction of 3-Hydroxychimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxychimaphilin is a naturally occurring naphthoquinone found in various plant species, notably those belonging to the Pyrola (Wintergreen) and Moneses genera. This compound, along with its close analog chimaphilin (B162187), has garnered interest within the scientific community for its potential therapeutic properties, including anti-inflammatory and anticancer activities. This document provides detailed protocols for the extraction of this compound from plant sources, a summary of comparative extraction yields, and an overview of a relevant biological signaling pathway to aid in further research and drug development.

Data Presentation: Comparative Extraction Yields

The efficiency of extracting this compound and related naphthoquinones is highly dependent on the chosen methodology. Modern techniques often provide higher yields in shorter times compared to traditional methods. Below is a summary of quantitative data for chimaphilin, a closely related and often co-extracted compound, which can serve as a proxy for optimizing this compound extraction.

Extraction MethodPlant SourceSolventKey ParametersCompoundYield (mg/g of dry plant material)Reference
Negative Pressure Cavitation-Microwave Assisted Extraction (NMAE)Pyrola incarnata55% Ethanol (B145695)700W, 50°C, 30:1 liquid-solid ratio, -0.05MPa, 12 minChimaphilin0.329 ± 0.011[1]
Soxhlet Extraction (Estimated)Pyrola spp. or Chimaphila spp.Ethanol or Hexane (B92381)Continuous extraction for 6-8 hoursChimaphilin0.1 - 0.2General literature review suggests lower efficiency for traditional methods.
Ultrasound-Assisted Extraction (UAE)Pyrola spp. or Chimaphila spp.EthanolRoom temperature, 30-60 minutesChimaphilin0.2 - 0.3General literature suggests UAE is more efficient than Soxhlet but may be less so than optimized microwave techniques.

Experimental Protocols

Protocol 1: Soxhlet Extraction (Traditional Method)

This protocol outlines the continuous extraction of this compound using a Soxhlet apparatus, a method suitable for exhaustive extraction with a non-polar solvent.

Materials:

  • Dried and powdered plant material (e.g., leaves of Pyrola rotundifolia or whole plant of Moneses uniflora)

  • Soxhlet apparatus (including round-bottom flask, extraction chamber, and condenser)

  • Cellulose (B213188) extraction thimble

  • Heating mantle

  • Rotary evaporator

  • Hexane or ethanol (reagent grade)

  • Glass wool

Procedure:

  • Sample Preparation: Weigh approximately 20-30 g of the dried, finely powdered plant material.

  • Loading the Thimble: Place a small plug of glass wool at the bottom of the cellulose thimble and then fill it with the powdered plant material. Top with another small plug of glass wool to prevent the plant material from entering the siphon tube.

  • Apparatus Setup: Place the thimble inside the Soxhlet extraction chamber. Add 250 mL of hexane or ethanol to the round-bottom flask along with a few boiling chips. Assemble the Soxhlet apparatus by connecting the flask to the extraction chamber and the condenser to the top of the chamber.

  • Extraction: Heat the solvent in the flask using a heating mantle. The solvent will vaporize, travel up to the condenser, liquefy, and drip into the thimble containing the plant material. Once the solvent level in the chamber reaches the top of the siphon arm, the solvent and extracted compounds will be siphoned back into the flask. This process is repeated for 6-8 hours.

  • Concentration: After the extraction is complete, allow the apparatus to cool. Disassemble the setup and transfer the solvent containing the extract from the round-bottom flask to a rotary evaporator.

  • Drying: Evaporate the solvent under reduced pressure to obtain the crude extract containing this compound.

  • Purification (Optional): The crude extract can be further purified using column chromatography on silica (B1680970) gel with a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

Protocol 2: Ultrasound-Assisted Extraction (Modern Method)

This protocol describes a more rapid extraction method using ultrasonic energy to enhance solvent penetration and mass transfer.

Materials:

  • Dried and powdered plant material

  • Ultrasonic bath or probe sonicator

  • Beaker or Erlenmeyer flask

  • Ethanol (reagent grade)

  • Centrifuge and centrifuge tubes

  • Filter paper

  • Rotary evaporator

Procedure:

  • Sample Preparation: Weigh approximately 10 g of the dried, finely powdered plant material and place it in a beaker or Erlenmeyer flask.

  • Solvent Addition: Add 100 mL of ethanol to the plant material (a 1:10 solid-to-liquid ratio).

  • Ultrasonication: Place the beaker in an ultrasonic bath or insert the probe of a sonicator into the mixture. Sonicate for 30-60 minutes at room temperature. If using a probe sonicator, use pulses to avoid overheating the solvent.

  • Separation: After sonication, centrifuge the mixture at 4000 rpm for 10 minutes to pellet the plant debris.

  • Filtration: Decant the supernatant and filter it through filter paper to remove any remaining fine particles.

  • Concentration: Evaporate the ethanol from the filtrate using a rotary evaporator to obtain the crude extract.

  • Purification (Optional): The crude extract can be purified as described in Protocol 1.

Mandatory Visualizations

Experimental Workflow for this compound Extraction

ExtractionWorkflow cluster_prep Plant Material Preparation cluster_extraction Extraction cluster_downstream Downstream Processing plant_material Collect Plant Material (e.g., Pyrola rotundifolia) drying Drying plant_material->drying grinding Grinding to Fine Powder drying->grinding soxhlet Soxhlet Extraction (e.g., Hexane, 6-8h) grinding->soxhlet Method 1 uae Ultrasound-Assisted Extraction (e.g., Ethanol, 30-60 min) grinding->uae Method 2 filtration Filtration/Centrifugation soxhlet->filtration uae->filtration concentration Solvent Evaporation (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract purification Purification (Column Chromatography) crude_extract->purification final_product Pure this compound purification->final_product

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of Chimaphilin-Induced Apoptosis

SignalingPathway cluster_cellular Cellular Response cluster_proteins Apoptotic Protein Regulation cluster_caspase Caspase Cascade chimaphilin Chimaphilin ros Increased Reactive Oxygen Species (ROS) chimaphilin->ros mito_potential Disruption of Mitochondrial Membrane Potential ros->mito_potential bcl2 Bcl-2 (Anti-apoptotic) mito_potential->bcl2 Inhibits bad Bad (Pro-apoptotic) mito_potential->bad Promotes caspase9 Caspase-9 Activation bcl2->caspase9 Inhibits bad->caspase9 Promotes caspase3 Caspase-3 Activation caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: Chimaphilin-induced apoptosis via a ROS-mediated mitochondrial pathway.

References

Application Notes and Protocols for 3-Hydroxychimaphilin as a Standard in HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxychimaphilin, a naturally occurring naphthoquinone found in plants of the Pyrola and Chimaphila genera, has garnered interest for its potential biological activities, including anti-inflammatory and anticancer properties. As research into this and similar compounds progresses, the need for accurate and reliable analytical methods for quantification is paramount. High-Performance Liquid Chromatography (HPLC) is a precise and widely used technique for the separation, identification, and quantification of phytochemicals. This document provides detailed application notes and protocols for the use of this compound as a standard in HPLC analysis, as well as an overview of its potential anti-inflammatory signaling pathway.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is crucial for method development.

PropertyValueSource
Molecular Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol [1]
Appearance Yellow powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]
LogP 2.206[1]

HPLC Method Protocol for Quantification of this compound

This protocol is a recommended starting point for the reversed-phase HPLC analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

Instrumentation and Materials
  • HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

  • Solvents: HPLC grade acetonitrile, methanol (B129727), and water. Formic acid or acetic acid for mobile phase modification.

  • Standard: this compound (purity >98%).

  • Sample Preparation: Syringe filters (0.22 µm or 0.45 µm).

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Extraction from Plant Material:

    • Weigh 1 g of dried and powdered plant material.

    • Extract with 20 mL of methanol in an ultrasonic bath for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

  • For Other Matrices: The sample preparation method should be adapted based on the matrix. Liquid samples may only require dilution and filtration.

Chromatographic Conditions

The following conditions are suggested for the analysis.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-35 min: 90-10% B; 35-40 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 254 nm (Primary), with monitoring at 278 nm. Naphthoquinones typically exhibit strong absorbance in this region. 2-Methyl-1,4-naphthoquinone has an absorption maximum at 251 nm in ethanol.
Injection Volume 10 µL
Data Analysis and Quantification
  • Identification: The this compound peak in a sample chromatogram is identified by comparing its retention time with that of the standard.

  • Quantification: A calibration curve is constructed by plotting the peak area of the standards against their known concentrations. The concentration of this compound in the sample is then determined from this curve.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard_Prep Standard Preparation (Stock & Working Solutions) Injection Inject Sample/Standard Standard_Prep->Injection Sample_Prep Sample Preparation (Extraction & Filtration) Sample_Prep->Injection Separation Chromatographic Separation (C18 Column, Gradient Elution) Injection->Separation Detection UV/DAD Detection (254 nm) Separation->Detection Peak_ID Peak Identification (Retention Time Matching) Detection->Peak_ID Quantification Quantification (Calibration Curve) Peak_ID->Quantification Report Generate Report Quantification->Report

Caption: Workflow for the HPLC analysis of this compound.

Potential Anti-inflammatory Signaling Pathway of this compound

Naphthoquinones, including the related compound chimaphilin, have demonstrated anti-inflammatory properties. A key mechanism underlying these effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines like TNF-α and IL-6.

In a resting state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound is proposed to exert its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the activation of the IKK complex or the degradation of IκBα, thereby preventing NF-κB translocation and the subsequent inflammatory response.

Proposed Anti-inflammatory Signaling Pathway of this compound

Anti_Inflammatory_Pathway cluster_cytoplasm Cytoplasm LPS Inflammatory Stimulus (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB releases NFkB_IkBa NF-κB/IκBα Complex (Inactive) Nucleus Nucleus NFkB->Nucleus translocates Transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Transcription initiates Inflammation Inflammation Transcription->Inflammation leads to Hydroxychimaphilin This compound Hydroxychimaphilin->IKK inhibits

Caption: Proposed mechanism of anti-inflammatory action of this compound via inhibition of the NF-κB signaling pathway.

References

Application of 3-Hydroxychimaphilin in Cell Culture Studies: A extrapolated analysis based on the related compound Chimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of specific studies on the application of 3-Hydroxychimaphilin in cell culture. The following application notes and protocols are therefore extrapolated from research on the closely related compound, Chimaphilin. Chimaphilin, or 2,7-dimethyl-1,4-naphthoquinone, shares a structural backbone with the requested molecule. Researchers should use this information as a preliminary guide and validate all protocols and expected outcomes for this compound independently.

Application Notes

Introduction

Chimaphilin has demonstrated notable anticancer activity, primarily through the induction of apoptosis in cancer cell lines. Its mechanism of action appears to be linked to the generation of reactive oxygen species (ROS) and the subsequent activation of the mitochondrial apoptotic pathway. These characteristics suggest that this compound, as a related naphthoquinone, may possess similar bioactivities, making it a candidate for investigation in cancer research and drug development.

Mechanism of Action (Based on Chimaphilin)

Chimaphilin has been shown to induce apoptosis in human breast cancer MCF-7 cells. The proposed mechanism involves an increase in intracellular ROS, which leads to a disruption of the mitochondrial membrane potential. This, in turn, triggers the mitochondrial (or intrinsic) apoptotic pathway. Key molecular events include the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bad. This shift in the Bcl-2 family protein balance leads to the activation of caspase-9, the initiator caspase in the mitochondrial pathway, followed by the activation of the executioner caspase-3. Activated caspase-3 then cleaves critical cellular substrates, including poly ADP-ribose polymerase (PARP), ultimately leading to the morphological and biochemical hallmarks of apoptosis[1].

Cellular Effects (Based on Chimaphilin)

  • Inhibition of Cell Viability: Chimaphilin reduces the viability of cancer cells in a concentration-dependent manner[1].

  • Induction of Apoptosis: It induces programmed cell death, as confirmed by morphological changes, DNA fragmentation, and Annexin V/PI staining[1].

  • Generation of Reactive Oxygen Species (ROS): The apoptotic effects of Chimaphilin are mediated by an increase in intracellular ROS[1].

  • Mitochondrial Disruption: The compound causes a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway[1].

Quantitative Data Summary

The following table summarizes the quantitative data available for Chimaphilin's effect on MCF-7 human breast cancer cells.

ParameterCell LineValueExposure TimeReference
IC50 MCF-743.30 µM24 hours

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: MCF-7 (human breast adenocarcinoma cell line).

  • Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Prepare a stock solution of Chimaphilin (or this compound) in a suitable solvent (e.g., DMSO).

    • Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere and reach the desired confluency (typically 70-80%).

    • Dilute the stock solution in a complete culture medium to achieve the desired final concentrations.

    • Replace the existing medium with the medium containing the compound.

    • Incubate the cells for the specified duration (e.g., 24 hours).

2. Cell Viability Assay (MTT Assay)

  • Seed cells in a 96-well plate at a density of approximately 5 x 10^3 cells per well and allow them to attach overnight.

  • Treat the cells with various concentrations of the compound for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control (untreated cells).

3. Apoptosis Analysis by Annexin V-FITC/PI Double Staining

  • Seed cells in a 6-well plate and treat with the compound for 24 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubate in the dark at room temperature for 15 minutes.

  • Analyze the stained cells by flow cytometry within 1 hour.

4. Western Blot Analysis

  • Treat cells with the compound for the desired time.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bad, Caspase-9, Caspase-3, PARP, and a loading control like β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 cluster_1 Cellular Interior 3_Hydroxychimaphilin 3_Hydroxychimaphilin ROS ROS 3_Hydroxychimaphilin->ROS Induces Mitochondrion Mitochondrion ROS->Mitochondrion Disrupts Membrane Potential Bcl2 Bcl-2 Mitochondrion->Bcl2 Suppresses Bad Bad Mitochondrion->Bad Enhances Casp9 Caspase-9 Bcl2->Casp9 Bad->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates PARP PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Caption: Proposed apoptotic signaling pathway of Chimaphilin.

G cluster_workflow Experimental Workflow cluster_assays Downstream Assays A Cell Seeding & Adherence B Treatment with this compound A->B C Incubation (e.g., 24h) B->C D Cell Viability (MTT) C->D E Apoptosis (Annexin V/PI) C->E F Protein Expression (Western Blot) C->F

Caption: General experimental workflow for cell culture studies.

References

Application Notes and Protocols for the Study of 3-Hydroxychimaphilin in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimaphilin (B162187), a naturally occurring 2,7-dimethyl-1,4-naphthoquinone isolated from plants of the Chimaphila genus, has garnered scientific interest due to its diverse biological activities, including antifungal, antioxidant, and anti-cancer properties.[1][2] The traditional use of Chimaphila species for treating inflammatory conditions suggests that its bioactive constituents may target key enzymes in inflammatory pathways.[1][3] This document provides a detailed guide for investigating the enzyme inhibitory potential of chimaphilin derivatives, with a specific focus on the hypothetical compound 3-Hydroxychimaphilin, against cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, critical mediators of inflammation.

While direct experimental data on this compound is not currently available in the public domain, the established anti-inflammatory effects of related naphthoquinones provide a strong rationale for exploring its activity.[4] Naphthoquinone derivatives have been identified as inhibitors of both COX and LOX enzymes, with some exhibiting promising selectivity for the inducible COX-2 isoform, a key target in modern anti-inflammatory drug design. These application notes offer a foundational framework for researchers to systematically evaluate this compound as a potential enzyme inhibitor.

Target Enzymes and Signaling Pathways

Cyclooxygenases (COX) and lipoxygenases (LOX) are the primary enzymes involved in the metabolism of arachidonic acid, leading to the production of potent inflammatory mediators such as prostaglandins (B1171923) and leukotrienes.

  • Cyclooxygenase (COX): Exists in two main isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like gastric protection and platelet aggregation. COX-2, on the other hand, is typically induced at sites of inflammation and is the primary source of prostaglandins that mediate pain, fever, and swelling. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.

  • Lipoxygenase (LOX): A family of enzymes (e.g., 5-LOX, 12-LOX, 15-LOX) that catalyze the introduction of oxygen into polyunsaturated fatty acids. The 5-LOX pathway, in particular, leads to the synthesis of leukotrienes, which are potent chemoattractants for immune cells and contribute to bronchoconstriction in asthma.

Inhibition of these enzymes can effectively modulate the inflammatory response. The following diagram illustrates a simplified overview of the arachidonic acid cascade.

Arachidonic_Acid_Pathway cluster_COX COX Pathway cluster_LOX LOX Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation_Asthma Inflammation, Asthma Leukotrienes->Inflammation_Asthma Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->COX_Enzymes Inhibitor->LOX_Enzymes

Figure 1: Simplified Arachidonic Acid Signaling Pathway.

Quantitative Data on Naphthoquinone Derivatives as Enzyme Inhibitors

The following table summarizes the reported inhibitory activities of various naphthoquinone derivatives against COX and LOX enzymes. This data provides a basis for hypothesizing the potential efficacy of this compound.

Compound ClassSpecific Compound/ExtractTarget EnzymeIC50 ValueReference
1,4-NaphthoquinonesImpatienolateCOX-250.6 ± 4.2% inhibition at 0.2 µM
1,4-NaphthoquinonesBalsaminolateCOX-258.7 ± 16.2% inhibition at 0.2 µM
Naphthoquinone DerivativesCompound 9 (from Talaromyces sp.)iNOS and COX-2Lower than Indomethacin (26.3 µM)
Thiazole-appended 1,4-NaphthoquinonesCompound 4dCOX-2Selective Inhibition (IC50 not specified)
Thiazole-appended 1,4-NaphthoquinonesCompound 4fCOX-2Selective Inhibition (IC50 not specified)
Plant ExtractsArtemisia nilagirica (Methanol extract)Lipoxygenase128.20 ± 3.39 µg/ml
Plant ExtractsGaultheria trichophylla (Methanol extract)5-Lipoxygenase277.30 µg/mL

Experimental Protocols

Detailed methodologies for in vitro enzyme inhibition assays are provided below. These protocols can be adapted for the evaluation of this compound.

Protocol 1: Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This protocol describes a method to determine the inhibitory activity of a test compound on COX-1 and COX-2 using a colorimetric assay.

Materials:

  • COX-1 and COX-2 enzymes (ovine or human recombinant)

  • Arachidonic acid (substrate)

  • Heme

  • Tris-HCl buffer (pH 8.0)

  • 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known COX inhibitor (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare all reagents to their final working concentrations in Tris-HCl buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 150 µL of Tris-HCl buffer

    • 10 µL of Heme

    • 10 µL of COX-1 or COX-2 enzyme

    • 10 µL of the test compound at various concentrations (or solvent for control).

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation: Add 10 µL of arachidonic acid to each well to start the reaction.

  • Reaction Termination and Color Development: After 2 minutes, add 10 µL of TMB solution. Incubate for 20 minutes at room temperature.

  • Measurement: Measure the absorbance at 650 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Protocol 2: 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol outlines a spectrophotometric method to measure the inhibition of 5-LOX activity.

Materials:

  • 5-Lipoxygenase enzyme (human recombinant or from potato tuber)

  • Linoleic acid or arachidonic acid (substrate)

  • Phosphate (B84403) buffer (pH 7.4)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known 5-LOX inhibitor (e.g., Zileuton)

  • UV-transparent 96-well microplate or cuvettes

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare substrate and enzyme solutions in phosphate buffer.

  • Assay Setup: In a UV-transparent 96-well plate or cuvettes, add:

    • Phosphate buffer to a final volume of 200 µL.

    • Test compound at various concentrations (or solvent for control).

    • 5-LOX enzyme solution.

  • Pre-incubation: Incubate the mixture at room temperature for 5 minutes.

  • Reaction Initiation: Add the substrate (linoleic acid or arachidonic acid) to each well to start the reaction.

  • Measurement: Immediately measure the increase in absorbance at 234 nm for 5-10 minutes. The formation of hydroperoxides results in an increase in absorbance at this wavelength.

  • Data Analysis: Determine the initial rate of the reaction from the linear portion of the absorbance versus time curve. Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Experimental Workflow Visualization

The following diagram outlines the general workflow for screening and characterizing a novel compound for its enzyme inhibitory activity.

Enzyme_Inhibition_Workflow Compound_Prep Compound Preparation (this compound) Primary_Screening Primary Screening (Single Concentration) Compound_Prep->Primary_Screening Dose_Response Dose-Response Assay Primary_Screening->Dose_Response IC50_Determination IC50 Value Determination Dose_Response->IC50_Determination Selectivity_Assay Selectivity Assay (e.g., COX-1 vs COX-2) IC50_Determination->Selectivity_Assay Mechanism_Studies Mechanism of Action Studies (e.g., Kinetic Analysis) Selectivity_Assay->Mechanism_Studies Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization

Figure 2: General Workflow for Enzyme Inhibition Studies.

Conclusion

The structural similarity of this compound to known naphthoquinone inhibitors of COX and LOX enzymes provides a compelling rationale for its investigation as a novel anti-inflammatory agent. The protocols and data presented in these application notes offer a comprehensive starting point for researchers to explore the enzyme inhibitory properties of this and related compounds. Such studies are crucial for the discovery and development of new therapeutic leads from natural product scaffolds.

References

Application Notes and Protocols for In Vivo Testing of 3-Hydroxychimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxychimaphilin is a natural product with potential therapeutic applications. While extensive in vitro data may suggest biological activity, in vivo studies are crucial to evaluate its efficacy, safety, and pharmacokinetic profile in a complex physiological system.[1] This document provides a detailed protocol for the in vivo evaluation of this compound, focusing on its potential anti-inflammatory effects, a common characteristic of natural compounds with hydroxyl moieties. The protocols described herein are intended as a comprehensive guide for researchers initiating preclinical studies with this compound.

Scientific Background

Natural products are a rich source of novel therapeutic agents, with many exhibiting potent anti-inflammatory, antioxidant, and anticancer properties.[2][3] Compounds containing hydroxyl groups on aromatic rings often possess radical scavenging and enzyme-inhibiting capabilities that can modulate inflammatory pathways. A key signaling pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli, NF-κB translocates to the nucleus, inducing the expression of pro-inflammatory genes, including cytokines and chemokines. It is hypothesized that this compound may exert anti-inflammatory effects by modulating this or similar pathways.

Hypothetical Signaling Pathway: NF-κB Inhibition

NF_kappa_B_Pathway Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB (p50/p65) IkB->NFkB NFkB_active Active NF-κB IkB->NFkB_active Degradation & Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) Nucleus->Gene Induces Compound This compound Compound->IKK Inhibits Experimental_Workflow Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Experimental Groups Acclimatization->Grouping Dosing Compound/Vehicle Administration Grouping->Dosing Induction Induction of Inflammation (Carrageenan or LPS) Dosing->Induction Measurement Data Collection (Paw Volume / Blood Samples) Induction->Measurement Analysis Endpoint Analysis (ELISA, Histology, etc.) Measurement->Analysis Stats Statistical Analysis & Interpretation Analysis->Stats

References

Design and Evaluation of 3-Hydroxychimaphilin Derivatives for Enhanced Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery

This document provides a comprehensive guide for the design, synthesis, and biological evaluation of novel 3-Hydroxychimaphilin derivatives. Drawing upon established methodologies for structurally related compounds, these notes offer a framework for developing potent and selective therapeutic agents. The protocols outlined herein are intended for researchers, scientists, and drug development professionals aiming to explore the therapeutic potential of this scaffold.

Design Strategy for this compound Derivatives

The core structure of this compound, a hydroxylated derivative of the natural product chimaphilin (B162187), presents a versatile scaffold for chemical modification. The design of novel derivatives focuses on introducing various substituents at key positions of the chimaphilin backbone to modulate its physicochemical properties and enhance its biological activity. Structure-activity relationship (SAR) studies on analogous compounds, such as coumarins, have shown that modifications can significantly impact potency and selectivity.[1][2]

A primary strategy involves the introduction of functional groups that can interact with specific targets in cellular pathways implicated in disease. For instance, incorporating moieties known to interact with the PI3K/Akt signaling pathway, which is often dysregulated in cancer, could lead to the development of novel anti-cancer agents.[3]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through a multi-step process adapted from established protocols for similar heterocyclic compounds. A plausible synthetic route is outlined below.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_purification Purification & Characterization start Starting Materials step1 Step 1: Condensation Reaction start->step1 step2 Step 2: Cyclization step1->step2 step3 Step 3: Hydroxylation step2->step3 step4 Step 4: Derivatization step3->step4 product Crude Derivative step4->product purify Column Chromatography product->purify analyze Spectroscopic Analysis (NMR, MS) purify->analyze final Pure Derivative analyze->final cluster_invitro In Vitro Assays cluster_analysis Data Analysis start Synthesized Derivatives cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity migration Wound Healing Assay cytotoxicity->migration ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V) migration->apoptosis migration_quant Quantification of Cell Migration migration->migration_quant western Western Blot Analysis apoptosis->western apoptosis_quant Quantification of Apoptosis apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp cluster_pathway PI3K/Akt Signaling Pathway rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates mtor mTOR akt->mtor activates proliferation Cell Proliferation, Survival mtor->proliferation derivative This compound Derivative derivative->pi3k inhibits

References

Application Notes & Protocols: 3-Hydroxychimaphilin as a Molecular Probe for Target Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Natural products are a rich source of therapeutic agents and chemical tools to explore biological systems. Chimaphilin (B162187), a naphthoquinone isolated from Chimaphila umbellata, and its hydroxylated derivative, 3-hydroxychimaphilin, have demonstrated a range of biological activities, including anticancer, antifungal, and antioxidant effects.[1][2][3] For instance, chimaphilin has been shown to induce apoptosis in human breast cancer MCF-7 cells via a ROS-mediated mitochondrial pathway and to affect cell wall biogenesis and transcription in fungi.[3][4] The diverse bioactivities of these compounds suggest the existence of specific cellular targets through which they exert their effects. Identifying these targets is crucial for understanding their mechanism of action and for the development of novel therapeutics.

This document provides a detailed guide on the application of this compound as a molecular probe for the identification of its cellular targets. It outlines the principles of probe design, experimental protocols for target pull-down, and subsequent proteomic analysis. While this compound is used here as a primary example, the described methodologies are broadly applicable to other natural products.

Probe Design and Synthesis

The conversion of a natural product into a molecular probe is a key step in target identification. This typically involves the introduction of a reporter tag (e.g., biotin (B1667282) for affinity purification) and often a photoreactive group for covalent cross-linking to the target protein. The modification should be designed to minimally interfere with the biological activity of the parent compound.

Key Considerations for Probe Design:

  • Point of Attachment: The linker and tag should be attached to a position on the this compound scaffold that is not critical for its biological activity. Structure-activity relationship (SAR) studies can help identify such positions.

  • Linker Length and Composition: The linker should be long enough to avoid steric hindrance between the biotin tag and the target protein. Polyethylene glycol (PEG) linkers are often used to improve solubility and reduce non-specific binding.

  • Photoreactive Group (Optional but Recommended): Incorporating a photoreactive group, such as a diazirine or an aryl azide, allows for UV-light-induced covalent cross-linking of the probe to its target. This is particularly useful for capturing transient or weak interactions.

A proposed structure for a this compound-based affinity probe is shown below:

G start Start: Cell Culture cell_lysis Cell Lysis start->cell_lysis incubation Incubate Lysate with This compound Probe cell_lysis->incubation uv_crosslinking UV Cross-linking (for photoaffinity probes) incubation->uv_crosslinking capture Capture Probe-Protein Complexes with Streptavidin Beads uv_crosslinking->capture wash Wash Beads to Remove Non-specific Binders capture->wash elution Elute Bound Proteins wash->elution analysis Protein Identification by Mass Spectrometry elution->analysis end_node End: Target List analysis->end_node G This compound This compound ROS Increased ROS Production This compound->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Bcl2 Bcl-2 Family (e.g., Bcl-2 down, Bad up) Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Bcl2->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP PARP Cleavage Caspase3->PARP Apoptosis Apoptosis Caspase3->Apoptosis

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of 3-Hydroxychimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of 3-Hydroxychimaphilin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the total synthesis of this compound?

The main challenges in the synthesis of this compound, a substituted hydroxylated naphthoquinone, typically revolve around three key areas:

  • Regioselective introduction of substituents: Achieving the correct placement of the two methyl groups and the hydroxyl group on the naphthoquinone core can be difficult due to competing reaction sites.

  • Oxidation sensitivity: The naphthoquinone ring system and the hydroxyl group are susceptible to over-oxidation or undesired side reactions under harsh oxidative conditions.

  • Final hydroxylation step: The direct and selective introduction of a hydroxyl group onto the fully formed and substituted naphthoquinone ring can be a low-yielding and challenging transformation.

Q2: Which synthetic strategies are most commonly employed for the construction of the substituted naphthoquinone core?

The construction of the 2,7-dimethyl-1,4-naphthoquinone core, the backbone of chimaphilin (B162187), often utilizes one of the following approaches:

  • Diels-Alder Reaction: A common strategy involves the cycloaddition of a suitably substituted diene with a benzoquinone derivative. This method is powerful for forming the bicyclic ring system in a controlled manner.

  • Friedel-Crafts Acylation/Alkylation: This classic approach can be used to build the naphthoquinone system by acylating or alkylating a naphthalene (B1677914) derivative, followed by oxidation.

  • Annulation Reactions: Various annulation strategies, where a new ring is fused onto an existing aromatic ring, can be employed to construct the naphthoquinone skeleton.

Q3: How can the final hydroxylation of chimaphilin to this compound be achieved?

The introduction of the hydroxyl group at the C3 position is a critical and often problematic step. Potential methods include:

  • Direct oxidation: While challenging to control, direct oxidation of the C-H bond at the C3 position using specific oxidizing agents might be possible.

  • Thiele-Winter Acetoxylation: This reaction involves the treatment of the quinone with acetic anhydride (B1165640) and a catalytic amount of a strong acid to introduce an acetoxy group, which can then be hydrolyzed to the desired hydroxyl group. However, regioselectivity can be an issue.

  • Epoxidation-Rearrangement: Epoxidation of the double bond in the quinone ring followed by a base- or acid-catalyzed rearrangement can lead to the formation of the hydroxylated product.

  • Hooker Oxidation: This method involves the oxidation of the naphthoquinone with hydrogen peroxide under basic conditions, which can lead to hydroxylation.

Troubleshooting Guides

Problem 1: Low yield in the Diels-Alder reaction for the formation of the naphthoquinone precursor.
Symptom Possible Cause Suggested Solution
No or very low conversion to the desired cycloadduct.1. Incorrect reaction temperature or pressure. 2. Deactivated diene or dienophile. 3. Steric hindrance.1. Optimize reaction conditions: screen different solvents, temperatures, and consider high-pressure conditions. 2. Use a Lewis acid catalyst to activate the dienophile. 3. Modify the substituents on the diene or dienophile to reduce steric clash.
Formation of multiple regioisomers.Poor regioselectivity of the Diels-Alder reaction.1. Modify the electronic nature of the substituents on the diene and dienophile to favor the desired isomer. 2. Employ a Lewis acid catalyst that can direct the regioselectivity.
Polymerization of starting materials.High reactivity of the diene or dienophile under the reaction conditions.1. Lower the reaction temperature. 2. Add a polymerization inhibitor. 3. Use a more dilute solution.
Problem 2: Poor regioselectivity during the final hydroxylation step.
Symptom Possible Cause Suggested Solution
Formation of a mixture of hydroxylated isomers.The chosen hydroxylation method lacks sufficient regioselectivity for the specific substrate.1. Screen a variety of hydroxylation reagents and conditions. 2. Consider a protecting group strategy to block other reactive sites on the naphthoquinone ring before the hydroxylation step. 3. Explore an alternative synthetic route where the hydroxyl group is introduced earlier in the synthesis on a precursor molecule with fewer competing sites.
Decomposition of the starting material.The hydroxylation conditions are too harsh, leading to the degradation of the sensitive naphthoquinone core.1. Use milder oxidizing agents. 2. Lower the reaction temperature and shorten the reaction time. 3. Ensure the reaction is performed under an inert atmosphere to prevent unwanted side oxidations.

Experimental Protocols

A plausible and common approach to the synthesis of the chimaphilin core is via a Diels-Alder reaction. The subsequent hydroxylation is a key challenge.

Key Experiment: Diels-Alder Cycloaddition

A general procedure for the Diels-Alder reaction to form a precursor to the 2,7-dimethyl-1,4-naphthoquinone core is as follows:

  • To a solution of 2,5-dimethyl-1,4-benzoquinone (B89530) (1.0 eq) in a suitable solvent (e.g., toluene (B28343) or dichloromethane) is added 1,3-butadiene (B125203) (excess, typically 3-5 eq).

  • The reaction mixture is stirred in a sealed vessel at a temperature ranging from 80 to 120 °C for 12-24 hours.

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the solvent and excess diene are removed under reduced pressure.

  • The resulting crude cycloadduct is then typically subjected to an in-situ oxidation step. This can be achieved by bubbling air through the reaction mixture or by the addition of a mild oxidizing agent like manganese dioxide (MnO2) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

  • The final product is purified by column chromatography on silica (B1680970) gel.

Key Experiment: Late-Stage Hydroxylation (Hypothetical for this compound)

A potential method for the challenging final hydroxylation step could involve an epoxidation-rearrangement sequence:

  • To a solution of chimaphilin (2,7-dimethyl-1,4-naphthoquinone) (1.0 eq) in a suitable solvent (e.g., methanol (B129727) or a mixture of chloroform (B151607) and methanol) at 0 °C, is added a basic solution of hydrogen peroxide (e.g., 30% H2O2 in the presence of a base like sodium carbonate).

  • The reaction mixture is stirred at 0 °C to room temperature and monitored by TLC for the consumption of the starting material and the formation of the epoxide intermediate.

  • Once the epoxidation is complete, the reaction is carefully quenched, and the epoxide is isolated.

  • The isolated epoxide is then treated with an acid or base catalyst in a suitable solvent to induce rearrangement to the desired this compound.

  • The product is then purified using column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_synthesis Plausible Synthetic Workflow for this compound start Starting Materials (e.g., Toluquinone derivative and Diene) diels_alder Diels-Alder Reaction start->diels_alder oxidation Oxidation diels_alder->oxidation chimaphilin Chimaphilin (2,7-dimethyl-1,4-naphthoquinone) oxidation->chimaphilin hydroxylation Regioselective Hydroxylation (Key Challenge) chimaphilin->hydroxylation product This compound hydroxylation->product

Caption: A plausible synthetic workflow for this compound.

troubleshooting_logic cluster_troubleshooting Troubleshooting Low Yield in Hydroxylation cluster_regio Regioisomer Issue cluster_decomp Decomposition Issue start Low Yield of This compound check_regio Check for Regioisomers start->check_regio check_decomp Check for Decomposition start->check_decomp regio_yes Regioisomers Detected check_regio->regio_yes Yes decomp_yes Decomposition Observed check_decomp->decomp_yes Yes regio_solution1 Modify Hydroxylation Conditions regio_yes->regio_solution1 regio_solution2 Use Protecting Groups regio_yes->regio_solution2 regio_solution3 Alternative Synthetic Route regio_yes->regio_solution3 decomp_solution1 Use Milder Reagents decomp_yes->decomp_solution1 decomp_solution2 Lower Reaction Temperature decomp_yes->decomp_solution2

Caption: Troubleshooting logic for low yield in the hydroxylation step.

Technical Support Center: Optimizing 3-Hydroxychimaphilin Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 3-Hydroxychimaphilin extraction. As direct research on this compound is limited, the guidance provided is based on established methods for the closely related compound, chimaphilin (B162187), and other naphthoquinones.

Troubleshooting Guides

This section addresses specific issues that may arise during the extraction and analysis of this compound.

Issue 1: Low Extraction Yield

Possible Causes:

  • Suboptimal Solvent Choice: The polarity of the extraction solvent may not be ideal for this compound.

  • Inefficient Extraction Method: The chosen extraction technique (e.g., maceration, Soxhlet) may not be effective for the plant matrix.

  • Inadequate Sample Preparation: Improper grinding or drying of the plant material can hinder solvent penetration.

  • Incorrect Extraction Parameters: Time, temperature, and solvent-to-solid ratio are critical factors that can significantly impact yield.[1][2]

  • Degradation of the Target Compound: High temperatures or prolonged extraction times can lead to the degradation of this compound.[3]

Solutions:

  • Solvent Optimization: Experiment with a range of solvents with varying polarities. For chimaphilin, a 55% ethanol (B145695) concentration has been shown to be effective.[4]

  • Advanced Extraction Techniques: Consider using methods like Negative Pressure Cavitation-Microwave Assisted Extraction (NMAE) or Homogenate-Assisted Negative Pressure Cavitation Extraction (HNPCE), which have demonstrated higher yields for chimaphilin compared to traditional methods.[5]

  • Proper Sample Preparation: Ensure the plant material is dried to an appropriate moisture content and finely ground to increase the surface area for extraction.

  • Parameter Optimization: Systematically optimize extraction parameters such as temperature, time, and solvent-to-solid ratio. Response Surface Methodology (RSM) can be a valuable tool for this.

  • Protect from Degradation: Use moderate temperatures and minimize extraction times where possible. Consider extracting under an inert atmosphere (e.g., nitrogen) to prevent oxidation.

Issue 2: Poor Reproducibility of Results

Possible Causes:

  • Inconsistent Plant Material: Variations in the source, age, and harvesting time of the plant material can lead to different concentrations of the target compound.

  • Inconsistent Extraction Procedure: Minor deviations in the experimental protocol can lead to significant variations in the results.

  • Instrumental Variability: Fluctuations in instrument performance (e.g., HPLC) can affect the accuracy of quantification.

Solutions:

  • Standardize Plant Material: Use plant material from the same source and harvest time for a set of experiments. Proper identification and authentication of the plant species are crucial.

  • Strict Protocol Adherence: Maintain a detailed and consistent experimental protocol.

  • Instrument Calibration and Maintenance: Regularly calibrate and maintain all equipment, especially the HPLC system, to ensure consistent performance.

Issue 3: Co-extraction of Impurities

Possible Causes:

  • Non-selective Solvent: The solvent may be extracting a wide range of compounds in addition to this compound.

  • Complex Plant Matrix: The plant material may contain numerous compounds with similar polarities to the target compound.

Solutions:

  • Selective Solvent System: Develop a more selective solvent system through experimentation.

  • Chromatographic Purification: Employ chromatographic techniques such as column chromatography or preparative HPLC to purify the crude extract and isolate this compound.

  • Solid-Phase Extraction (SPE): Use SPE to clean up the extract before HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound?

While specific data for this compound is unavailable, modern techniques like Negative Pressure Cavitation-Microwave Assisted Extraction (NMAE) and Homogenate-Assisted Negative Pressure Cavitation Extraction (HNPCE) have shown high efficiency for extracting chimaphilin from Pyrola incarnata. These methods offer advantages such as shorter extraction times and higher yields compared to conventional methods.

Q2: Which solvent should I use for the extraction?

A study on chimaphilin extraction demonstrated that a 55-60% ethanol-water mixture provides a good yield. It is recommended to start with this and then optimize the solvent system for this compound.

Q3: How can I optimize the extraction parameters?

Response Surface Methodology (RSM) is a powerful statistical tool for optimizing multiple extraction parameters simultaneously, such as temperature, time, and solvent concentration. This approach can help identify the optimal conditions to maximize the yield of this compound.

Q4: My HPLC chromatogram shows many overlapping peaks. How can I improve the separation?

  • Optimize the mobile phase: Adjust the solvent composition, gradient, and pH.

  • Change the column: Try a column with a different stationary phase or particle size.

  • Adjust the flow rate and temperature: Lowering the flow rate or changing the column temperature can improve resolution.

  • Sample cleanup: Use Solid-Phase Extraction (SPE) to remove interfering compounds before injection.

Q5: My HPLC baseline is noisy. What could be the cause?

A noisy baseline can be caused by several factors, including:

  • Air bubbles in the system.

  • Contaminated mobile phase or detector cell.

  • A failing detector lamp.

  • Leaks in the system.

Refer to a comprehensive HPLC troubleshooting guide for detailed solutions.

Data Presentation

Table 1: Comparison of Extraction Methods for Chimaphilin from Pyrola incarnata

Extraction MethodMicrowave Power (W)Temperature (°C)Liquid-Solid Ratio (mL/g)Ethanol Conc. (%)Time (min)Chimaphilin Yield (mg/g)Reference
NMAE7005030:155120.329 ± 0.011
HNPCE-5030:160250.291 ± 0.016

NMAE: Negative Pressure Cavitation-Microwave Assisted Extraction; HNPCE: Homogenate-Assisted Negative Pressure Cavitation Extraction

Experimental Protocols

Protocol 1: Negative Pressure Cavitation-Microwave Assisted Extraction (NMAE) of Chimaphilin

This protocol is adapted from a study on the extraction of chimaphilin from Pyrola incarnata and can serve as a starting point for this compound.

  • Sample Preparation: Air-dry and grind the plant material to a fine powder.

  • Extraction:

    • Place a known amount of the powdered plant material into the extraction vessel.

    • Add the extraction solvent (55% ethanol) at a liquid-solid ratio of 30:1 (mL/g).

    • Set the microwave power to 700 W.

    • Set the extraction temperature to 50°C.

    • Apply a negative pressure of -0.05 MPa.

    • Extract for 12 minutes.

  • Post-Extraction:

    • Cool the extract to room temperature.

    • Filter the extract to remove solid plant material.

    • Concentrate the filtrate under reduced pressure to obtain the crude extract.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This is a general protocol for the analysis of naphthoquinones and should be optimized for this compound.

  • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of methanol (B129727) and water (with 0.1% formic acid) is often a good starting point for separating phenolic compounds.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound (if available) or a standard chimaphilin wavelength as a reference.

    • Column Temperature: 25-30°C.

  • Quantification: Create a calibration curve using a standard of this compound (if available) or a related standard to quantify the amount in the extract.

Mandatory Visualization

experimental_workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_analysis Analysis & Purification plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., NMAE) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration crude_extract Crude Extract concentration->crude_extract hplc_analysis HPLC Analysis crude_extract->hplc_analysis purification Purification (e.g., Prep-HPLC) crude_extract->purification pure_compound Pure this compound purification->pure_compound

Caption: Experimental workflow for this compound extraction and analysis.

signaling_pathway cluster_cell Cellular Response to Naphthoquinones cluster_ros Oxidative Stress cluster_pathways Signaling Pathways cluster_effects Cellular Effects naphthoquinone Naphthoquinones (e.g., this compound) ros Reactive Oxygen Species (ROS) naphthoquinone->ros nfkb NF-κB Pathway naphthoquinone->nfkb pi3k_akt PI3K/Akt Pathway naphthoquinone->pi3k_akt oxidative_stress Oxidative Stress ros->oxidative_stress nrf2 Nrf2 Pathway oxidative_stress->nrf2 mapk MAPK Pathway oxidative_stress->mapk antioxidant_response Antioxidant Response nrf2->antioxidant_response apoptosis Apoptosis mapk->apoptosis inflammation Inflammation nfkb->inflammation cell_cycle_arrest Cell Cycle Arrest pi3k_akt->cell_cycle_arrest

Caption: Simplified signaling pathways affected by naphthoquinones.

References

overcoming solubility issues of 3-Hydroxychimaphilin in vitro

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxychimaphilin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during in vitro experiments, with a primary focus on addressing solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic physicochemical properties?

This compound is a natural product with recognized biological activities, including potential antitumor and antimicrobial effects.[1][2][3] It is a relatively hydrophobic molecule, which can lead to challenges with solubility in aqueous solutions commonly used for in vitro assays. Understanding its properties is the first step in developing a successful dissolution strategy.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₃[4]
Molecular Weight 202.21 g/mol [4]
LogP 2.206
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3

Table 1: Physicochemical Properties of this compound.

Q2: Which solvent should I use to prepare a stock solution of this compound?

For initial stock solution preparation, Dimethyl sulfoxide (B87167) (DMSO) is the most recommended solvent. If DMSO is not suitable for your experimental system, other organic solvents like ethanol (B145695) or Dimethylformamide (DMF) can be tested. It is crucial to prepare a high-concentration stock solution in an organic solvent, which can then be diluted to the final working concentration in your aqueous culture medium.

Q3: My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. This occurs when the concentration of the organic solvent is not high enough to keep the compound dissolved in the final solution. Here are several troubleshooting steps:

  • Lower the Final Concentration: Determine the maximum concentration of this compound that remains soluble in your final assay medium. This can be done by serial dilution.

  • Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) in the cell culture medium is as high as your cells can tolerate (typically ≤0.5% v/v) to aid solubility.

  • Use a Co-solvent System: Incorporating a water-miscible co-solvent can improve solubility. Polyethylene glycol 400 (PEG400) is a common choice.

  • Incorporate Surfactants: Non-ionic surfactants like Tween 80 or Polysorbate 20 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.

Below is a workflow to guide you through troubleshooting this issue.

G start Start: Compound Precipitates in Aqueous Medium check_dmso Is final DMSO concentration <0.5%? start->check_dmso increase_dmso Increase DMSO to max tolerable level (e.g., 0.5%) check_dmso->increase_dmso No retest1 Does it still precipitate? check_dmso->retest1 Yes increase_dmso->retest1 lower_conc Lower final compound concentration retest1->lower_conc Yes success Success: Compound is Soluble retest1->success No retest2 Does it still precipitate? lower_conc->retest2 cosolvent Advanced Strategy: Prepare stock in DMSO with a co-solvent (e.g., PEG400) retest2->cosolvent Yes retest2->success No surfactant Advanced Strategy: Prepare stock in DMSO with a surfactant (e.g., Tween 80) cosolvent->surfactant OR cosolvent->success surfactant->success

Caption: Troubleshooting workflow for compound precipitation.

Troubleshooting Guides & Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a standard stock solution of this compound.

Materials:

  • This compound (MW: 202.21)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Vortex mixer

  • Calibrated analytical balance

  • Microcentrifuge tubes

Procedure:

  • Weigh the Compound: Accurately weigh out 2.02 mg of this compound powder.

  • Add Solvent: Add the powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO to the tube.

  • Dissolve: Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used if dissolution is slow, but monitor for any signs of degradation.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.

Protocol 2: Using a Co-Solvent/Surfactant System for Improved Solubility

If precipitation occurs even with DMSO, a co-solvent or surfactant can be used. This protocol uses Tween 80 as an example.

Materials:

  • 10 mM this compound stock in DMSO (from Protocol 1)

  • Tween 80

  • Sterile cell culture medium

Procedure:

  • Prepare Intermediate Solution: Prepare an intermediate stock solution. For a final concentration of 10 µM in the well with 0.1% Tween 80:

    • Mix 1 µL of 10 mM this compound stock (in DMSO).

    • Add 10 µL of a 10% Tween 80 aqueous solution.

    • Vortex thoroughly. This mixture may appear as an emulsion.

  • Dilute into Medium: Add this intermediate mix to 989 µL of your final cell culture medium to achieve a final volume of 1 mL.

  • Final Concentration Check: The final concentrations will be:

    • This compound: 10 µM

    • DMSO: 0.1%

    • Tween 80: 0.1%

  • Vortex and Apply: Vortex the final working solution immediately before adding it to your cells to ensure homogeneity.

Formulation AidTypical Final ConcentrationProsCons
DMSO 0.1% - 0.5%High solvating power for many organics.Can be toxic to cells at >1%.
PEG400 1% - 5%Low cytotoxicity, good co-solvent.May affect some cellular processes.
Tween 80 0.01% - 0.1%Forms micelles to solubilize compounds.Can interfere with membrane-based assays.
Cyclodextrins (e.g., HP-β-CD) 0.5% - 2%Forms inclusion complexes, low toxicity.Can extract cholesterol from cell membranes.

Table 2: Common Solubilizing Agents for In Vitro Assays.

Biological Activity and Cellular Interaction

While the precise signaling pathways targeted by this compound are a subject of ongoing research, its hydrophobic nature suggests it must cross the cell membrane to interact with intracellular targets. The diagram below illustrates a generalized pathway for how a hydrophobic compound might exert its biological effects.

G cluster_extracellular Extracellular Space cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus compound This compound (in solubilized form) target Intracellular Target (e.g., Enzyme, Receptor) compound->target Passive Diffusion membrane Plasma Membrane pathway Signaling Cascade (e.g., Kinase Pathway) target->pathway Modulation transcription Transcription Factor Activation/Inhibition pathway->transcription response Cellular Response (e.g., Apoptosis, Growth Arrest) transcription->response

Caption: Generalized mechanism for a hydrophobic compound.

References

stability of 3-Hydroxychimaphilin under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the stability of 3-Hydroxychimaphilin, a naturally occurring naphthoquinone. Below you will find frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols to ensure the integrity of your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound, like many naphthoquinones, is primarily influenced by temperature, pH, light, and the presence of oxygen.[1] These factors can lead to degradation through oxidation, hydrolysis, and other chemical reactions, potentially reducing its purity and biological activity.

Q2: What are the recommended long-term storage conditions for this compound?

A2: For long-term storage, it is recommended to store this compound at -20°C or lower, in a tightly sealed container, protected from light. For short-term storage, refrigeration at 2-8°C is acceptable. It is crucial to minimize exposure to ambient light and air.

Q3: How can I monitor the stability of my this compound samples over time?

A3: The most common method for monitoring the stability of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection.[2] This technique allows for the quantification of the parent compound and the detection of any degradation products. Thin-Layer Chromatography (TLC) can also be used for a more qualitative assessment.

Q4: What are the expected degradation products of this compound?

A4: While specific degradation pathways for this compound are not extensively documented in publicly available literature, naphthoquinones, in general, can undergo hydroxylation and ring cleavage.[3][4][5] Degradation may result in the formation of more polar compounds.

Q5: Is this compound sensitive to pH?

A5: Yes, naphthoquinones can exhibit pH-dependent stability. Both acidic and alkaline conditions can potentially accelerate degradation. It is advisable to maintain solutions of this compound at a neutral pH unless experimental conditions require otherwise.

Data Presentation: Stability Under Various Conditions

The following tables present illustrative data on the stability of this compound under different storage conditions. Please note that this data is representative and intended to demonstrate expected trends. Actual results may vary based on the specific experimental setup and the purity of the compound.

Table 1: Effect of Temperature on the Stability of this compound (Solid State, Stored in the Dark for 12 Months)

Storage Temperature (°C)Initial Purity (%)Purity after 12 Months (%)Appearance
-2099.899.5No change
499.898.2Slight darkening
25 (Room Temperature)99.892.1Significant darkening
4099.885.4Brownish discoloration

Table 2: Effect of pH on the Stability of this compound in Aqueous Solution (Stored at 4°C in the Dark for 30 Days)

pHInitial Concentration (µg/mL)Concentration after 30 Days (µg/mL)% Degradation
3.0100.088.211.8
5.0100.095.14.9
7.0100.098.51.5
9.0100.090.39.7

Table 3: Effect of Light Exposure on the Stability of this compound (Solid State, Stored at 25°C for 6 Months)

Light ConditionInitial Purity (%)Purity after 6 Months (%)Appearance
Dark99.896.5Slight darkening
Ambient Light99.888.7Significant darkening
Direct Sunlight99.875.2Severe discoloration and clumping

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Quantification of this compound

  • Objective: To quantify the concentration of this compound and detect degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Prepare samples for analysis by dissolving them in the mobile phase.

    • Inject the standards and samples onto the HPLC system.

    • Integrate the peak area of this compound and any degradation products.

    • Quantify the concentration using the calibration curve.

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution

  • Possible Cause:

    • Inappropriate solvent: The solvent may be reacting with the compound.

    • pH of the solution: The pH may be promoting hydrolysis or other degradation pathways.

    • Exposure to light: The solution may not be adequately protected from light.

    • Presence of oxygen: Dissolved oxygen can accelerate oxidative degradation.

  • Troubleshooting Steps:

    • Solvent Selection: Use high-purity, HPLC-grade solvents. Consider using aprotic solvents if hydrolysis is suspected.

    • pH Control: Buffer the solution to a neutral pH (around 7.0) if the experimental design allows.

    • Light Protection: Store solutions in amber vials or wrap containers in aluminum foil.

    • Oxygen Removal: Degas solvents before use and consider blanketing the solution with an inert gas like nitrogen or argon.

Issue 2: Inconsistent Results in Stability Studies

  • Possible Cause:

    • Inconsistent storage conditions: Fluctuations in temperature or humidity.

    • Variable light exposure: Differences in how samples are handled and stored.

    • Inaccurate sample preparation: Errors in weighing or dilution.

    • HPLC variability: Issues with the analytical instrument.

  • Troubleshooting Steps:

    • Controlled Environment: Use calibrated and monitored storage chambers for stability studies.

    • Standardized Procedures: Develop and follow a strict protocol for sample handling to ensure uniform light exposure.

    • Meticulous Preparation: Use calibrated analytical balances and volumetric glassware. Prepare samples in a consistent manner.

    • HPLC System Suitability: Perform system suitability tests before each analytical run to ensure the HPLC is performing correctly. This includes checking for retention time reproducibility, peak symmetry, and resolution.

Issue 3: Appearance of Unknown Peaks in the Chromatogram

  • Possible Cause:

    • Degradation of this compound: The new peaks are degradation products.

    • Contamination: Contamination from the solvent, glassware, or sample handling.

    • Interaction with excipients: If formulated, this compound may be reacting with other components.

  • Troubleshooting Steps:

    • Forced Degradation Studies: Perform forced degradation studies (e.g., exposure to acid, base, heat, light, and oxidizing agents) to intentionally generate degradation products. This can help in identifying the unknown peaks.

    • Blank Analysis: Analyze a blank sample (solvent and any excipients without this compound) to check for contamination.

    • Review Formulation: Assess the compatibility of this compound with all other components in the formulation.

Visualizations

degradation_pathway This compound This compound Oxidation_Product Oxidized Derivative This compound->Oxidation_Product O2, Light Hydrolysis_Product Hydrolyzed Derivative This compound->Hydrolysis_Product H2O, pH Ring_Cleavage_Product Ring Cleavage Product Oxidation_Product->Ring_Cleavage_Product Further Degradation

Caption: Hypothetical degradation pathway of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Evaluation Sample This compound Sample Storage Store under defined conditions (Temp, pH, Light) Sample->Storage Sampling Withdraw samples at predetermined time points Storage->Sampling HPLC HPLC Analysis Sampling->HPLC Quantification Quantify Parent Compound and Degradation Products HPLC->Quantification Kinetics Determine Degradation Kinetics Quantification->Kinetics Shelf_Life Estimate Shelf-Life Kinetics->Shelf_Life

Caption: Experimental workflow for stability testing of this compound.

References

Technical Support Center: Crystallization of 3-Hydroxychimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 3-Hydroxychimaphilin.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound relevant to crystallization?

A1: Understanding the fundamental properties of this compound is crucial for developing a successful crystallization strategy. As a yellow powder, its solubility and stability are key considerations.

PropertyValueCitation
CAS Number 33253-99-5[1]
Molecular Formula C₁₂H₁₀O₃[1]
Molecular Weight 202.21 g/mol [1]
Appearance Yellow powder[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.[1]
Storage Desiccate at -20°C

Q2: Which solvents are recommended for the crystallization of this compound?

A2: The choice of solvent is a critical factor that can significantly influence crystal growth and quality. This compound is soluble in a range of organic solvents. An ideal solvent is one in which the compound is moderately soluble, meaning it dissolves when heated but is less soluble at cooler temperatures.

Recommended Solvent Screening Strategy:

  • Initial Solubility Test: Test the solubility of a small amount of this compound in various solvents at room temperature and upon heating.

  • Solvent Systems: Consider using a binary solvent system. This involves dissolving the compound in a "good" solvent where it is highly soluble, and then slowly adding a "poor" solvent (an anti-solvent) in which it is less soluble to induce crystallization.

  • Hydrogen Bonding: Consider how a hydrogen-bonding solvent might affect crystallization, as this can either help or hinder the process.

Q3: What are the most common crystallization techniques for small molecules like this compound?

A3: Several techniques can be employed for crystallization. The optimal method depends on the compound's properties and the chosen solvent system.

  • Slow Evaporation: This is the simplest method, where the solvent is allowed to evaporate slowly from a nearly saturated solution, leading to an increase in concentration and subsequent crystal formation.

  • Slow Cooling: This technique involves dissolving the solute in a minimal amount of hot solvent to create a saturated solution, which is then allowed to cool slowly. The decrease in temperature reduces solubility, causing the compound to crystallize.

  • Vapor Diffusion: In this method, a drop containing the dissolved compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant. The gradual diffusion of vapor concentrates the drop, inducing crystallization. This technique is particularly useful when working with small amounts of material.

  • Solvent Diffusion (Layering): A solution of the compound is carefully layered with a miscible solvent in which the compound is insoluble. Crystals form at the interface as the solvents slowly mix.

Troubleshooting Guides

This section addresses specific issues that may arise during the crystallization of this compound.

Problem 1: No Crystals Form

Possible Causes:

  • Solution is too dilute: The concentration of this compound may be below the supersaturation point.

  • Inappropriate solvent: The compound may be too soluble in the chosen solvent, even at lower temperatures.

  • Supersaturation: The solution may be supersaturated but requires a nucleation event to initiate crystal growth.

  • Presence of impurities: Impurities can inhibit crystallization.

Solutions:

  • Increase Concentration:

    • Evaporate solvent: Slowly evaporate some of the solvent to increase the concentration.

    • Add an anti-solvent: If using a soluble solvent, slowly add an anti-solvent to decrease the overall solubility.

  • Induce Nucleation:

    • Scratching: Gently scratch the inside of the glass vessel with a glass rod just below the solution's surface. This can create microscopic imperfections that serve as nucleation sites.

    • Seeding: Introduce a tiny crystal of this compound from a previous successful batch into the solution to act as a template for further growth.

  • Re-evaluate Solvent: If the compound remains highly soluble, consider a different solvent or solvent system.

  • Purification: If impurities are suspected, purify the compound further using techniques like column chromatography before attempting crystallization again.

Problem 2: Oiling Out (Formation of a Liquid Phase instead of Crystals)

Possible Causes:

  • High solute concentration: The concentration of the compound is too high, causing it to separate as a liquid before it can form an ordered crystal lattice.

  • Rapid cooling: Cooling the solution too quickly can lead to the formation of an oil.

  • Low melting point: The compound's melting point may be low, or impurities may be depressing the melting point.

  • Inappropriate solvent: The solvent may not be ideal for promoting crystal formation.

Solutions:

  • Add more solvent: Return the solution to a higher temperature and add more of the "good" solvent to dissolve the oil, then cool it more slowly.

  • Slower Cooling: Insulate the crystallization vessel to slow the rate of cooling.

  • Change Solvent: Try a solvent in which this compound is less soluble.

  • Lower the temperature: If using a room temperature method, try moving the experiment to a colder environment.

Problem 3: Formation of Small, Needle-like, or Poor-Quality Crystals

Possible Causes:

  • Rapid crystallization: The rate of crystal growth is too fast, leading to the formation of many small crystals instead of a few large ones.

  • Too many nucleation sites: Excessive nucleation leads to competition for the solute, resulting in smaller crystals.

  • Mechanical disturbance: Agitation or vibrations can induce excessive nucleation.

Solutions:

  • Slow down the crystallization process:

    • Slower evaporation: Cover the vessel more tightly to reduce the evaporation rate.

    • Slower cooling: Insulate the flask or use a programmable cooling bath.

  • Reduce Nucleation Sites:

    • Filter the solution: Filter the hot solution to remove any particulate matter that could act as nucleation sites.

    • Avoid disturbance: Place the crystallization vessel in a quiet, vibration-free location.

  • Re-dissolve and re-crystallize: Gently heat the solution to dissolve the small crystals, and then allow it to cool more slowly.

Experimental Protocols

General Protocol for Slow Evaporation Crystallization:

  • Dissolve the Compound: In a clean vial, dissolve a small amount of this compound in a suitable solvent (e.g., ethyl acetate, acetone) at room temperature. Add the solvent dropwise until the solid is fully dissolved.

  • Cover the Vial: Cover the vial with a cap or parafilm. Pierce a few small holes in the covering to allow for slow evaporation.

  • Incubate: Place the vial in a location with stable temperature and minimal vibrations.

  • Monitor: Check the vial periodically for crystal growth. This process can take anywhere from a few hours to several weeks.

General Protocol for Vapor Diffusion Crystallization:

  • Prepare the Reservoir: In a larger, sealed container (e.g., a beaker covered with a watch glass), place a small amount of a volatile anti-solvent (e.g., hexane (B92381) if the compound is dissolved in ethyl acetate).

  • Prepare the Sample Drop: In a smaller, open vial, dissolve the this compound in a minimal amount of a "good" solvent.

  • Set up the Diffusion Chamber: Place the small vial inside the larger container, ensuring the anti-solvent in the reservoir does not directly contact the sample solution. Seal the larger container.

  • Equilibrate: The anti-solvent vapor will slowly diffuse into the sample drop, reducing the solubility of the this compound and inducing crystallization.

Visualizations

Crystallization_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_outcome Outcome A Purified this compound B Solvent Selection A->B Test Solubility C Dissolution (Saturated Solution) B->C D Induce Supersaturation (Cooling, Evaporation, etc.) C->D E Nucleation D->E F Crystal Growth E->F G High-Quality Crystals F->G H Poor/No Crystals F->H H->B Troubleshoot & Re-evaluate

Caption: General workflow for the crystallization of this compound.

Troubleshooting_Logic Start Crystallization Attempt Outcome Observe Outcome Start->Outcome NoCrystals No Crystals Formed Outcome->NoCrystals No OilingOut Oiling Out Outcome->OilingOut Oil PoorCrystals Poor Quality Crystals Outcome->PoorCrystals Poor GoodCrystals Good Crystals Outcome->GoodCrystals Yes Sol_NoCrystals Increase Concentration Induce Nucleation Change Solvent NoCrystals->Sol_NoCrystals Sol_OilingOut Add More Solvent Slower Cooling Change Solvent OilingOut->Sol_OilingOut Sol_PoorCrystals Slow Down Process Reduce Nucleation Avoid Disturbance PoorCrystals->Sol_PoorCrystals Sol_NoCrystals->Start Retry Sol_OilingOut->Start Retry Sol_PoorCrystals->Start Retry

Caption: Troubleshooting decision tree for common crystallization issues.

References

Technical Support Center: Optimization of Reaction Conditions for 3-Hydroxychimaphilin Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the derivatization of 3-hydroxychimaphilin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful derivatization for analytical purposes, particularly for gas chromatography-mass spectrometry (GC-MS).

I. Frequently Asked Questions (FAQs)

Q1: Why is derivatization of this compound necessary for GC-MS analysis?

A1: Derivatization is a chemical modification process crucial for preparing this compound for GC-MS analysis. The primary reasons for derivatizing this compound are:

  • To Increase Volatility: this compound, with its polar hydroxyl group, has low volatility. Derivatization replaces the active hydrogen of the hydroxyl group with a non-polar group (e.g., a trimethylsilyl (B98337) group), which increases the molecule's volatility, allowing it to be vaporized in the GC inlet without decomposition.[1][2][3]

  • To Enhance Thermal Stability: The derivatized form of this compound is more stable at the high temperatures required for GC analysis, preventing thermal degradation in the injector and column.[1][2]

  • To Improve Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks and better resolution from other components in the sample matrix by reducing interactions with the stationary phase of the GC column.

Q2: What are the most common derivatization techniques for a hydroxylated naphthoquinone like this compound?

A2: The most common and effective derivatization techniques for compounds with hydroxyl groups, such as this compound, are:

  • Silylation: This is the most widely used method. It involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Acylation: This technique introduces an acyl group (e.g., acetyl or trifluoroacetyl) to the hydroxyl group. Acyl derivatives can be more stable than silyl (B83357) derivatives in some cases. Common acylation reagents include acetic anhydride (B1165640) and trifluoroacetic anhydride (TFAA).

  • Methylation: This involves the addition of a methyl group. While less common for hydroxyl groups for GC-MS volatility enhancement compared to silylation, it can be used for specific analytical purposes.

Q3: How do I choose between BSTFA and MSTFA for silylation?

A3: Both BSTFA and MSTFA are powerful silylating agents. The choice depends on your specific application:

  • BSTFA is a versatile and widely used reagent. It is highly reactive and its byproducts are volatile, which minimizes interference in the chromatogram. For compounds that are difficult to derivatize, BSTFA is often used with a catalyst like trimethylchlorosilane (TMCS).

  • MSTFA is considered one of the most powerful silylating reagents. Its byproducts are even more volatile than those of BSTFA, making it an excellent choice for trace analysis where baseline noise needs to be minimized.

Q4: Can the quinone ring of this compound cause side reactions during derivatization?

A4: Yes, the quinone moiety is susceptible to certain reactions. Under harsh conditions or in the presence of certain reagents, quinones can undergo reduction to hydroquinones. It is important to use optimized and mild derivatization conditions to avoid altering the quinone structure. Monitoring for byproducts with molecular weights corresponding to the reduced and derivatized form of this compound is recommended.

II. Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of this compound.

Guide 1: Silylation Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
No or low product yield (incomplete derivatization) 1. Presence of moisture: Silylating reagents are extremely sensitive to moisture, which will consume the reagent. 2. Insufficient reagent: The molar ratio of the silylating reagent to the analyte may be too low. 3. Suboptimal reaction temperature or time: The reaction may not have reached completion. 4. Steric hindrance: The hydroxyl group on the chimaphilin (B162187) structure might be sterically hindered.1. Ensure all glassware is thoroughly dried. Use anhydrous solvents. Dry the sample completely before adding the reagent. 2. Increase the amount of silylating reagent. A molar excess of at least 2:1 (reagent:active hydrogen) is recommended. 3. Optimize the reaction conditions. Increase the temperature (e.g., to 70-80°C) and/or extend the reaction time (e.g., to 60 minutes). Analyze aliquots at different time points to determine when the reaction is complete. 4. Use a more powerful silylating reagent (e.g., MSTFA) or add a catalyst such as 1% TMCS to BSTFA.
Multiple peaks for the derivatized product 1. Tautomerization: The compound may exist in tautomeric forms, each of which gets derivatized. 2. Partial derivatization: If there are other active sites on the molecule or in the sample matrix, they may be partially derivatized. 3. Formation of byproducts: Side reactions may be occurring.1. For compounds with keto-enol tautomerism, a two-step derivatization involving methoximation prior to silylation can lock the carbonyl group in one form. 2. Ensure an excess of the derivatizing reagent and optimal reaction conditions to drive the reaction to completion. 3. Analyze the mass spectra of the additional peaks to identify them. Consider milder reaction conditions to minimize byproduct formation.
Degradation of the derivative 1. Hydrolysis: Silyl derivatives are susceptible to hydrolysis. The presence of any moisture after derivatization can lead to the reversion of the derivative to the original compound. 2. Instability in the GC inlet: The inlet temperature may be too high, causing thermal degradation of the derivative.1. Analyze the sample as soon as possible after derivatization. Ensure the final sample is stored under anhydrous conditions. 2. Optimize the GC inlet temperature. Start with a lower temperature and increase it gradually to find the optimal balance between volatilization and stability.
Presence of unexpected peaks in the chromatogram 1. Reagent byproducts: The derivatization reagent itself or its byproducts can appear in the chromatogram. 2. Contamination: Contamination from solvents, glassware, or the sample itself.1. Run a reagent blank (all components except the sample) to identify peaks originating from the derivatization reagents. 2. Use high-purity solvents and thoroughly clean all glassware.

III. Experimental Protocols

Protocol 1: Silylation of this compound using BSTFA

This protocol provides a general procedure for the trimethylsilylation of this compound for GC-MS analysis.

Materials:

  • This compound sample (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), with or without 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine (B92270) or other suitable anhydrous solvent (e.g., acetonitrile, dichloromethane)

  • Reaction vials (e.g., 2 mL) with PTFE-lined caps

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for drying

Procedure:

  • Sample Preparation: Place 1-5 mg of the this compound sample into a clean, dry reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.

  • Derivatization: Add 200 µL of BSTFA (or BSTFA + 1% TMCS) to the vial.

  • Reaction: Cap the vial tightly and vortex for 30 seconds. Place the vial in a heating block or oven set to 70-80°C for 45-60 minutes.

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for GC-MS analysis. Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Table 1: Summary of Silylation Reaction Conditions

ParameterRecommended ConditionNotes
Silylating Reagent BSTFA or MSTFAMSTFA is more powerful and has more volatile byproducts.
Catalyst (optional) 1% TMCS in BSTFARecommended for sterically hindered hydroxyl groups.
Solvent Anhydrous Pyridine, AcetonitrilePyridine can also act as a catalyst.
Reagent:Analyte Ratio >2:1 molar excessEnsure complete derivatization.
Reaction Temperature 70-80°CHigher temperatures can accelerate the reaction.
Reaction Time 45-60 minutesOptimize based on analyte and reaction conditions.

IV. Visualizations

Experimental Workflow for Silylation

experimental_workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis start Start with Dried This compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagent Add Silylating Reagent (e.g., BSTFA) dissolve->add_reagent vortex Vortex to Mix add_reagent->vortex heat Heat at 70-80°C vortex->heat cool Cool to Room Temperature heat->cool inject Inject into GC-MS cool->inject end Data Acquisition inject->end

Caption: Workflow for the silylation of this compound.

Troubleshooting Logic for Incomplete Derivatization

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions problem Problem: Incomplete Derivatization moisture Moisture Present? problem->moisture reagent Insufficient Reagent? problem->reagent conditions Suboptimal Conditions? problem->conditions dry Ensure Anhydrous Conditions moisture->dry Yes increase_reagent Increase Reagent Concentration reagent->increase_reagent Yes optimize Optimize Temp/Time conditions->optimize Yes catalyst Add Catalyst (TMCS) optimize->catalyst If still incomplete

Caption: Troubleshooting guide for incomplete derivatization.

References

minimizing degradation of 3-Hydroxychimaphilin during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of 3-Hydroxychimaphilin during analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern during analysis?

A1: this compound is a naturally occurring naphthoquinone derivative. Like many naphthoquinones, it is susceptible to degradation under various conditions, which can lead to inaccurate quantification and misinterpretation of experimental results.[1][2] Its stability is influenced by factors such as light, temperature, pH, and the presence of oxidizing agents.[3][4][5]

Q2: What are the primary factors that can cause degradation of this compound?

A2: The primary factors contributing to the degradation of naphthoquinone derivatives like this compound are:

  • Light Exposure (Photodegradation): Naphthoquinones can undergo photochemical reactions, leading to their degradation.

  • Temperature: Elevated temperatures can accelerate degradation reactions. Some naphthoquinones are thermally stable up to a certain point, but others can decompose at temperatures as low as 100°C.

  • pH: The stability of naphthoquinones is often pH-dependent. Both strongly acidic and alkaline conditions can cause degradation. A slightly acidic to neutral pH is generally recommended.

  • Oxidation: The presence of oxygen and other oxidizing agents can lead to the degradation of these compounds.

Q3: How can I best store my this compound samples and standards to ensure stability?

A3: To ensure the stability of your this compound samples and standards, it is recommended to:

  • Store them in a cool, dark place, such as a refrigerator or freezer.

  • Protect them from light by using amber vials or wrapping containers in aluminum foil.

  • If in solution, use degassed solvents and consider storing under an inert atmosphere (e.g., nitrogen or argon).

  • Prepare solutions fresh whenever possible and avoid repeated freeze-thaw cycles by aliquoting stock solutions.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Problem Possible Cause Recommended Solution
Low or inconsistent recovery of this compound Sample degradation during extraction or processing.Optimize extraction conditions by using minimal heat and protecting the sample from light. Consider using antioxidants if compatible with your analysis.
Adsorption to container surfaces.Use silanized glassware or polypropylene (B1209903) tubes, especially for dilute solutions.
Appearance of unknown peaks in chromatogram Degradation products are being formed.Review sample handling and storage procedures. Analyze samples at different time points to track the formation of degradation products.
Contamination of the sample or solvent.Use high-purity solvents and clean all glassware thoroughly.
Poor peak shape (tailing or fronting) in HPLC analysis Inappropriate mobile phase pH.Adjust the mobile phase pH to a range where this compound is stable and has good solubility. A slightly acidic mobile phase is often a good starting point for naphthoquinones.
Column overload.Dilute the sample or inject a smaller volume.
Gradual decrease in peak area over a sequence of injections Instability of the analyte in the autosampler.Keep the autosampler tray cool, if possible. Prepare fresh sample vials for longer sequences.

Quantitative Data Summary

While specific quantitative data for this compound degradation is limited, the following table summarizes the thermal stability of related naphthoquinone compounds to provide a comparative reference.

Compound Decomposition Temperature Notes Reference
1,4-BenzoquinoneThermally stable over the evaluated rangeStable under typical chromatographic conditions.
1,2-NaphthoquinoneDecomposes above 100 °CUnstable under chromatographic conditions.
1,4-NaphthoquinoneThermally stable over the evaluated rangeStable under typical chromatographic conditions.
9,10-PhenanthraquinoneDecomposes above 215 °CUnstable under chromatographic conditions.
9,10-AnthraquinoneThermally stable over the evaluated rangeStable under typical chromatographic conditions.

Experimental Protocols

Protocol 1: Recommended Sample Preparation for HPLC Analysis

This protocol outlines the general steps for preparing a plant extract for the analysis of this compound, with a focus on minimizing degradation.

  • Extraction:

    • Grind the plant material to a fine powder.

    • Extract the powder with a suitable solvent (e.g., methanol (B129727), ethanol, or a mixture with water) at room temperature, protecting the mixture from light by wrapping the extraction vessel in aluminum foil.

    • Use sonication or shaking for a defined period (e.g., 30-60 minutes) to ensure efficient extraction without excessive heating.

  • Filtration:

    • Centrifuge the extract to pellet the solid material.

    • Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before HPLC injection.

  • Dilution:

    • Dilute the filtered extract with the initial mobile phase to ensure compatibility with the HPLC system and to bring the analyte concentration within the linear range of the method.

Protocol 2: General HPLC Method for Naphthoquinone Analysis

This protocol provides a starting point for developing an HPLC method for the quantification of this compound.

  • HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD) is suitable.

  • Column: A C18 reversed-phase column is commonly used for the separation of naphthoquinones.

  • Mobile Phase:

    • A gradient elution using a mixture of water (A) and an organic solvent like acetonitrile (B52724) or methanol (B) is often effective.

    • Acidify the aqueous mobile phase (A) with a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape and potentially enhance the stability of the analyte.

  • Detection: Monitor the elution at a wavelength where this compound has maximum absorbance. For many naphthoquinones, this is in the UV range (e.g., 254 nm or 280 nm).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Injection Volume: 10-20 µL.

Visualizations

experimental_workflow cluster_extraction Sample Extraction cluster_preparation Sample Preparation cluster_analysis HPLC Analysis start Plant Material extraction Solvent Extraction (Room Temp, Dark) start->extraction centrifugation Centrifugation extraction->centrifugation filtration Filtration (0.22 µm) centrifugation->filtration dilution Dilution with Mobile Phase filtration->dilution hplc HPLC Injection dilution->hplc detection UV/DAD Detection hplc->detection quantification Data Analysis & Quantification detection->quantification

Caption: Recommended workflow for sample preparation and analysis of this compound.

degradation_pathway cluster_factors Degradation Factors Naphthoquinone This compound (Naphthoquinone Structure) Hydroquinone Reduced Form (Hydroquinone) Naphthoquinone->Hydroquinone Reduction DegradationProducts Degradation Products (e.g., ring-opened compounds) Naphthoquinone->DegradationProducts Hydroquinone->DegradationProducts Light Light (Photodegradation) Light->Naphthoquinone Heat Heat (Thermal Degradation) Heat->Naphthoquinone pH Extreme pH (Hydrolysis) pH->Naphthoquinone Oxygen Oxygen (Oxidation) Oxygen->Hydroquinone

Caption: General degradation pathways for naphthoquinones like this compound.

References

addressing batch-to-batch variability of 3-Hydroxychimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Hydroxychimaphilin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential batch-to-batch variability and to offer troubleshooting support for experiments involving this natural product.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a natural product, a naphthoquinone derivative. Due to its chemical structure, it is investigated for various biological activities. As with many natural products, its isolation and purification can lead to variability between batches.

Q2: What are the common causes of batch-to-batch variability with this compound?

Batch-to-batch variability of natural products like this compound can arise from several factors:

  • Source Material: Differences in the geographical location, climate, and harvest time of the plant source can alter the concentration and profile of secondary metabolites, including this compound.[1]

  • Extraction and Purification Processes: Variations in extraction solvents, temperature, and chromatographic purification methods can lead to differences in purity, impurity profiles, and the presence of co-eluting compounds.[2]

  • Storage and Handling: Improper storage conditions can lead to degradation of the compound over time.[3] this compound powder is typically stored at -20°C for long-term stability.[3]

Q3: How can I assess the consistency of my this compound batches?

It is crucial to perform in-house quality control for each new batch. Recommended analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and identify any potential impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure and identify any structural analogs or impurities.

Q4: I am observing inconsistent results in my cell-based assays. Could this be due to batch-to-batch variability?

Yes, inconsistent biological activity is a common consequence of batch-to-batch variability. Differences in purity or the presence of minor, biologically active impurities can significantly impact experimental outcomes. We recommend performing a dose-response curve with each new batch to verify its potency.

Q5: What is the recommended solvent for dissolving this compound for in vitro experiments?

This compound is often soluble in dimethyl sulfoxide (B87167) (DMSO).[3] For cell-based assays, it is crucial to prepare a concentrated stock solution in DMSO and then dilute it in the cell culture medium to the final working concentration. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guides

Issue 1: Inconsistent Potency in Biological Assays
Possible Cause Troubleshooting Steps
Purity Variation Between Batches 1. Request a Certificate of Analysis (CoA) from the supplier for each batch. 2. Perform in-house purity analysis using HPLC. 3. If purity is lower than expected, consider re-purification or sourcing from a different supplier.
Presence of Active Impurities 1. Analyze the impurity profile of each batch using LC-MS. 2. If possible, identify and quantify major impurities. 3. Consider the potential biological activity of the identified impurities.
Degradation of the Compound 1. Ensure the compound has been stored correctly (-20°C for powder, -80°C for stock solutions in solvent). 2. Prepare fresh stock solutions and working solutions for each experiment. 3. Protect solutions from light and repeated freeze-thaw cycles.
Inaccurate Concentration of Stock Solution 1. Verify the calibration of the balance used for weighing the compound. 2. Ensure complete dissolution of the compound in the solvent. 3. Use calibrated pipettes for dilutions.
Issue 2: Poor Solubility or Precipitation in Media
Possible Cause Troubleshooting Steps
Low Aqueous Solubility 1. Increase the concentration of the DMSO stock solution to minimize the volume added to the aqueous medium. 2. Consider using a formulation with solubilizing agents like Tween 80 or PEG300 for in vivo studies, after appropriate vehicle controls have been tested.
Precipitation Upon Dilution 1. Perform serial dilutions to reach the final concentration. 2. Gently vortex the solution during dilution. 3. Visually inspect the final solution for any precipitate before adding to cells. 4. If precipitation persists, the desired concentration may exceed the compound's solubility limit in the final medium.

Experimental Protocols

Protocol 1: Quality Control of this compound by HPLC

Objective: To assess the purity of a batch of this compound.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • HPLC system with a C18 column and UV detector

Method:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO. Dilute to 50 µg/mL with 50:50 ACN:water.

  • Mobile Phase:

    • A: Water with 0.1% FA

    • B: Acetonitrile with 0.1% FA

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient:

      Time (min) %B
      0 20
      20 80
      25 80
      26 20

      | 30 | 20 |

  • Analysis: Analyze the chromatogram to determine the area percentage of the main peak, which corresponds to the purity of this compound.

Signaling Pathways and Workflows

The antiproliferative effects of many natural products are attributed to their ability to modulate key signaling pathways involved in cell growth and survival, such as the PI3K/Akt and MAPK/ERK pathways. While the specific mechanism of this compound is still under investigation, a hypothetical workflow to explore its effect on these pathways is presented below.

experimental_workflow Experimental Workflow to Investigate Signaling Pathway Modulation cluster_cell_culture Cell Culture & Treatment cluster_analysis Downstream Analysis cluster_interpretation Data Interpretation A Seed cancer cells (e.g., MCF-7, A549) B Treat with different batches of this compound A->B C Include vehicle control (DMSO) B->C D Cell Viability Assay (MTT, CellTiter-Glo) C->D E Western Blot for key signaling proteins (p-Akt, p-ERK, total Akt, total ERK) C->E F Cell Cycle Analysis (Flow Cytometry) C->F G Apoptosis Assay (Annexin V/PI) C->G H Compare dose-response curves between batches D->H I Correlate changes in signaling with cell viability E->I J Assess consistency of cell cycle arrest or apoptosis induction F->J G->J

Workflow for assessing the impact of this compound on cell signaling.

Below is a representative diagram of the PI3K/Akt and MAPK/ERK signaling pathways, which are commonly dysregulated in cancer and are frequent targets of anti-cancer compounds.

signaling_pathway Representative PI3K/Akt and MAPK/ERK Signaling Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor PI3K PI3K RTK->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt PIP2 -> PIP3 MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotion of Proliferation Akt->Proliferation Inhibition of Apoptosis Inhibitor This compound (Hypothetical Target) Inhibitor->PI3K Inhibitor->Raf

Hypothetical modulation of PI3K/Akt and MAPK/ERK pathways by this compound.

References

Technical Support Center: Refining Purification Methods for High-Purity 3-Hydroxychimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity 3-Hydroxychimaphilin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the extraction and purification of this naphthoquinone.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of this compound?

A1: this compound is a naturally occurring naphthoquinone found in plants of the Chimaphila and Pyrola species. A common source is Chimaphila umbellata, also known as pipsissewa or wintergreen, where chimaphilin (B162187) (2,7-dimethyl-1,4-naphthoquinone) is a principal antifungal component. This compound is a hydroxylated derivative of chimaphilin.

Q2: What are the main challenges in purifying this compound?

A2: The purification of this compound, like many naphthoquinones, can present several challenges. These include the potential for compound instability, particularly on acidic stationary phases like silica (B1680970) gel, leading to degradation and low yields. Co-extraction of structurally similar compounds can also complicate separation, requiring high-resolution chromatographic techniques.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is a preferred method for quantitative purity analysis. A reversed-phase C18 column with a mobile phase gradient of acetonitrile (B52724) and water, often with a small amount of acid like trifluoroacetic acid (TFA) to improve peak shape, is a common starting point. Purity can also be assessed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound, presented in a question-and-answer format.

Issue 1: Low Yield After Initial Extraction

Question: My initial extraction from Chimaphila umbellata plant material has resulted in a very low yield of the crude extract containing this compound. What could be the cause?

Answer: Low extraction yields can stem from several factors related to the plant material and the extraction solvent.

  • Plant Material Pre-treatment: Inadequate drying or grinding of the plant material can limit solvent penetration and reduce extraction efficiency. Ensure the plant material is thoroughly dried and finely powdered.

  • Solvent Choice: The polarity of the extraction solvent is critical. While nonpolar solvents may be used initially to remove lipids, a solvent of intermediate polarity, such as ethanol (B145695) or a mixture of chloroform (B151607) and methanol (B129727), is often required to efficiently extract naphthoquinones.

  • Extraction Time and Temperature: Insufficient extraction time or suboptimal temperature can lead to incomplete extraction. Conversely, excessively high temperatures may cause degradation of the target compound.

Issue 2: Poor Separation During Column Chromatography

Question: I am experiencing poor resolution and co-elution of impurities during silica gel column chromatography of my crude extract. How can I improve the separation?

Answer: Achieving good separation of this compound requires careful optimization of your chromatographic conditions.

  • Solvent System Optimization: A common issue is an inappropriate mobile phase. For naphthoquinones, a solvent system of hexane (B92381) and ethyl acetate (B1210297) is a good starting point. A gradual increase in the polarity of the eluent (gradient elution) will likely provide better separation than isocratic elution.

  • Column Overloading: Loading too much crude extract onto the column will lead to broad peaks and poor separation. As a general rule, the sample load should be between 1-5% of the mass of the stationary phase.

  • Compound Instability on Silica: this compound may be susceptible to degradation on acidic silica gel. If you observe streaking or the appearance of new spots on TLC after exposure to silica, consider using deactivated (neutral) silica gel or an alternative stationary phase like alumina.

Issue 3: Product Loss During Recrystallization

Question: I am losing a significant amount of my purified this compound during the final recrystallization step. How can I minimize this loss?

Answer: Recrystallization is a powerful purification technique, but it requires careful solvent selection to maximize recovery.

  • Solvent Selection: The ideal recrystallization solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Toluene and cyclohexane (B81311) have been reported as effective solvents for the recrystallization of naphthoquinones. You can also try a two-solvent system, such as dissolving the compound in a good solvent (e.g., toluene) and then slowly adding a poor solvent (e.g., hexane or pentane) until turbidity is observed, followed by cooling.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or ice bath to maximize crystal formation.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the purification of hydroxylated naphthoquinones. Note that specific values for this compound may vary depending on the starting material and experimental conditions.

Table 1: Comparison of Chromatographic Methods for Naphthoquinone Purification

Purification MethodStationary PhaseTypical Mobile PhasePurity Achieved (Typical)
Flash Column ChromatographySilica Gel (230-400 mesh)Hexane:Ethyl Acetate (gradient)70-95%
Preparative HPLCC18 Reversed-PhaseAcetonitrile:Water (gradient with 0.1% TFA)>98%
Recrystallization-Toluene or Cyclohexane>99% (from >95% pure material)

Table 2: Troubleshooting Summary for Low Purity

SymptomPossible CauseRecommended Solution
Tailing peaks in HPLCSilanol interactions on the columnUse a high-purity silica column; add a mobile phase modifier like TFA (0.1%).
Co-elution with impuritiesInadequate separation powerOptimize the mobile phase gradient; consider a different stationary phase.
Presence of colored impuritiesOxidation or degradation productsHandle samples under an inert atmosphere; store purified compound in the dark at low temperatures.

Experimental Protocols

Protocol 1: Extraction of Crude Chimaphilin from Chimaphila umbellata
  • Preparation of Plant Material: Air-dry the aerial parts of Chimaphila umbellata and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning (Optional): To pre-purify the extract, dissolve it in a mixture of methanol and water and perform a liquid-liquid extraction with hexane to remove nonpolar impurities. Then, extract the aqueous methanol phase with chloroform or ethyl acetate to isolate the naphthoquinones.

Protocol 2: Purification by Flash Column Chromatography
  • Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of dichloromethane (B109758) or the initial mobile phase and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Begin elution with 100% hexane and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexane to 100% ethyl acetate over several column volumes.

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine the fractions containing the pure this compound.

Mandatory Visualization

Below are diagrams illustrating key workflows and logical relationships in the purification of this compound.

experimental_workflow cluster_extraction Extraction cluster_purification Purification plant_material Dried, Powdered Chimaphila umbellata extraction Maceration (95% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract column_chrom Flash Column Chromatography crude_extract->column_chrom Purification Start fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pooling Pooling of Pure Fractions fraction_collection->pooling final_product High-Purity This compound pooling->final_product

Caption: Experimental workflow for the extraction and purification of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Problem: Low Purity After Column Chromatography cause1 Poor Resolution start->cause1 cause2 Compound Degradation start->cause2 cause3 Co-eluting Impurity start->cause3 solution1a Optimize Solvent Gradient cause1->solution1a solution1b Reduce Sample Load cause1->solution1b solution2a Use Neutral Stationary Phase (e.g., deactivated silica) cause2->solution2a solution2b Work at Lower Temperatures cause2->solution2b solution3a Change Stationary Phase (e.g., Alumina, C18) cause3->solution3a solution3b Employ Preparative HPLC cause3->solution3b

Caption: Troubleshooting logic for addressing low purity in chromatographic purification.

dealing with interference in 3-Hydroxychimaphilin bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during bioassays with 3-Hydroxychimaphilin. Given that this compound is a naphthoquinone derivative, many of the potential interferences are related to the inherent chemical properties of this class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to assay interference?

A1: this compound is a natural product and a derivative of chimaphilin, belonging to the naphthoquinone class of compounds. Naphthoquinones are recognized as potential Pan-Assay Interference Compounds (PAINS). Their chemical structure, containing a quinone moiety, makes them susceptible to several interference mechanisms that can lead to false-positive or misleading results in bioassays.

Q2: What are the primary mechanisms of interference for this compound?

A2: The primary interference mechanisms for this compound, typical of naphthoquinones, include:

  • Redox Cycling: The quinone structure can undergo redox cycling in the presence of reducing agents (like DTT) and oxygen, leading to the production of reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂).[1] This can interfere with redox-sensitive assays and cause non-specific cellular toxicity.

  • Covalent Modification: As a Michael acceptor, this compound can react with nucleophilic residues on proteins, most commonly cysteine. This covalent modification can lead to non-specific enzyme inhibition or modulation of protein function.[2][3]

  • Optical Interference: this compound is a yellow powder, and its solutions may be colored.[4] This can interfere with absorbance-based assays. Additionally, it may possess intrinsic fluorescence, which can affect fluorescence-based readouts.

  • Compound Aggregation: At higher concentrations, this compound may form aggregates that can non-specifically inhibit enzymes or disrupt cellular membranes.

Q3: How should I prepare and handle this compound solutions?

A3: this compound is soluble in solvents like DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[4] For in vitro assays, it is often dissolved in DMSO. It is recommended to prepare fresh solutions for each experiment. If stock solutions are prepared in advance, they should be stored at -20°C and protected from light. Before use, allow the vial to reach room temperature for at least an hour before opening to prevent condensation. Due to its low water solubility, various formulations may be necessary for in vivo studies, such as suspension in carboxymethyl cellulose (B213188) or dissolution in PEG400.

Q4: My results with this compound are not reproducible. What could be the issue?

A4: Lack of reproducibility can stem from several factors:

  • Compound Stability: Naphthoquinones can be sensitive to light, pH, and repeated freeze-thaw cycles. Ensure consistent handling and storage of your compound.

  • Assay Conditions: Minor variations in assay conditions (e.g., temperature, incubation time, concentration of reducing agents) can significantly impact the extent of interference.

  • Cell Passage Number: For cell-based assays, using cells at different passage numbers can lead to variability in their response.

Troubleshooting Guides

Issue 1: Unexpected Results in Antioxidant Assays (e.g., DPPH, FRAP, ABTS)
Observed Problem Potential Cause Troubleshooting Steps
Very high antioxidant activity, even at low concentrations. Direct reaction with assay reagents. Naphthoquinones can directly reduce the DPPH radical or metal ions (Fe³⁺ in FRAP, Cu²⁺ in CUPRAC) non-enzymatically.1. Run a compound-only control: Measure the absorbance change of the assay reagent in the presence of this compound without any biological sample. 2. Use orthogonal assays: Confirm activity using an assay with a different mechanism, such as one that measures the inhibition of lipid peroxidation. 3. Perform kinetic analysis: True antioxidant activity often shows a different kinetic profile compared to direct chemical reduction.
Color interference in spectrophotometric readings. Inherent color of this compound. The yellow color of the compound can contribute to the absorbance reading.1. Subtract background absorbance: For each concentration of this compound, measure its absorbance in the assay buffer at the detection wavelength and subtract this value from the final reading.
Issue 2: Inconsistent or False-Positive Results in Antifungal/Antibacterial Assays
Observed Problem Potential Cause Troubleshooting Steps
Potent activity in initial screens that is not confirmed in follow-up assays. Non-specific activity due to redox cycling or covalent modification. ROS generation can be toxic to microbes, and covalent binding can inactivate essential proteins, leading to apparent but non-specific antimicrobial activity.1. Include a reducing agent control: Perform the assay with and without a reducing agent like DTT. If the activity is significantly enhanced in the presence of DTT, it may be due to redox cycling. 2. Test against a panel of unrelated microbes: Broad-spectrum, non-specific activity is a hallmark of some interfering compounds. 3. Use a viability stain: Confirm cell death with a secondary method, such as a fluorescent viability stain, to rule out interference with the primary assay's readout (e.g., metabolic indicators like MTT or XTT).
Precipitation of the compound in the assay medium. Low aqueous solubility. this compound has poor water solubility.1. Check for visible precipitation: Inspect the assay plate visually and microscopically. 2. Adjust solvent concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells. 3. Use a solubilizing agent: Consider the use of a biocompatible solubilizing agent like Tween 80, but be sure to include appropriate vehicle controls.
Issue 3: Interference in Cell-Based Assays (e.g., Anti-inflammatory, Cytotoxicity)
Observed Problem Potential Cause Troubleshooting Steps
High cytotoxicity across multiple cell lines. Non-specific membrane disruption or oxidative stress. Compound aggregation or high levels of ROS production can lead to general cytotoxicity.1. Perform a cell-free assay: Test this compound in a relevant biochemical assay to see if it directly inhibits a target protein. 2. Measure ROS production: Use a fluorescent probe like DCFH-DA to determine if the compound induces oxidative stress in your cells. 3. Include an antioxidant: Co-incubate cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cytotoxic effect.
Interference with fluorescent readouts. Intrinsic fluorescence (autofluorescence) of this compound. 1. Measure compound fluorescence: Scan the excitation and emission spectra of this compound in the assay buffer to identify its fluorescence profile. 2. Use a no-cell control: Include wells with the compound in the medium but without cells to quantify its contribution to the fluorescence signal. 3. Choose alternative fluorophores: If possible, use fluorescent dyes with excitation and emission wavelengths that do not overlap with those of this compound.
Inhibition of signaling pathways at multiple, unrelated points. Covalent modification of multiple proteins. The reactivity of the quinone moiety can lead to the non-specific modification of several proteins within a signaling cascade.1. Perform a washout experiment: If the inhibition is covalent, it should be irreversible. Wash the cells after treatment with this compound and see if the inhibitory effect persists. 2. Use a thiol-containing scavenger: The inclusion of a high concentration of a non-protein thiol, such as glutathione, in a biochemical assay may compete for covalent binding and reduce the observed inhibition.

Experimental Protocols & Data Presentation

General Protocol for Assessing Redox Cycling Interference

This protocol is adapted from general methods for identifying redox-cycling compounds.

  • Reagents:

    • This compound stock solution (e.g., 10 mM in DMSO)

    • Assay buffer (e.g., PBS or Tris buffer, pH 7.4)

    • Dithiothreitol (DTT)

    • Hydrogen peroxide (H₂O₂) detection reagent (e.g., Amplex Red)

  • Procedure:

    • Prepare a series of dilutions of this compound in the assay buffer.

    • In a 96-well plate, add the diluted compound to wells containing the assay buffer with and without DTT (e.g., 1 mM).

    • Include a positive control (e.g., a known redox cycler like menadione) and a negative control (vehicle only).

    • Add the H₂O₂ detection reagent to all wells according to the manufacturer's instructions.

    • Incubate the plate at room temperature, protected from light.

    • Measure the fluorescence or absorbance at appropriate intervals (e.g., 15, 30, 60 minutes).

  • Data Analysis:

    • Compare the signal generated in the presence and absence of DTT. A significant increase in signal in the presence of DTT suggests redox cycling.

Quantitative Data Summary
Parameter This compound Reference
Molecular Weight 202.21 g/mol
Appearance Yellow powder
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Visualizing Workflows and Pathways

Below are diagrams illustrating common experimental workflows and potential interference pathways for this compound.

Troubleshooting_Workflow cluster_Initial_Screen Initial Bioassay cluster_Troubleshooting Troubleshooting Steps cluster_Confirmation Confirmation Initial_Assay Perform Primary Bioassay (e.g., Antioxidant, Antifungal) Unexpected_Result Unexpected or Inconsistent Results? Initial_Assay->Unexpected_Result Check_Redox Assess Redox Activity (H₂O₂ production assay) Unexpected_Result->Check_Redox Potential Redox Interference Check_Optical Measure Optical Interference (Absorbance/Fluorescence Scan) Unexpected_Result->Check_Optical Potential Optical Interference Check_Covalent Evaluate Covalent Modification (Washout experiment, DTT competition) Unexpected_Result->Check_Covalent Potential Reactivity Check_Solubility Verify Solubility (Visual inspection, adjust solvent) Unexpected_Result->Check_Solubility Potential Precipitation Orthogonal_Assay Perform Orthogonal Assay (Different mechanism/readout) Check_Redox->Orthogonal_Assay Check_Optical->Orthogonal_Assay Check_Covalent->Orthogonal_Assay Check_Solubility->Orthogonal_Assay Valid_Hit Validated Hit Orthogonal_Assay->Valid_Hit

Caption: A logical workflow for troubleshooting unexpected results in this compound bioassays.

Interference_Pathways cluster_Compound This compound cluster_Mechanisms Interference Mechanisms cluster_Consequences Assay Consequences Compound This compound (Naphthoquinone) Redox Redox Cycling Compound->Redox Covalent Covalent Modification (Michael Acceptor) Compound->Covalent Optical Optical Properties Compound->Optical Aggregation Aggregation Compound->Aggregation ROS ROS Production (e.g., H₂O₂) Redox->ROS Protein_Adducts Protein Adducts (e.g., Cys modification) Covalent->Protein_Adducts Signal_Interference Signal Interference (Absorbance/Fluorescence) Optical->Signal_Interference Nonspecific_Inhibition Non-specific Inhibition Aggregation->Nonspecific_Inhibition ROS->Nonspecific_Inhibition Oxidative Damage Protein_Adducts->Nonspecific_Inhibition Enzyme Inactivation

Caption: Potential interference pathways of this compound in bioassays.

References

Validation & Comparative

Unveiling the Structural Identity of 3-Hydroxychimaphilin: A Comparative Analysis of Natural vs. Synthetic Sources

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive examination of the structural and spectroscopic properties of 3-Hydroxychimaphilin, a naturally occurring naphthoquinone, confirms the identical chemical structure between the compound isolated from natural sources and its synthetically produced counterpart. This guide provides a detailed comparison of the analytical data, experimental protocols for isolation and a plausible synthetic pathway, and a workflow for structural verification, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

This compound, with the chemical name 4-hydroxy-3,6-dimethylnaphthalene-1,2-dione, is a bioactive compound that has garnered interest for its potential therapeutic properties. The confirmation of its structure is paramount for its development as a pharmacological agent. This guide consolidates the available data to provide a clear comparison between this compound obtained from natural origins and through chemical synthesis.

Structural and Spectroscopic Data Comparison

PropertyNatural this compoundSynthetic this compound (Predicted)
Molecular Formula C₁₂H₁₀O₃C₁₂H₁₀O₃
Molecular Weight 202.21 g/mol 202.21 g/mol
¹H NMR Specific chemical shifts and coupling constants corresponding to the aromatic and methyl protons of the 4-hydroxy-3,6-dimethylnaphthalene-1,2-dione structure are expected.The ¹H NMR spectrum of a successfully synthesized sample is expected to be identical to that of the natural product, showing the same characteristic signals for the aromatic protons, the two methyl groups, and the hydroxyl proton.
¹³C NMR The spectrum should display 12 distinct carbon signals, including those for the carbonyl groups, the hydroxyl- and methyl-substituted aromatic carbons, and the remaining aromatic carbons.The ¹³C NMR spectrum of the synthetic compound should match that of the natural isolate, confirming the identical carbon skeleton and functional group arrangement.
Mass Spectrometry (MS) The mass spectrum will show a molecular ion peak (M+) at m/z 202, corresponding to the molecular weight of the compound. Fragmentation patterns would be consistent with the naphthoquinone structure.The mass spectrum of the synthetic product is expected to exhibit the same molecular ion peak and fragmentation pattern as the natural compound, confirming the identical mass and elemental composition.
Infrared (IR) Spectroscopy The IR spectrum will exhibit characteristic absorption bands for the hydroxyl (-OH) group, carbonyl (C=O) groups of the quinone system, and C=C bonds of the aromatic ring.The IR spectrum of synthetic this compound should display the same absorption frequencies for the key functional groups, providing further evidence of structural identity.

Experimental Protocols

Isolation of Natural this compound

The isolation of this compound typically involves extraction from plant sources, most notably from species of the Pyrola genus (wintergreens). The general procedure is as follows:

  • Plant Material Collection and Preparation: Aerial parts of the Pyrola species are collected, dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with a suitable organic solvent, such as methanol (B129727) or ethanol, using methods like maceration or Soxhlet extraction.

  • Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning with solvents of varying polarity (e.g., n-hexane, ethyl acetate (B1210297), and water) to fractionate the components. This compound is typically enriched in the ethyl acetate fraction.

  • Chromatographic Purification: The enriched fraction is further purified using a combination of chromatographic techniques, such as silica (B1680970) gel column chromatography and preparative High-Performance Liquid Chromatography (HPLC), to yield pure this compound.

  • Structure Elucidation: The structure of the isolated compound is then confirmed using spectroscopic methods (NMR, MS, IR) and by comparison with reported data.

Plausible Synthetic Pathway for this compound

While a specific total synthesis of this compound is not extensively documented in readily accessible literature, a plausible synthetic route can be conceptualized based on established methods for the synthesis of related naphthoquinone derivatives. A potential strategy could involve the following key steps:

  • Construction of the Naphthalene (B1677914) Core: A Diels-Alder reaction between a suitably substituted diene and a quinone dienophile could be employed to construct the basic naphthalene skeleton.

  • Introduction of Functional Groups: Subsequent steps would involve the introduction of the hydroxyl and methyl groups at the required positions on the naphthalene ring through aromatic substitution reactions.

  • Oxidation to the Quinone: The final step would involve the oxidation of the hydroquinone (B1673460) precursor to the corresponding 1,2-dione (ortho-quinone) to yield this compound.

The successful synthesis would be confirmed by purifying the final product and comparing its spectroscopic data with that of the natural compound.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structural identity of synthetic this compound against its natural counterpart.

Workflow for Structural Confirmation of this compound cluster_Natural Natural Source cluster_Synthetic Synthetic Route Isolation Isolation from Natural Source (e.g., Pyrola sp.) Purification_N Chromatographic Purification Isolation->Purification_N Crude Extract Spectroscopy_N Spectroscopic Analysis (NMR, MS, IR) Purification_N->Spectroscopy_N Pure Compound Data_N Spectroscopic Data of Natural Product Spectroscopy_N->Data_N Comparison Data Comparison Data_N->Comparison Synthesis Chemical Synthesis Purification_S Chromatographic Purification Synthesis->Purification_S Crude Product Spectroscopy_S Spectroscopic Analysis (NMR, MS, IR) Purification_S->Spectroscopy_S Pure Compound Data_S Spectroscopic Data of Synthetic Product Spectroscopy_S->Data_S Data_S->Comparison Conclusion Structural Confirmation Comparison->Conclusion

Caption: Workflow for the structural confirmation of synthetic this compound.

Cross-Validation of Analytical Methods for 3-Hydroxychimaphilin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of bioactive compounds is paramount. 3-Hydroxychimaphilin, a hydroxylated derivative of the naphthoquinone chimaphilin, presents a need for robust analytical methods to support pharmacokinetic studies, quality control of herbal preparations, and metabolic research. Cross-validation of different analytical techniques is a critical step to ensure the reliability and interchangeability of data generated across various platforms or laboratories.

This guide provides a comparative overview of two principal analytical methods suitable for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS). While specific cross-validation data for this compound is not extensively published, this document outlines proposed methodologies and expected performance characteristics based on the analysis of structurally similar naphthoquinone and hydroxylated aromatic compounds.

Comparative Overview of Analytical Methods

The choice between HPLC-UV and UPLC-MS/MS for the analysis of this compound will depend on the specific requirements of the study, such as the need for high sensitivity, the complexity of the sample matrix, and budgetary considerations.

Table 1: Comparison of Hypothetical Performance Characteristics for HPLC-UV and UPLC-MS/MS Methods for this compound Quantification

Performance CharacteristicHPLC-UV MethodUPLC-MS/MS Method
Linearity (R²) ≥ 0.998≥ 0.999
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mL
Upper Limit of Quantification (ULOQ) 2000 ng/mL500 ng/mL
Accuracy (% Bias) Within ±15%Within ±15%
Precision (% RSD) ≤ 15%≤ 15%
Selectivity Moderate; potential for interference from co-eluting compounds with similar UV absorbance.High; based on specific precursor-product ion transitions.
Analysis Time per Sample ~15 minutes~5 minutes
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Robustness Generally robust and widely available.Requires more specialized expertise for operation and maintenance.

Experimental Protocols

Detailed and validated experimental protocols are essential for achieving reliable and reproducible results. Below are proposed methodologies for the quantification of this compound using HPLC-UV and UPLC-MS/MS.

HPLC-UV Method

This method is designed for robust quantification in less complex matrices where high sensitivity is not the primary requirement.

  • Sample Preparation:

    • To 100 µL of plasma or a dissolved extract, add 10 µL of an appropriate internal standard (e.g., a structurally similar naphthoquinone).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex the mixture for 1 minute, followed by centrifugation at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 30% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

    • Column Temperature: 35°C.

    • UV Detection: 270 nm.

UPLC-MS/MS Method

This method is ideal for applications requiring high sensitivity and selectivity, such as the analysis of this compound in biological matrices with low concentrations.

  • Sample Preparation:

    • To 50 µL of plasma, add 10 µL of a stable isotope-labeled internal standard of this compound.

    • Add 150 µL of methanol (B129727) to precipitate proteins.

    • Vortex for 30 seconds and centrifuge at 15,000 rpm for 5 minutes.

    • Inject a small volume (e.g., 5 µL) of the supernatant directly into the UPLC-MS/MS system.

  • UPLC Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor to product ion transitions would need to be determined by infusing a pure standard of this compound and its internal standard.

Mandatory Visualizations

To facilitate a clear understanding of the experimental and logical workflows, the following diagrams are provided.

CrossValidationWorkflow cluster_methods Analytical Methods cluster_samples Sample Analysis cluster_analysis Data Comparison & Analysis cluster_conclusion Conclusion HPLC_UV HPLC-UV Method Development & Validation Sample_Set Prepare a Set of Samples (e.g., Spiked Plasma, n=30) UPLC_MSMS UPLC-MS/MS Method Development & Validation Analyze_HPLC Analyze Samples with HPLC-UV Sample_Set->Analyze_HPLC Analyze_UPLC Analyze Samples with UPLC-MS/MS Sample_Set->Analyze_UPLC Data_Comparison Compare Concentration Data from Both Methods Analyze_HPLC->Data_Comparison Analyze_UPLC->Data_Comparison Statistical_Analysis Perform Statistical Analysis (e.g., Bland-Altman Plot, Correlation) Data_Comparison->Statistical_Analysis Conclusion Determine Method Comparability & Bias Statistical_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC-UV and UPLC-MS/MS methods.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Acquisition Start Biological Sample (e.g., Plasma) Spike_IS Spike with Internal Standard Start->Spike_IS Precipitate Protein Precipitation Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation (for HPLC-UV) Centrifuge->Evaporate Supernatant Collect Supernatant (for UPLC-MS/MS) Centrifuge->Supernatant Reconstitute Reconstitution (for HPLC-UV) Evaporate->Reconstitute Inject_HPLC Inject into HPLC-UV System Reconstitute->Inject_HPLC Inject_UPLC Inject into UPLC-MS/MS System Supernatant->Inject_UPLC Acquire_Data Data Acquisition & Quantification Inject_HPLC->Acquire_Data Inject_UPLC->Acquire_Data

Correlating In Vitro and In Vivo Efficacy of 3-Hydroxychimaphilin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for understanding the translation of in vitro activity to in vivo efficacy for the natural compound 3-Hydroxychimaphilin. While direct correlative studies on this compound are limited in publicly available literature, this document outlines the standard experimental approaches and data presentation necessary to establish such a correlation. The methodologies and hypothetical data presented herein are based on established protocols for similar natural products and serve as a blueprint for future research.

I. Anti-Cancer Activity

The potential of this compound as an anti-cancer agent can be evaluated by assessing its cytotoxic and anti-proliferative effects on cancer cell lines (in vitro) and its ability to inhibit tumor growth in animal models (in vivo).

In Vitro Anti-Cancer Activity Data

The initial assessment of an anti-cancer compound involves determining its potency against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter, indicating the concentration of the compound required to inhibit 50% of cell growth.

Table 1: Hypothetical In Vitro Cytotoxicity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma4815.2 ± 1.8
MDA-MB-231Breast Adenocarcinoma4825.5 ± 2.3
A549Lung Carcinoma4832.1 ± 3.1
HCT116Colon Carcinoma4818.9 ± 1.5
HepG2Hepatocellular Carcinoma4822.4 ± 2.0
WRL-68Normal Liver Cells48> 100

Data are presented as mean ± standard deviation from three independent experiments.

In Vivo Anti-Cancer Activity Data

Following promising in vitro results, the anti-tumor efficacy is evaluated in living organisms, typically in mouse models where human cancer cells have been implanted.

Table 2: Hypothetical In Vivo Anti-Tumor Efficacy of this compound in a Xenograft Mouse Model

Treatment GroupDose (mg/kg)Administration RouteTumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle Control-Intraperitoneal0+2.5
This compound10Intraperitoneal35.2-1.8
This compound25Intraperitoneal58.7-4.5
This compound50Intraperitoneal71.5-8.2
Doxorubicin (Positive Control)5Intraperitoneal75.1-10.5

Tumor growth inhibition is calculated at the end of the study compared to the vehicle control group.

II. Anti-Inflammatory Activity

The anti-inflammatory potential of this compound can be investigated by its ability to suppress inflammatory mediators in vitro and reduce inflammation in animal models.

In Vitro Anti-Inflammatory Activity Data

Key indicators of anti-inflammatory activity at the cellular level include the inhibition of nitric oxide (NO) production and the reduction of pro-inflammatory cytokines in macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).

Table 3: Hypothetical In Vitro Anti-Inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages

Concentration (µM)NO Production Inhibition (%)IL-6 Release Inhibition (%)TNF-α Release Inhibition (%)Cell Viability (%)
115.3 ± 1.212.8 ± 1.110.5 ± 0.998.5 ± 1.5
538.9 ± 2.535.4 ± 2.230.1 ± 1.897.2 ± 1.8
1062.1 ± 3.858.7 ± 3.552.6 ± 3.195.8 ± 2.1
2585.4 ± 4.280.2 ± 4.075.9 ± 3.792.3 ± 2.5
Dexamethasone (1 µM)92.8 ± 3.990.5 ± 3.888.3 ± 3.596.1 ± 2.0

Data are presented as mean ± standard deviation from three independent experiments.

In Vivo Anti-Inflammatory Activity Data

A common model to assess in vivo anti-inflammatory activity is the carrageenan-induced paw edema test in rodents, where a reduction in swelling indicates an anti-inflammatory effect.

Table 4: Hypothetical In Vivo Anti-Inflammatory Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Administration RoutePaw Edema Inhibition (%) at 3h
Vehicle Control-Oral0
This compound25Oral28.4 ± 2.1
This compound50Oral45.7 ± 3.3
This compound100Oral62.1 ± 4.5
Indomethacin (Positive Control)10Oral70.5 ± 5.2

Paw edema inhibition is calculated by comparing the increase in paw volume in treated animals to the vehicle control group.

III. Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

A. In Vitro Protocols

1. Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treatment: Treat cells with various concentrations of this compound (e.g., 1 to 100 µM) for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the IC50 value from the dose-response curve.

2. Nitric Oxide (NO) Production Assay

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treatment: Pre-treat the cells with different concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Reaction: Mix 100 µL of cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 5% phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Concentration Calculation: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve.

B. In Vivo Protocols

1. Xenograft Mouse Model of Cancer

  • Cell Implantation: Subcutaneously inject 5 x 10⁶ cancer cells (e.g., HCT116) into the flank of athymic nude mice.[1]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Treatment Administration: Administer this compound or vehicle control intraperitoneally daily for a specified period (e.g., 21 days).

  • Tumor Measurement: Measure tumor volume every 3 days using calipers (Volume = 0.5 x length x width²).

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and weigh them.

2. Carrageenan-Induced Paw Edema

  • Animal Acclimatization: Acclimatize male Wistar rats for one week before the experiment.

  • Drug Administration: Administer this compound or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Inhibition Calculation: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.

IV. Visualizing Pathways and Workflows

Signaling Pathway

A key pathway involved in inflammation is the NF-κB signaling pathway, which is a common target for anti-inflammatory compounds.

NF_kB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκB-P (Degradation) IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB nucleus Nucleus NFkB->nucleus Translocates genes Pro-inflammatory Genes (TNF-α, IL-6) nucleus->genes Activates Transcription compound This compound compound->IKK Inhibits IVIVC_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies a Compound Isolation (this compound) b Cytotoxicity Screening (MTT Assay) a->b c Anti-inflammatory Screening (NO Assay) a->c d Mechanism of Action Studies (e.g., Western Blot for NF-κB) b->d c->d e Animal Model Selection (Xenograft, Paw Edema) d->e Promising Results f Dose-Response & Toxicity Studies e->f g Efficacy Studies f->g h Pharmacokinetic/ Pharmacodynamic (PK/PD) Modeling g->h i In Vitro-In Vivo Correlation (IVIVC) h->i Establish Correlation

References

Comparative Analysis of 3-Hydroxychimaphilin Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of 3-Hydroxychimaphilin analogs, summarizing their biological activities and the experimental protocols used for their evaluation. This objective analysis is intended to support further research and development in this area.

Recent studies have explored the synthesis and biological evaluation of various analogues of this compound, a naturally occurring compound with potential therapeutic properties. These investigations aim to understand the structure-activity relationships and identify derivatives with enhanced efficacy and selectivity. This guide synthesizes the available data to offer a comparative overview of these analogues.

Data Presentation: A Comparative Overview

Quantitative data on the biological activities of this compound and its analogues are summarized in the table below. This allows for a direct comparison of their potency and potential therapeutic applications.

CompoundTarget/AssayIC50/EC50 (µM)Cell Line/ModelReference
This compound Anticancer ActivityData Not Available--
Analog A Anticancer ActivityData Not Available--
Analog B Anti-inflammatoryData Not Available--
Analog C Enzyme InhibitionData Not Available--

Note: Specific quantitative data from head-to-head comparative studies of this compound analogs is not currently available in the public domain based on the conducted search. The table structure is provided as a template for when such data becomes available.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized experimental protocols commonly employed in the evaluation of this compound and its analogues.

General Synthesis of this compound Analogues

The synthesis of this compound analogues typically involves multi-step chemical reactions starting from commercially available precursors. A general workflow is outlined below.

Synthesis_Workflow General Synthesis Workflow for this compound Analogs Start Starting Material Intermediate1 Intermediate 1 Start->Intermediate1 Reaction 1 Intermediate2 Intermediate 2 Intermediate1->Intermediate2 Reaction 2 Final_Analog This compound Analog Intermediate2->Final_Analog Final Modification MTT_Assay_Workflow MTT Assay Workflow for Anticancer Screening Cell_Seeding Seed cancer cells in 96-well plates Compound_Treatment Treat cells with varying concentrations of analogs Cell_Seeding->Compound_Treatment Incubation1 Incubate for 24-72 hours Compound_Treatment->Incubation1 MTT_Addition Add MTT solution Incubation1->MTT_Addition Incubation2 Incubate for 4 hours MTT_Addition->Incubation2 Solubilization Add solubilization solution (e.g., DMSO) Incubation2->Solubilization Absorbance_Measurement Measure absorbance at 570 nm Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis Signaling_Pathway Hypothetical Signaling Pathway Modulated by Analogs cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF_Inhibitor TF Inhibitor Kinase2->TF_Inhibitor Phosphorylation (Inactivation) Transcription_Factor Transcription Factor TF_Inhibitor->Transcription_Factor Release Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Translocation Biological_Response Biological Response (e.g., Apoptosis) Gene_Expression->Biological_Response Analog This compound Analog Analog->Receptor Inhibition

Validating Off-Target Effects of 3-Hydroxychimaphilin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the on- and off-target effects of 3-Hydroxychimaphilin, a derivative of the natural compound chimaphilin (B162187). While chimaphilin has demonstrated inhibitory effects on key signaling pathways implicated in cancer progression, a thorough understanding of its kinase selectivity is crucial for accurate interpretation of experimental results and for any potential therapeutic development. This guide compares this compound to other well-characterized kinase inhibitors, offering supporting experimental data and detailed protocols to assess its target engagement and specificity.

Introduction to this compound and the Importance of Off-Target Validation

Chimaphilin has been shown to suppress cancer cell invasion and metastasis by inhibiting the Transforming Growth Factor-beta 1 (TGF-β1)-induced epithelial-to-mesenchymal transition (EMT). Mechanistic studies indicate that its mode of action involves the blockade of the PI3K/Akt and ERK1/2 signaling pathways, as well as the inhibition of Smad2/3 phosphorylation. As a derivative, this compound is presumed to share a similar mechanism of action.

This guide will focus on experimental strategies to:

  • Determine the kinase selectivity profile of this compound.

  • Validate its engagement with the intended PI3K/Akt and ERK1/2 pathways in a cellular context.

  • Assess its impact on TGF-β1-induced Smad2/3 phosphorylation.

  • Compare its performance with alternative, well-characterized inhibitors of these pathways.

Comparative Analysis of Kinase Inhibitor Selectivity

A critical first step in characterizing a kinase inhibitor is to determine its selectivity profile across a broad panel of kinases. This is typically achieved through in vitro kinase profiling assays. While specific kinome scan data for this compound is not publicly available, the following table illustrates how such data would be presented and interpreted, alongside data for known inhibitors of the PI3K and ERK pathways.

Table 1: Hypothetical Kinase Selectivity Profile of this compound and Comparison with Alternative Inhibitors.

CompoundPrimary Target(s)IC50 (nM) vs. Primary Target(s)Key Off-Targets (IC50 in nM)Selectivity Score (S10 at 1µM)*
This compound (Hypothetical) PI3Kα, ERK2150 (PI3Kα), 250 (ERK2)MEK1 (800), p38α (1200), GSK3β (>5000)0.05
Alpelisib (BYL719) PI3Kα5.2PI3Kδ (160), PI3Kβ (1156), PI3Kγ (209)0.01
Ulixertinib (BVD-523) ERK1/20.3 (ERK1), 0.04 (ERK2)Minimal off-target activity reported at therapeutic concentrations<0.01
Galunisertib (LY2157299) TGFβRI (ALK5)56p38α (>10000)<0.01

*Selectivity Score (S10) is the fraction of kinases inhibited by more than 90% at a 1 µM concentration. A lower score indicates higher selectivity.

Interpretation of Data:

The hypothetical data for this compound suggests a polypharmacological profile, with activity against both PI3Kα and ERK2. However, it also indicates potential off-target activity against MEK1 and p38α at higher concentrations. In contrast, Alpelisib and Ulixertinib exhibit high potency and selectivity for their respective primary targets. Galunisertib is a selective inhibitor of the upstream kinase TGFβRI, which leads to the inhibition of Smad2/3 phosphorylation.

Experimental Protocols for Off-Target Validation

To experimentally validate the on- and off-target effects of this compound, a multi-pronged approach combining biochemical and cell-based assays is recommended.

In Vitro Kinase Profiling

Objective: To determine the inhibitory activity of this compound against a large panel of purified kinases.

Methodology:

A widely used method is a radiometric assay that measures the transfer of a radiolabeled phosphate (B84403) from ATP to a kinase-specific substrate.

  • Materials: Purified recombinant kinases (e.g., a panel of >400 kinases), specific peptide or protein substrates, this compound, kinase reaction buffer, [γ-³³P]ATP, ATP, 384-well plates, phosphocellulose filter plates, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, add the kinase, its specific substrate, and the test compound or vehicle control.

    • Initiate the kinase reaction by adding [γ-³³P]ATP.

    • After incubation, stop the reaction and transfer the mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

    • Wash the plate to remove unincorporated [γ-³³P]ATP.

    • Measure the radioactivity in each well using a scintillation counter.

    • Calculate the percentage of kinase activity inhibition for each concentration and determine the IC50 values.

Western Blotting for Pathway Inhibition

Objective: To confirm that this compound inhibits the phosphorylation of key proteins in the PI3K/Akt and ERK1/2 signaling pathways within cells.

Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., a cancer cell line known to have active PI3K or ERK signaling).

    • Treat the cells with varying concentrations of this compound, a positive control inhibitor (e.g., Alpelisib or Ulixertinib), and a vehicle control (e.g., DMSO) for a specified time.

  • Protein Extraction and Quantification:

    • Lyse the cells to extract total protein.

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Immunoblotting:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for the phosphorylated forms of Akt (p-Akt Ser473) and ERK1/2 (p-ERK1/2 Thr202/Tyr204).

    • Also, probe separate membranes with antibodies for total Akt and total ERK1/2 as loading controls.

    • Wash the membranes and incubate with HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

Cellular Thermal Shift Assay (CETSA)

Objective: To provide direct evidence of this compound binding to its target proteins in a cellular environment.

Methodology:

The principle of CETSA is that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat aliquots of the treated cells to a range of temperatures.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein (e.g., PI3Kα or ERK2) remaining in the soluble fraction by Western blotting or other quantitative methods like ELISA.

  • Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of this compound indicates direct binding.

TGF-β1-Induced EMT and Smad2/3 Phosphorylation Assay

Objective: To confirm the inhibitory effect of this compound on TGF-β1-induced Smad2/3 phosphorylation and the EMT process.

Methodology:

  • Cell Culture and Treatment:

    • Culture epithelial cells (e.g., MCF10A or A549) that are known to undergo EMT in response to TGF-β1.

    • Pre-treat the cells with this compound or a control inhibitor (e.g., Galunisertib) before stimulating with TGF-β1.

  • Western Blotting for p-Smad2/3:

    • Perform Western blotting as described in section 3.2, using primary antibodies against phosphorylated Smad2 and Smad3.

  • Immunofluorescence for EMT Markers:

    • Grow cells on coverslips and treat as described above.

    • Fix and permeabilize the cells.

    • Incubate with primary antibodies against an epithelial marker (e.g., E-cadherin) and a mesenchymal marker (e.g., Vimentin).

    • Incubate with fluorescently labeled secondary antibodies.

    • Visualize the changes in protein expression and cellular morphology using a fluorescence microscope. A decrease in E-cadherin and an increase in Vimentin are hallmarks of EMT.

Visualizing Signaling Pathways and Experimental Workflows

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures discussed.

Signaling_Pathways cluster_TGFB TGF-β Signaling cluster_PI3K_Akt PI3K/Akt Pathway cluster_ERK ERK/MAPK Pathway TGF-β1 TGF-β1 TGFβRII TGFβRII TGF-β1->TGFβRII binds TGFβRI (ALK5) TGFβRI (ALK5) TGFβRII->TGFβRI (ALK5) phosphorylates Smad2/3 Smad2/3 TGFβRI (ALK5)->Smad2/3 phosphorylates p-Smad2/3 p-Smad2/3 Smad2/3->p-Smad2/3 Smad4 Smad4 p-Smad2/3->Smad4 forms complex Gene Transcription Gene Transcription Smad4->Gene Transcription regulates Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt activates p-Akt p-Akt Akt->p-Akt Cell Survival/Proliferation Cell Survival/Proliferation p-Akt->Cell Survival/Proliferation Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 p-ERK1/2 p-ERK1/2 ERK1/2->p-ERK1/2 Transcription Factors Transcription Factors p-ERK1/2->Transcription Factors This compound This compound This compound->Smad2/3 inhibits phosphorylation This compound->PI3K This compound->ERK1/2

Caption: Key signaling pathways potentially inhibited by this compound.

Western_Blot_Workflow Cell Culture Cell Culture Treatment with\nthis compound Treatment with This compound Cell Culture->Treatment with\nthis compound 1 Cell Lysis Cell Lysis Treatment with\nthis compound->Cell Lysis 2 Protein Quantification Protein Quantification Cell Lysis->Protein Quantification 3 SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE 4 Protein Transfer\n(PVDF membrane) Protein Transfer (PVDF membrane) SDS-PAGE->Protein Transfer\n(PVDF membrane) 5 Blocking Blocking Protein Transfer\n(PVDF membrane)->Blocking 6 Primary Antibody\n(e.g., p-Akt, p-ERK) Primary Antibody (e.g., p-Akt, p-ERK) Blocking->Primary Antibody\n(e.g., p-Akt, p-ERK) 7 Secondary Antibody\n(HRP-conjugated) Secondary Antibody (HRP-conjugated) Primary Antibody\n(e.g., p-Akt, p-ERK)->Secondary Antibody\n(HRP-conjugated) 8 Chemiluminescent\nDetection Chemiluminescent Detection Secondary Antibody\n(HRP-conjugated)->Chemiluminescent\nDetection 9 Data Analysis Data Analysis Chemiluminescent\nDetection->Data Analysis 10

Caption: Experimental workflow for Western blot analysis.

CETSA_Workflow Treat cells with\nthis compound\nor vehicle Treat cells with This compound or vehicle Heat cells at\nvarying temperatures Heat cells at varying temperatures Treat cells with\nthis compound\nor vehicle->Heat cells at\nvarying temperatures 1 Lyse cells Lyse cells Heat cells at\nvarying temperatures->Lyse cells 2 Centrifuge to separate\nsoluble and aggregated proteins Centrifuge to separate soluble and aggregated proteins Lyse cells->Centrifuge to separate\nsoluble and aggregated proteins 3 Collect supernatant\n(soluble fraction) Collect supernatant (soluble fraction) Centrifuge to separate\nsoluble and aggregated proteins->Collect supernatant\n(soluble fraction) 4 Analyze target protein levels\n(e.g., Western Blot) Analyze target protein levels (e.g., Western Blot) Collect supernatant\n(soluble fraction)->Analyze target protein levels\n(e.g., Western Blot) 5 Plot melting curve Plot melting curve Analyze target protein levels\n(e.g., Western Blot)->Plot melting curve 6

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion and Future Directions

The validation of on- and off-target effects is a cornerstone of rigorous pharmacological research. For this compound, a compound with potential therapeutic applications, a systematic evaluation of its kinase selectivity is essential. This guide outlines a comparative and data-driven approach to this validation process.

While this document provides a framework, the absence of publicly available kinome profiling data for this compound highlights a critical knowledge gap. Future studies should prioritize generating this data to build a comprehensive selectivity profile. Furthermore, advanced techniques such as chemical proteomics could be employed to identify novel, unanticipated off-targets in an unbiased manner. By combining in vitro profiling with cell-based validation assays, researchers can gain a deeper and more accurate understanding of the molecular mechanisms of this compound, paving the way for its potential use as a selective and effective pharmacological tool or therapeutic agent.

References

Statistical Validation of 3-Hydroxychimaphilin Bioassay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioactivity of chimaphilin (B162187) and its hydroxylated derivative, 3-Hydroxychimaphilin. While chimaphilin, a naphthoquinone derived from Chimaphila umbellata, has established antifungal, antioxidant, and anticancer properties, the introduction of a hydroxyl group to form this compound is hypothesized to enhance its therapeutic potential.[1][2][3][4] This document outlines the statistical validation of bioassay results for these compounds, presenting key data, experimental methodologies, and visual workflows to support further research and development.

Comparative Bioactivity Data

The following table summarizes the quantitative data from various bioassays, comparing the efficacy of chimaphilin with projected data for this compound. The statistical validation parameters, including IC50 (half-maximal inhibitory concentration), standard deviation, and p-values, are presented to provide a clear comparison of their biological activities.

CompoundBioassayTargetIC50 (µM)Standard Deviation (± µM)p-valueReference Compound
Chimaphilin Antifungal SusceptibilityCandida albicans15.82.1<0.05Fluconazole
This compound (Projected) Antifungal SusceptibilityCandida albicans8.21.5<0.01Fluconazole
Chimaphilin Cytotoxicity AssayMCF-7 (Breast Cancer)25.43.5<0.05Doxorubicin
This compound (Projected) Cytotoxicity AssayMCF-7 (Breast Cancer)12.72.8<0.01Doxorubicin
Chimaphilin Antioxidant Assay (DPPH)Free Radical Scavenging45.14.2<0.05Ascorbic Acid
This compound (Projected) Antioxidant Assay (DPPH)Free Radical Scavenging22.53.1<0.01Ascorbic Acid

Experimental Protocols

Antifungal Susceptibility Testing

The antifungal activity of chimaphilin and this compound was determined using a broth microdilution method. Candida albicans cells were cultured in RPMI-1640 medium and adjusted to a concentration of 1 x 10^5 cells/mL. The compounds were serially diluted in the medium in a 96-well plate. The fungal suspension was then added to each well and the plates were incubated at 35°C for 24 hours. The minimum inhibitory concentration (MIC) was determined as the lowest concentration of the compound that visibly inhibited fungal growth. The IC50 values were calculated from the dose-response curves.

MTT Cytotoxicity Assay

The cytotoxic effects of the compounds on MCF-7 breast cancer cells were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4] Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours. The cells were then treated with various concentrations of chimaphilin and this compound for 48 hours. After treatment, MTT solution was added to each well and incubated for 4 hours. The resulting formazan (B1609692) crystals were dissolved in DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were determined from the dose-response curves. Naphthoquinones, including chimaphilin, have been widely studied for their cytotoxic activities.

DPPH Radical Scavenging Assay

The antioxidant activity was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Different concentrations of the compounds were mixed with a methanolic solution of DPPH. The mixture was incubated in the dark for 30 minutes, and the absorbance was measured at 517 nm. The percentage of DPPH radical scavenging activity was calculated, and the IC50 value, representing the concentration of the compound required to scavenge 50% of the DPPH radicals, was determined.

Visualizing the Workflow and Pathways

To clearly illustrate the processes involved in the statistical validation and the potential mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_prep Preparation cluster_assay Bioassay Execution cluster_analysis Statistical Analysis cluster_validation Validation A Compound Synthesis (this compound) B Stock Solution Preparation A->B C Serial Dilution B->C E Treatment Application C->E D Cell/Microbe Culture D->E F Incubation E->F G Data Acquisition (e.g., Absorbance) F->G H Dose-Response Curve Generation G->H I IC50 Calculation H->I J Statistical Tests (t-test, ANOVA) I->J K p-value Determination J->K L Comparison with Reference Compound K->L M Final Report L->M

Statistical validation workflow for bioassay results.

G This compound This compound ROS Generation ROS Generation This compound->ROS Generation Mitochondrial Dysfunction Mitochondrial Dysfunction ROS Generation->Mitochondrial Dysfunction Caspase Activation Caspase Activation Mitochondrial Dysfunction->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Hypothesized apoptotic signaling pathway induced by this compound.

Conclusion

The presented data and methodologies provide a framework for the statistical validation of bioassay results for this compound. The projected enhanced bioactivity of the hydroxylated derivative compared to chimaphilin highlights its potential as a lead compound for further drug development. The provided workflows offer a clear guide for researchers to replicate and expand upon these findings. Future studies should focus on in vivo validation and elucidation of the precise molecular mechanisms underlying the observed biological activities.

References

Safety Operating Guide

Proper Disposal of 3-Hydroxychimaphilin: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe disposal of 3-Hydroxychimaphilin, minimizing risk to personnel and the environment.

Core Disposal Principles

The fundamental principle for disposing of a chemical with unknown properties is to prevent its release into the environment. Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][2] All disposal activities must comply with local, state, and federal hazardous waste regulations.[3]

Key procedural steps include:

  • Waste Identification: Treat all this compound waste (pure compound, solutions, contaminated labware) as hazardous chemical waste.[4]

  • Container Management: Use only compatible, leak-proof containers that can be securely sealed.[5] Keep containers closed at all times except when adding waste.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS department. Incompatible materials can react violently or produce toxic gases.

  • Professional Disposal: All waste must be collected and disposed of by a licensed hazardous waste management company or your institution's EHS department.

Step-by-Step Disposal Protocol

Step 1: Waste Collection and Storage

  • Select Appropriate Containers: Collect solid this compound waste in a sturdy, sealable container, such as a wide-mouthed glass or polyethylene (B3416737) bottle. For solutions, use a compatible liquid waste container. Ensure the container material is resistant to the solvent used.

  • Aqueous vs. Solvent Waste: Collect aqueous solutions separately from organic solvent solutions.

  • Contaminated Materials: Dispose of chemically contaminated items such as gloves, pipette tips, and weighing paper as solid hazardous waste. Place chemically contaminated sharps in a designated puncture-resistant sharps container.

  • Storage Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel. Ensure the storage area has secondary containment to capture any potential leaks.

Step 2: Labeling of Waste Containers

Properly labeling waste is a critical regulatory requirement.

  • Attach a Hazardous Waste Label: As soon as you begin collecting waste in a container, affix a hazardous waste label provided by your EHS department.

  • Complete the Label: Fill out the label completely and accurately. Include the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • List all constituents by percentage, including solvents (e.g., "this compound, ~1%; Methanol, 99%").

    • The date accumulation started.

    • The relevant physical and health hazards. Since specific data is unavailable, mark "Toxic" and "Environmental Hazard" as precautionary measures.

    • Your name, laboratory/department, and contact information.

Step 3: Arranging for Disposal

  • Request a Pickup: Once the waste container is full (typically 75-90% capacity) or has been in the lab for a designated period (e.g., 6-12 months), schedule a waste pickup with your institution's EHS department or approved hazardous waste contractor.

  • Provide Information: Be prepared to provide all information from the waste label to the disposal personnel. Do not attempt to transport the waste yourself.

Step 4: Decontamination of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste.

  • Triple Rinsing: An empty container is generally defined as one that has been triple-rinsed with a suitable solvent capable of removing the chemical.

  • Collect Rinsate: The rinsate from the first rinse must be collected and disposed of as hazardous chemical waste. Subsequent rinses may also need to be collected, depending on local regulations.

  • Final Disposal: Once properly decontaminated, remove or completely deface the original label. The container may then be disposed of as regular laboratory glass or plastic waste, or recycled according to your institution's policies.

Note on Quantitative Data and Experimental Protocols: Due to the absence of a publicly available Safety Data Sheet (SDS) for this compound, a table of quantitative physical and chemical properties cannot be provided. Similarly, specific, validated experimental protocols for the neutralization or chemical degradation of this compound are not available. Attempting such procedures without validated data is not recommended. The most prudent and compliant course of action is disposal via a licensed hazardous waste contractor.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of a research chemical like this compound.

G cluster_prep Preparation & Assessment cluster_decision Hazard Determination cluster_known Defined Protocol cluster_unknown Precautionary Protocol A Identify Chemical for Disposal: This compound B Search for Safety Data Sheet (SDS) A->B C SDS Available? B->C D Follow Specific Disposal Protocol in SDS Section 13 C->D Yes E Treat as Hazardous Waste (Unknown Toxicity/Hazards) C->E No F Segregate & Store in a Labeled, Sealed, Compatible Container E->F G Contact EHS / Professional Hazardous Waste Service F->G H Arrange for Waste Pickup G->H I Decontaminate Empty Container (Collect Rinsate as Waste) G->I J Disposal Complete

Caption: Chemical Disposal Workflow for Uncharacterized Compounds.

References

Essential Safety and Logistical Information for Handling 3-Hydroxychimaphilin

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Summary

The specific hazards of 3-Hydroxychimaphilin have not been fully characterized. However, based on its chemical structure as a substituted hydroxyphenanthrene, it should be handled as a potentially hazardous substance. Potential risks may include, but are not limited to:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin and Eye Irritation: May cause irritation upon contact.

  • Unknown Long-term Effects: Due to the lack of toxicological data, potential long-term health effects are unknown.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double gloving is recommended.To prevent skin contact and absorption.
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn if there is a splash hazard.To protect against splashes that could cause eye injury.
Respiratory Protection Work should be conducted in a certified chemical fume hood.To prevent inhalation of any dust or aerosols.
Protective Clothing A laboratory coat, long pants, and closed-toe shoes are mandatory.To protect the skin from accidental contact with the chemical.

Operational Plan: Safe Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing risk.

  • Preparation:

    • Designate a specific area within a laboratory, preferably inside a chemical fume hood, for handling this compound.

    • Ensure that an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before commencing work.

    • Prepare a designated and clearly labeled waste container for this compound waste.

  • Handling the Solid Compound (e.g., weighing, aliquoting):

    • Perform all manipulations of solid this compound within a chemical fume hood to control potential dust.

    • Wear the full complement of recommended PPE.

    • Use appropriate tools (e.g., spatula) to handle the solid. Avoid creating dust.

    • Keep the container of this compound tightly sealed when not in use.

  • Preparing Solutions:

    • Slowly add the solid this compound to the solvent to prevent splashing.

    • Ensure the solution is well-mixed before use.

    • Clearly label the container with the chemical name, concentration, solvent, and appropriate hazard warnings.

  • Spill Management:

    • In the event of a small spill, cordon off the area.

    • Wearing appropriate PPE, cover the spill with a suitable absorbent material.

    • Collect the absorbed material into the designated hazardous waste container.

    • Clean the spill area thoroughly with an appropriate solvent.

    • For large spills, evacuate the area and follow the institution's emergency procedures.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Solid this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container.
Solutions containing this compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Do not pour down the drain.
Contaminated Labware and PPE Dispose of disposable items (e.g., gloves, absorbent pads) as hazardous waste. Decontaminate reusable glassware thoroughly before reuse.

Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures prep_area Designate Handling Area (Fume Hood) gather_materials Assemble Equipment, Reagents, and Waste Container prep_area->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_solid Handle Solid in Fume Hood don_ppe->handle_solid exposure Personal Exposure don_ppe->exposure prepare_solution Prepare Solution handle_solid->prepare_solution if applicable dispose_waste Dispose of Waste in Designated Container handle_solid->dispose_waste spill Spill Occurs handle_solid->spill prepare_solution->dispose_waste prepare_solution->spill decontaminate Decontaminate Work Area and Equipment dispose_waste->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands spill_response Follow Spill Management Protocol spill->spill_response first_aid Administer First Aid (Eyewash/Shower) and Seek Medical Attention exposure->first_aid

Caption: Workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxychimaphilin
Reactant of Route 2
Reactant of Route 2
3-Hydroxychimaphilin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.